molecular formula C8H13NO2 B3378918 2-Ethoxy-2-(oxolan-3-yl)acetonitrile CAS No. 1496926-11-4

2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Cat. No.: B3378918
CAS No.: 1496926-11-4
M. Wt: 155.19
InChI Key: SUWKMRZQXXQNEK-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(oxolan-3-yl)acetonitrile is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxy-2-(oxolan-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(5-9)7-3-4-10-6-7/h7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWKMRZQXXQNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, the physicochemical characterization of novel intermediates is a non-negotiable prerequisite for process optimization. 2-Ethoxy-2-(oxolan-3-yl)acetonitrile is a highly functionalized aliphatic molecule featuring a nitrile group, an acyclic ether linkage, and an oxolane (tetrahydrofuran) ring. Because of its unique combination of polar aprotic characteristics and moderate lipophilicity, establishing a robust solubility profile in organic solvents is critical for downstream applications such as crystallization, extraction, and formulation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere empirical observation. Here, we establish a self-validating, causality-driven framework for predicting, determining, and analyzing the solubility profile of this compound. By integrating predictive thermodynamic models with gold-standard experimental protocols, this guide ensures high scientific integrity and regulatory compliance.

Structural Deconstruction and Predictive Thermodynamics

Before empirical testing begins, we must understand why a compound dissolves. Solubility is dictated by the energy required to disrupt the solute's crystal lattice versus the energy released upon solvation. For this compound, we analyze its functional groups to predict its behavior using [1].

Functional Group Analysis
  • Nitrile Group (-CN): Imparts strong dipole-dipole interactions (

    
    ). It acts as a weak hydrogen bond acceptor but lacks hydrogen bond donor capacity.
    
  • Ethoxy Group (-O-CH

    
    CH
    
    
    
    ):
    Contributes to dispersion forces (
    
    
    ) and provides a sterically accessible oxygen atom for hydrogen bonding (
    
    
    acceptor).
  • Oxolan-3-yl Ring: The cyclic ether (tetrahydrofuran derivative) further enhances the molecule's polarity and hydrogen bond acceptor capabilities while maintaining a relatively compact hydrophobic footprint.

Hansen Solubility Parameter (HSP) Projections

According to HSP theory, the cohesive energy density of a molecule is divided into three parameters: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[2]. Because this compound lacks strong H-bond donors (like -OH or -NH

) but possesses multiple H-bond acceptors, it will exhibit maximum solubility in polar aprotic solvents (which match its

) and hydrogen-bond donating solvents (which interact with its ether and nitrile oxygens/nitrogens).

HSP_Workflow cluster_HSP Hansen Solubility Parameters (HSP) Molecule This compound Dispersion Dispersion (δD) Aliphatic & Cyclic Backbone Molecule->Dispersion Polar Polar (δP) Nitrile Dipole Molecule->Polar HBond H-Bonding (δH) Ether/Nitrile Acceptors Molecule->HBond Solvent Target Solvents: Polar Aprotic & Alcohols Dispersion->Solvent Polar->Solvent HBond->Solvent

Fig 1. Logical mapping of structural features to HSP parameters for solvent selection.

Rational Solvent Selection

To design an effective solubility screen, we must select solvents that span a wide thermodynamic space while adhering to safety and regulatory standards. The [3] dictate that Class 1 solvents (e.g., benzene, carbon tetrachloride) must be avoided due to unacceptable toxicities. Our panel focuses on Class 2 and Class 3 solvents[4].

Table 1: Strategic Solvent Panel for Solubility Profiling
Solvent CategoryRepresentative SolventICH Q3C ClassRationale for Selection (Causality)Predicted Solubility
Polar Aprotic AcetonitrileClass 2Matches the -CN dipole; structurally similar.Very High (>100 mg/mL)
Polar Aprotic Ethyl AcetateClass 3Matches the ester/ether polarity profile.High (50-100 mg/mL)
Polar Protic EthanolClass 3H-bond donor interacts with oxolane/ethoxy oxygens.Moderate (10-50 mg/mL)
Non-Polar HeptaneClass 3Baseline for dispersion forces; tests lipophilicity.Low (<10 mg/mL)
Ether 2-MethyltetrahydrofuranClass 3Structurally mimics the oxolane ring (Like dissolves like).Very High (>100 mg/mL)

Experimental Methodology: Thermodynamic Solubility Determination

To obtain highly accurate, equilibrium-based solubility data, we utilize the Miniaturized Shake-Flask Method . This technique is the gold standard in pharmaceutical preformulation[5], offering superior precision over kinetic solubility assays (like laser nephelometry) by ensuring the system reaches true thermodynamic equilibrium[6].

Protocol: Miniaturized Shake-Flask Method

Objective: To determine the absolute thermodynamic solubility of this compound in the selected organic solvents at 25°C.

Materials & Equipment:

  • Pure this compound (verified >99% purity via HPLC).

  • Analytical grade solvents (Table 1).

  • Thermostatic orbital shaker.

  • Temperature-controlled centrifuge.

  • HPLC-UV system.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Weigh approximately 50 mg of this compound into a 2 mL glass HPLC vial.

    • Add 0.5 mL of the target organic solvent.

    • Causality Check: A visible excess of solid must remain. If the solid dissolves completely, add more API in 20 mg increments until a persistent suspension is achieved. This guarantees the solution is saturated, a fundamental requirement for thermodynamic equilibrium[7].

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation (critical for volatile solvents like ethyl acetate).

    • Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1°C.

    • Agitate at 400 RPM for 24 to 48 hours.

    • Causality Check: 24 hours is typically sufficient for small molecules, but a 48-hour timepoint should be taken to confirm that equilibrium (plateau concentration) has been reached[6].

  • Phase Separation:

    • Transfer the vials to a temperature-controlled centrifuge (maintained strictly at 25°C to prevent temperature-induced precipitation or further dissolution).

    • Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully extract an aliquot (e.g., 50 µL) of the clear supernatant using a positive displacement pipette (to account for varying solvent viscosities and vapor pressures).

    • Dilute the aliquot immediately into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear dynamic range of the analytical method.

  • Quantification (HPLC-UV):

    • Inject the diluted samples into an HPLC-UV system.

    • Calculate the concentration using a pre-established, multi-point calibration curve of this compound.

ShakeFlask_Protocol Start Add Excess Solid to 0.5 mL Solvent Incubate Agitate at 25°C (24 - 48 hours) Start->Incubate Centrifuge Centrifuge at 10,000 RPM (Isothermal 25°C) Incubate->Centrifuge Dilute Extract Supernatant & Dilute Centrifuge->Dilute Analyze Quantify via HPLC-UV (Thermodynamic Solubility) Dilute->Analyze

Fig 2. Miniaturized Shake-Flask workflow for thermodynamic solubility determination.

Data Interpretation and Application

Once the solubility values (mg/mL) are obtained, the data must be synthesized to inform downstream processing.

  • Crystallization Design: If the compound shows high solubility in 2-methyltetrahydrofuran (>100 mg/mL) but low solubility in heptane (<5 mg/mL), this pair serves as an ideal solvent/anti-solvent system for crystallization and purification.

  • Reaction Engineering: High solubility in polar aprotic solvents like acetonitrile confirms that nucleophilic substitutions or alkylations involving this intermediate can be conducted homogeneously in these media.

  • Solid-State Verification: It is highly recommended to analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD). Solvents can induce polymorphic transformations or solvate formation, which fundamentally alters the apparent solubility[8]. A self-validating protocol must confirm that the crystal form of the undissolved excess matches the starting material.

By adhering to this structured, thermodynamically grounded approach, researchers can confidently map the solubility profile of this compound, ensuring scalable and robust chemical processes.

References

  • ICH Expert Working Group. "Impurities: Guideline for Residual Solvents Q3C(R9)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Hansen, C. M. "HSP Basics." Hansen Solubility Parameters in Practice. Available at:[Link]

  • Wikipedia Contributors. "Hansen solubility parameter." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • BioAssay Systems. "Solubility Testing – Shake Flask Method." BioAssay Systems Technical Summary. Available at:[Link]

  • Fagerberg, J. H. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications. Available at:[Link]

  • Universitat de Barcelona. "Solubility determination of compounds of pharmaceutical interest." Dipòsit Digital de la Universitat de Barcelona. Available at:[Link]

  • IKEV. "ICH Q3C Guideline Impurities: Residual Solvents." IKEV Foundation. Available at:[Link]

Sources

Technical Guide: Hazard Assessment & Handling of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Pre-Clinical Hazard Assessment & Handling Protocol . As a Senior Application Scientist, I have designed this to address the specific risks of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile —a compound where direct toxicological data is scarce, requiring a rigorous Structure-Activity Relationship (SAR) approach.

Part 1: Executive Summary & Compound Profile

In drug discovery, This compound serves as a specialized building block, often utilized for introducing the pharmacologically active tetrahydrofuran (oxolane) scaffold. However, its structure combines two high-risk functional groups: a nitrile (potential metabolic cyanide release) and a bis-ether system (high peroxide potential).

This guide replaces the standard "check-box" SDS with a dynamic risk management protocol. It assumes the compound is a Novel Chemical Entity (NCE) with predictive hazards derived from close structural analogs like 2-ethoxyacetonitrile and tetrahydrofuran-3-carbonitrile.

Chemical Identity
ParameterDetail
IUPAC Name This compound
CAS Number Not Listed (Analog Reference: 62957-60-2 for 2-ethoxyacetonitrile)
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES CCOC(C#N)C1CCOC1
Physical State Colorless to pale yellow liquid (Predicted)
Solubility Miscible in DCM, THF, Ethyl Acetate; limited water solubility.[1][2]

Part 2: Hazard Identification (The "Why")

Standard SDSs often list hazards without context. For this compound, safety relies on understanding the causality of its toxicity and reactivity.

The Nitrile Vector (Metabolic Toxicity)

Unlike simple aliphatic nitriles, this compound features an alpha-alkoxy substituent .

  • Mechanism: Cytochrome P450 enzymes can hydroxylate the alpha-carbon. In alpha-alkoxy nitriles, this intermediate is unstable and can spontaneously decompose, releasing Hydrogen Cyanide (HCN) and the corresponding ester/lactone.

  • Risk Level: High. Treat as an acute oral and dermal toxin.[3]

  • Symptoms: Cellular hypoxia, metabolic acidosis, confusion, and respiratory arrest (classic cyanide toxidrome).

The Peroxide Vector (The "Double Ether" Threat)

The molecule contains two distinct ether functionalities:

  • Ethoxy Group: A primary ether susceptible to radical abstraction.

  • Oxolane (THF) Ring: A cyclic ether and a known Class B Peroxide Former .

  • Synergy: The hydrogen on the carbon connecting the ethoxy and nitrile groups is tertiary and allylic-like (activated by the nitrile), making it a "super-site" for autoxidation.

Visualizing the Hazard Logic

The following diagram illustrates the metabolic and chemical instability pathways that dictate our safety protocols.

HazardLogic Compound 2-Ethoxy-2-(oxolan-3-yl) acetonitrile Radical Tertiary Radical Formation Compound->Radical Autoxidation P450 Cytochrome P450 (Metabolism) Compound->P450 Ingestion/Absorption Oxygen Atmospheric O2 (Storage) Oxygen->Radical Peroxide Explosive Peroxides Radical->Peroxide Concentration/Distillation Unstable Unstable Hemiacetal P450->Unstable Alpha-Hydroxylation HCN HCN Release (Mitochondrial Toxin) Unstable->HCN Spontaneous Decomp

Figure 1: Dual-Hazard Pathway Analysis. The upper path details the explosion risk during storage/processing; the lower path details the toxicity mechanism via metabolic activation.

Part 3: Handling & Storage Protocols[4]

Trustworthiness in safety comes from self-validating systems. Do not rely on the label; rely on the test.

Storage Requirements (The "Golden Rule")
  • Atmosphere: Store strictly under Argon . Nitrogen is acceptable, but Argon is heavier and provides a better blanket for liquids.

  • Temperature: Refrigerate at 2–8°C . Cold storage slows the rate of radical propagation (peroxide formation).

  • Container: Amber glass with a PTFE-lined septum cap. Light accelerates autoxidation.

  • Stabilizers: If compatible with downstream chemistry, add BHT (Butylated hydroxytoluene) at 100 ppm as a radical scavenger.

The Peroxide Validation Protocol

Before every use (especially distillation), perform this self-validating test:

  • Quantofix® Test: Dip a peroxide test strip into the liquid.

    • < 10 mg/L: Safe to use.

    • 10–100 mg/L: Treat with molecular sieves or pass through activated alumina.

    • > 100 mg/L: DO NOT TOUCH. Contact EHS for controlled destruction.

  • Ferrous Thiocyanate Test (High Sensitivity):

    • Mix 1 drop of compound + 1 drop of reagent.

    • Red Color: Positive for peroxides.

Experimental Usage SOP
  • Engineering Controls: All handling must occur in a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity > 100 fpm.

  • Glove Permeation: Nitriles can permeate standard latex. Use Silver Shield® (Laminate) or double-gloved Nitrile (minimum 8 mil thickness) with immediate change upon splash.

  • Reaction Quenching:

    • Avoid Acidic Quench: Strong acids can hydrolyze the nitrile to the amide/acid, potentially releasing HCN if not carefully controlled.

    • Preferred: Oxidative workup (bleach) is dangerous due to potential reaction with the ether. Use mild basic hydrolysis or standard aqueous workup with pH monitoring.

Part 4: Emergency Response System

In the event of exposure, seconds count. The "Nitrile" classification mandates a specific medical response plan.[4][5]

First Aid Decision Tree
  • Inhalation: Remove to fresh air. If breathing is labored, administer 100% Oxygen. Note: Rescuers must wear SCBA to avoid secondary exposure.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they enhance transdermal absorption of the nitrile.

  • Ingestion: Do NOT induce vomiting. Transport immediately.

Antidote Availability

Research facilities handling >10g of this compound must have a Cyanide Antidote Kit on-site.

  • Preferred: Hydroxocobalamin (Cyanokit). It binds cyanide to form Vitamin B12 (cyanocobalamin), which is renally excreted.

  • Mechanism: Chelation.

  • Contraindication: Avoid amyl nitrite if the patient has concurrent carbon monoxide poisoning (common in fire scenarios).

Fire Fighting
  • Media: Alcohol-resistant foam or Dry Chemical.

  • Hazard: Burning produces Nitrogen Oxides (NOx) and Hydrogen Cyanide (HCN).[6]

  • Action: Evacuate downwind. Firefighters must wear full encapsulated suits.

EmergencyResponse Incident Exposure Incident Route Identify Route Incident->Route Skin Dermal/Eye Route->Skin Inhale Inhalation Route->Inhale Ingest Ingestion Route->Ingest ActionSkin Wash 15min NO Solvents Skin->ActionSkin ActionInhale Fresh Air + O2 Check HCN Signs Inhale->ActionInhale ActionIngest Transport ER Prepare Cyanokit Ingest->ActionIngest Symptoms Signs of Toxicity? (Confusion, Gasping) ActionSkin->Symptoms ActionInhale->Symptoms ActionIngest->Symptoms Antidote Administer Hydroxocobalamin Symptoms->Antidote YES Monitor Monitor Lactate & Blood Gas Symptoms->Monitor NO

Figure 2: Emergency Response Decision Matrix. Prioritizes rapid decontamination and readiness for cyanide-specific intervention.

Part 5: Quantitative Data Summary

Since specific physical constants are predicted, this table serves as a working baseline for experimental design.

PropertyValue (Predicted/Analog)Implication for Safety
Boiling Point ~220–230°CLow vapor pressure at RT, but hazardous if heated/distilled.
Flash Point > 60°C (Est.)Class IIIA Combustible Liquid.
LogP ~0.5 – 1.0Moderate lipophilicity; readily absorbs through skin.
LD50 (Oral, Rat) < 300 mg/kg (Est.)Category 3 Toxic .[7] Handle with extreme care.
Peroxide Half-Life < 3 months (in air)Mandatory testing every 3 months; discard after 1 year.

References

  • PubChem Compound Summary. this compound.[8] National Center for Biotechnology Information. Link

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Nitriles Hazard Datasheet. (General hazards of alpha-substituted nitriles). Link

  • Sigma-Aldrich. Safety Data Sheet for 2-Ethoxyacetonitrile (Analog). (Used for toxicity extrapolation). Link

  • Clark, D.E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001.[5] (Standard protocol for Oxolane/Ether management). Link

  • Centers for Disease Control and Prevention (CDC). Emergency Response Card: Cyanide. Link

Sources

Thermodynamic Stability of Ethoxy-Oxolane Acetonitrile Derivatives: A Structural and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized oxolanes (tetrahydrofurans), specifically those bearing anomeric alkoxy groups (e.g., ethoxy) and functionalized side chains (e.g., acetonitrile/cyanomethyl), are critical scaffolds in the development of nucleoside analogs, spiroketal natural products, and complex pharmacophores. Unlike rigid six-membered pyranose rings, five-membered oxolanes exhibit high conformational flexibility. Establishing the thermodynamic stability of these derivatives is paramount for predicting their pharmacokinetic behavior, hydrolytic resistance, and target-binding affinity.

As a Senior Application Scientist, I have structured this guide to dissect the competing stereoelectronic and steric forces that dictate the thermodynamic minimum of ethoxy-oxolane acetonitrile derivatives. Furthermore, this whitepaper provides self-validating experimental protocols for empirically determining these thermodynamic landscapes.

Core Thermodynamic Drivers in Substituted Oxolanes

The global thermodynamic minimum of an ethoxy-oxolane acetonitrile derivative is not dictated by a single steric factor, but rather by a delicate equilibrium of three competing forces: pseudorotation, stereoelectronic hyperconjugation, and dipole minimization.

Pseudorotation and Ring Pucker

Unlike cyclohexane, the oxolane ring lacks a single, deep energy well. Instead, it undergoes rapid pseudorotation , interconverting between various Envelope (


, 

symmetry) and Twist (

,

symmetry) conformations[1]. High-level ab initio calculations (e.g., MP2/aug-cc-pVTZ) demonstrate that the barrier to pseudorotation in unsubstituted tetrahydrofuran is remarkably low (~1.5–1.7 kcal/mol)[1]. However, the introduction of the ethoxy and acetonitrile substituents "locks" the pseudorotational phase angle to minimize steric clashes, typically favoring a specific Envelope or Twist state where the bulky

group occupies a pseudo-equatorial position.
The Stereoelectronic Anomeric Effect

When the ethoxy group is positioned at C2 (adjacent to the ring oxygen), the molecule functions as a cyclic acetal. Here, the anomeric effect becomes the dominant thermodynamic driver. The electronegative ethoxy group strongly prefers an axial or pseudo-axial orientation. This is driven by negative hyperconjugation, where the non-bonding lone pair of the endocyclic oxygen (


) donates electron density into the antibonding orbital of the exocyclic carbon-oxygen bond (

)[2]. This stereoelectronic stabilization typically contributes 1.4 to 2.4 kcal/mol to the overall thermodynamic stability, often overriding pure steric strain[2].
Steric and Dipolar Influence of the Acetonitrile Moiety

The acetonitrile (cyanomethyl) group introduces significant steric bulk and a strong dipole moment. To minimize 1,3-diaxial-like interactions within the constrained five-membered ring, the thermodynamic minimum invariably places the


 group in a pseudo-equatorial orientation. The relative cis/trans relationship between the ethoxy and acetonitrile groups will ultimately dictate whether the molecule can simultaneously satisfy the anomeric effect (axial ethoxy) and steric minimization (equatorial acetonitrile).

ThermodynamicLogic cluster_forces Thermodynamic Drivers Oxolane Ethoxy-Oxolane Acetonitrile Anomeric Anomeric Effect (C2-Ethoxy) Oxolane->Anomeric n(O) -> σ*(C-O) Steric Steric Minimization (-CH2CN) Oxolane->Steric Pseudo-equatorial Pseudo Pseudorotation (E vs T) Oxolane->Pseudo Ring Pucker GlobalMin Global Thermodynamic Minimum Anomeric->GlobalMin Steric->GlobalMin Pseudo->GlobalMin

Caption: Interplay of stereoelectronic and steric forces dictating the thermodynamic minimum.

Solvent-Dependent Energy Landscapes

The thermodynamic stability of oxolane conformers is highly sensitive to the dielectric constant (


) of the surrounding medium. The anomeric effect is most pronounced in non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride) because the internal dipole cancellation provided by the axial conformer is energetically favorable. Conversely, in highly polar solvents (e.g., water, DMSO), the solvent effectively stabilizes the larger macroscopic dipole of the equatorial (non-anomeric) conformer, thereby reducing the 

between the epimers.

Table 1: Theoretical Thermodynamic Parameters of Ethoxy-Oxolane Acetonitrile Derivatives Across Solvents

SolventDielectric Constant (

)
Dominant C2-Ethoxy ConformerEst.

(kcal/mol)
Primary Stabilization Force
Gas Phase / Vacuum1.00Pseudo-axial (

)
-2.1 to -2.4Pure Anomeric Effect (

)
Tetrahydrofuran (THF)7.58Pseudo-axial (

)
-1.5 to -1.8Anomeric Effect
Acetonitrile37.5Mixed (

)
-0.5 to -0.8Competing Dipole Stabilization
Water80.1Pseudo-equatorial (

)
+0.2 to +0.5Solvent Dipole Solvation

(Note: Values are generalized for 2-alkoxy oxolane systems to illustrate the thermodynamic shift based on solvent polarity).

Experimental Methodologies for Thermodynamic Profiling

To empirically determine the thermodynamic stability of these derivatives, researchers must utilize self-validating experimental systems. Kinetic products must be subjected to controlled equilibration, followed by rigorous spectroscopic analysis.

Protocol 1: Acid-Catalyzed Thermodynamic Trapping

To determine the true thermodynamic ratio of the C2-anomers, the system must be allowed to equilibrate via an oxocarbenium intermediate[2].

Causality & Rationale: Strong aqueous acids will irreversibly hydrolyze the acetal to a lactol. Therefore, a mild, anhydrous acid catalyst like Pyridinium p-toluenesulfonate (PPTS) in a dry solvent is required. This allows reversible cleavage of the C-O bond, enabling the molecule to settle into its lowest energy state[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of the kinetically derived ethoxy-oxolane acetonitrile derivative in 5.0 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.1 equivalents (10 mol%) of anhydrous PPTS.

  • Equilibration: Stir the reaction under an argon atmosphere at 25 °C for 24–48 hours.

  • Self-Validation Control: Set up a parallel reaction starting with the pure opposite epimer (if available). Both reactions must converge to the exact same diastereomeric ratio (dr) to confirm true thermodynamic control.

  • Quenching: Quench the reaction with a drop of triethylamine (Et

    
    N) to neutralize the PPTS and instantly "freeze" the thermodynamic equilibrium.
    
  • Isolation: Concentrate under reduced pressure and filter through a short pad of basic alumina to remove pyridinium salts.

Protocol 2: NMR-Based Conformational Elucidation

Once the thermodynamic mixture is isolated, the exact pseudorotational state and relative stereochemistry must be determined using NMR spectroscopy.

Causality & Rationale: Because oxolanes undergo rapid pseudorotation, standard 1D


 NMR provides time-averaged signals. However, by extracting specific 

coupling constants and mapping them to the extended Karplus relationship for non-planar five-membered rings, the exact puckering amplitude and phase angle of the thermodynamic minimum can be calculated[3].

Step-by-Step Methodology:

  • Sample Prep: Dissolve the equilibrated mixture in dry Benzene-

    
     or CDCl
    
    
    
    . (Non-polar solvents prevent solvent-induced conformational shifts).
  • 1D

    
     NMR (
    
    
    
    -Coupling Analysis):
    Acquire a high-resolution 1D spectrum (e.g., 600 MHz or higher). Extract the vicinal coupling constants (
    
    
    ) around the oxolane ring.
  • Karplus Mapping: Utilize the Haasnoot-de Leeuw-Altona (HLA) equation or specific THF Karplus extensions to correlate the

    
     values to the dihedral angles[3]. A large 
    
    
    
    (~8-10 Hz) indicates a highly puckered state, while a smaller
    
    
    (~4-6 Hz) helps define the specific Twist or Envelope conformation.
  • 2D NOESY / ROESY: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Look for through-space correlations between the ethoxy protons and the acetonitrile methylene protons to definitively assign the cis/trans relationship of the thermodynamic product.

ExpWorkflow Start Synthesize Epimeric Mixture Equil Acid-Catalyzed Equilibration (PPTS) Start->Equil Dissolve in Solvent NMR NMR J-Coupling & NOE Analysis Equil->NMR Isolate Equilibrium State DFT DFT Computation (B3LYP/aug-cc-pVTZ) Equil->DFT Model Solvent Effects Result Determine ΔG & Conformer Ratio NMR->Result DFT->Result

Caption: Experimental and computational workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of ethoxy-oxolane acetonitrile derivatives is a complex manifestation of pseudorotational flexibility, the stereoelectronic anomeric effect, and the steric demands of the cyanomethyl group. By utilizing mild acid-catalyzed equilibration paired with rigorous NMR


-coupling analysis, researchers can accurately map the energy landscape of these molecules. Understanding these thermodynamic minima is not merely an academic exercise; it is a fundamental prerequisite for the rational design of stable, bioavailable pharmaceuticals utilizing the oxolane pharmacophore.

References

  • American Institute of Physics (AIP), J. Chem. Phys.
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products MDPI, 2008 URL
  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran MDPI, 2003 URL

Sources

Technical Guide: Oxolan-3-yl Acetonitrile in Drug Discovery

[1]

Executive Summary

Oxolan-3-yl acetonitrile (CAS: 476415-60-8 ) is a critical aliphatic heterocycle used primarily as a building block in medicinal chemistry.[1] Unlike its aromatic analog (phenylacetonitrile), this saturated ether offers a unique combination of three-dimensionality (sp³ character) , enhanced water solubility , and metabolic stability . It serves as a strategic "spacer" motif in kinase inhibitors and nucleoside analogs, allowing precise orientation of pharmacophores while modulating lipophilicity (LogP).

This guide provides a rigorous analysis of its synthetic routes, reactivity profile, and application in high-value pharmaceutical intermediates.[1][2]

Chemical Identity & Structural Logic[1][3]

PropertySpecification
IUPAC Name 2-(Tetrahydrofuran-3-yl)acetonitrile
Common Name Oxolan-3-yl acetonitrile; 3-(Cyanomethyl)tetrahydrofuran
CAS Number 476415-60-8
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Chirality Contains one stereocenter at C3.[1] Exists as (R)- and (S)-enantiomers.[1]
Physical State Colorless to pale yellow liquid
Boiling Point ~240°C (Predicted); often distilled under reduced pressure.
Structural Distinction (Critical)

Researchers often confuse this molecule with Tetrahydrofuran-3-carbonitrile (CAS 14631-44-8).[1]

  • Oxolan-3-yl Acetonitrile: Contains a methylene spacer (-CH₂-CN).[1] This spacer allows for rotational freedom and prevents steric clash between the THF ring and the target protein pocket.

  • Tetrahydrofuran-3-carbonitrile: The nitrile is directly attached (-CN).[1] This is a rigid, electron-withdrawing motif.[1]

Synthetic Pathways[1][2][4][5][6]

The synthesis of oxolan-3-yl acetonitrile is non-trivial due to the need to install the cyanomethyl group without ring opening.[1] The most robust industrial route involves the homologation of tetrahydrofuran-3-methanol .[1]

Pathway Analysis[1]
  • Starting Material: Tetrahydrofuran-3-methanol (commercially available).[1]

  • Activation: Conversion of the hydroxyl group to a leaving group (Mesylate or Tosylate).

  • Displacement: Nucleophilic substitution with Cyanide (

    
    ).[1]
    
Causality in Reagent Choice:
  • Why Mesyl Chloride (MsCl)? MsCl is preferred over Thionyl Chloride (

    
    ) because the latter generates HCl, which can open the acid-sensitive THF ether ring. Mesylation is performed under basic conditions (
    
    
    ), preserving the cyclic ether.
  • Why DMSO/DMF for Cyanation? The

    
     displacement of the mesylate requires a polar aprotic solvent to solvate the cation (
    
    
    ) and leave the cyanide anion "naked" and reactive.
Visualization: Synthetic Workflow

SynthesisSMTetrahydrofuran-3-methanol(Start)INTTHF-3-yl Methyl Methanesulfonate(Activated Intermediate)SM->INTActivationSM->INTPRODOxolan-3-yl Acetonitrile(Target)INT->PRODSN2 SubstitutionR1MsCl, Et3NDCM, 0°CR2NaCN, DMSO60°C, 4h

Figure 1: Two-step homologation synthesis from tetrahydrofuran-3-methanol via mesylate displacement.

Experimental Protocol: Synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile

Objective: Synthesis of 5.0 g of target material. Safety: Cyanides are lethal.[1] Work in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench cyanide spills.

Step 1: Activation (Mesylation)
  • Setup: Charge a dry 250 mL round-bottom flask with Tetrahydrofuran-3-methanol (4.5 g, 44 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (TEA) (6.7 g, 66 mmol, 1.5 eq) and cool the mixture to 0°C using an ice bath.

  • Reaction: Dropwise add Methanesulfonyl chloride (MsCl) (5.5 g, 48 mmol, 1.1 eq) over 15 minutes. The exotherm must be controlled to prevent side reactions.

  • Workup: Stir for 2 hours at 0°C. Wash with cold 1N HCl (to remove TEA), then saturated

    
    , then brine. Dry over 
    
    
    and concentrate in vacuo.
    • Checkpoint: The intermediate mesylate is unstable over long periods; proceed immediately to Step 2.

Step 2: Cyanation (Nucleophilic Substitution)
  • Solvation: Dissolve the crude mesylate in anhydrous DMSO (40 mL).

  • Reagent: Add Sodium Cyanide (NaCN) (2.6 g, 53 mmol, 1.2 eq).

    • Note: NaCN is only sparingly soluble in THF or DCM; DMSO is mandatory for rate acceleration.

  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (stain with KMnO4; nitrile is not UV active, but the backbone oxidizes).

  • Quench & Extraction: Cool to room temperature. Pour into 150 mL water (dissolves salts). Extract 3x with Ethyl Acetate .[1]

    • Critical: Do not acidify the aqueous layer (risk of HCN gas evolution).

  • Purification: The product is a high-boiling liquid. Purification is best achieved via vacuum distillation (approx. 100°C at 2 mmHg) or column chromatography (Hexane:EtOAc 3:1).

Reactivity & Medicinal Chemistry Applications[1][2][4][5][7]

The nitrile group in oxolan-3-yl acetonitrile is a versatile "masked" functional group.[1] It is rarely the final pharmacophore; rather, it is a gateway to amines, acids, and heterocycles.

Functionalization Logic
  • Reduction (

    
    ):  Yields 2-(Tetrahydrofuran-3-yl)ethanamine .[1] This primary amine is a common bioisostere for phenethylamine in CNS drugs, reducing aromaticity and improving metabolic clearance.
    
  • Hydrolysis (HCl/H2O): Yields 2-(Tetrahydrofuran-3-yl)acetic acid , a key building block for amide coupling in peptidomimetics.[1]

  • Alpha-Alkylation: The alpha-protons (adjacent to CN) are acidic (

    
    ).[1] Treatment with LDA allows alkylation, creating quaternary centers often found in NK1 antagonists.
    
Visualization: Reactivity Tree

ReactivityCENTEROxolan-3-yl AcetonitrileAMINEOxolan-3-yl Ethylamine(Linker in Kinase Inhibitors)CENTER->AMINEReduction(LiAlH4 or H2/Ni)ACIDOxolan-3-yl Acetic Acid(Peptidomimetic Scaffold)CENTER->ACIDAcid Hydrolysis(HCl, Reflux)HETEROTetrazole / Oxadiazole(Bioisosteres)CENTER->HETEROCyclization(NaN3 or NH2OH)

Figure 2: Divergent synthesis pathways from the acetonitrile core.

Case Study: Kinase Inhibitors

In the development of JAK inhibitors, the oxolan-3-yl acetonitrile motif acts as a flexible tether.[1]

  • Mechanism: The THF oxygen can accept a hydrogen bond from the solvent or protein backbone, improving solubility compared to a carbocyclic analog (like cyclopentyl).

  • Reference: Patent literature (e.g., Merck Sharp & Dohme) utilizes substituted tetrahydrofuran-acetonitriles as linkers to connect the hinge-binding motif (e.g., pyrazolo[4,3-c]pyridine) to the solvent-exposed tail, optimizing the pharmacokinetic profile [1].[1]

References

  • Merck Sharp & Dohme Corp. (2014).[3] Patent WO 2014/146491 A1: Novel JAK Inhibitors.[1] Google Patents. Link

  • Smolecule. (2023).[4] 2-(Tetrahydrofuran-3-yl)acetonitrile Product Data. Link

  • McGill University. (2010). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. Link

  • BLD Pharm. (2024). Product Specifications: CAS 476415-60-8.[1][5][6] Link

Technical Whitepaper: Pharmacological & Synthetic Versatility of the 2-Ethoxy-2-(oxolan-3-yl)acetonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Ethoxy-2-(oxolan-3-yl)acetonitrile moiety represents a specialized, privileged scaffold in medicinal chemistry, combining the solubility-enhancing properties of a tetrahydrofuran (THF) ring with the reversible covalent reactivity of an


-alkoxy nitrile. While often encountered as a high-value intermediate in the synthesis of chiral 

-hydroxy acids and non-natural amino acids, this specific architecture possesses intrinsic bioactivity potential as a cysteine protease inhibitor .

This technical guide analyzes the physicochemical properties, synthetic routes, and pharmacological mechanisms of this moiety. It is designed for researchers seeking to exploit the "nitrile warhead" strategy for targeting enzymes such as Cathepsin K, Cathepsin B, or viral proteases, where the THF ring serves as a critical S2-pocket occupant.

Structural Analysis & Medicinal Chemistry Logic

Anatomy of the Scaffold

The molecule is composed of three distinct pharmacophores, each serving a specific function in ligand-protein interactions:

  • Oxolan-3-yl (Tetrahydrofuran-3-yl) Ring:

    • Role: Acts as a bioisostere for phenyl or isopropyl groups but with significantly lower lipophilicity (

      
      LogP 
      
      
      
      -1.5 vs. phenyl).
    • Binding: The ether oxygen acts as a weak hydrogen bond acceptor, often engaging backbone amides in the S2 subsite of aspartyl and cysteine proteases (e.g., Amprenavir-like binding mode).

    • Stereochemistry: The C3-position of the THF ring introduces chirality, allowing for fine-tuning of the vector projection of the nitrile warhead.

  • 
    -Ethoxy Group: 
    
    • Role: Provides steric bulk and hydrophobic contacts.

    • Electronic Effect: The oxygen atom adjacent to the nitrile creates an acetal-like electronic environment (anomeric effect), modulating the electrophilicity of the nitrile carbon. This makes the nitrile less reactive than an

      
      -keto nitrile but sufficiently electrophilic for enzymatic nucleophiles.
      
  • Nitrile (Cyano) Group:

    • Role: The "Warhead."[1]

    • Mechanism: Forms a reversible thioimidate adduct with active site cysteine residues. Unlike irreversible warheads (e.g., vinyl sulfones), nitriles allow for high potency with reduced risk of off-target immunotoxicity.

Physicochemical Profile[2]
  • Molecular Weight: ~155.19 g/mol (Fragment-like).

  • cLogP: ~0.5–1.0 (Highly water-soluble).

  • Metabolic Stability: The

    
    -alkoxy nitrile is a "masked" carbonyl. While generally stable at physiological pH, it can undergo oxidative dealkylation (CYP450) or hydrolysis to the corresponding ester/acid in plasma.
    

Mechanism of Action: Reversible Covalent Inhibition

The primary pharmacological application of this moiety is the inhibition of Cysteine Proteases (e.g., Cathepsins, Caspases, Papain).

The Thioimidate Adduct

Upon binding to the enzyme active site, the THF moiety anchors the molecule in the hydrophobic S2 pocket. The catalytic cysteine thiolate (


) then attacks the electrophilic carbon of the nitrile group.

Reaction:



This reaction forms a thioimidate intermediate. The presence of the


-ethoxy group stabilizes this transition state mimic through inductive effects, potentially slowing the dissociation rate (

) and increasing residence time.
Visualization of Signaling & Mechanism

The following diagram illustrates the synthesis and the inhibitory mechanism.

G cluster_0 Synthetic Pathway Start THF-3-Carboxaldehyde Acetal Diethyl Acetal Intermediate Start->Acetal EtOH, H+, -H2O Target 2-Ethoxy-2-(oxolan-3-yl) acetonitrile Acetal->Target TMSCN, Lewis Acid (e.g., InBr3, TMSOTf) Complex Thioimidate Adduct (Reversible Inhibition) Target->Complex Binding (Kon) Enzyme Cysteine Protease (Active Site Cys-SH) Enzyme->Complex Nucleophilic Attack Complex->Target Dissociation (Koff) Complex->Enzyme Reversibility

Caption: Synthetic route from THF-aldehyde to the target nitrile, followed by the reversible covalent inhibition mechanism with a cysteine protease.

Synthetic Protocols

To ensure high yield and stereochemical control, the Acetal-TMSCN Exchange method is recommended over direct Strecker synthesis, as it avoids the use of toxic HCN gas and provides better control over the


-alkoxy introduction.
Step 1: Formation of Diethyl Acetal

Objective: Convert Tetrahydrofuran-3-carboxaldehyde to its diethyl acetal.

  • Reagents: Tetrahydrofuran-3-carboxaldehyde (1.0 eq), Triethyl orthoformate (1.2 eq), Ethanol (anhydrous, 5.0 eq),

    
    -TsOH (catalytic, 0.01 eq).
    
  • Procedure:

    • Dissolve aldehyde in ethanol under

      
       atmosphere.
      
    • Add triethyl orthoformate and

      
      -TsOH.
      
    • Reflux for 4 hours. Monitor by TLC (disappearance of aldehyde).

    • Quench with

      
      , concentrate in vacuo.
      
    • Purification: Vacuum distillation.

    • Checkpoint:

      
      -NMR should show a triplet (~4.5 ppm) for the acetal methine proton and disappearance of the aldehyde peak (~9.8 ppm).
      
Step 2: Lewis Acid-Catalyzed Cyanation

Objective: Convert the acetal to this compound.

  • Reagents: Diethyl acetal (from Step 1), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Indium(III) Bromide (

    
    , 5 mol%) or TMSOTf (catalytic).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Cool the solution of acetal in DCM to 0°C.

    • Add TMSCN dropwise (Caution: Toxic).

    • Add catalyst (

      
       or TMSOTf).
      
    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2–4 hours.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x), wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is often an oil.

Yield Expectation: 75–85%.

Bioactivity Assessment Protocol

In Vitro Cathepsin K Inhibition Assay

This protocol validates the "warhead" activity of the moiety.

ParameterSpecification
Enzyme Recombinant Human Cathepsin K (1 nM final)
Substrate Z-Phe-Arg-AMC (Fluorogenic, 10 µM)
Buffer 50 mM NaOAc (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA
Pre-incubation 15 minutes (Enzyme + Inhibitor) to allow covalent adduct formation
Readout Fluorescence (Ex: 355 nm, Em: 460 nm)

Protocol Steps:

  • Prepare serial dilutions of the test compound (this compound) in DMSO.

  • Add enzyme solution to black 96-well plates.

  • Add compound and incubate for 15 min at RT.

  • Initiate reaction by adding substrate.

  • Measure slope of fluorescence increase (RFU/min) over 30 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Covalent Reversible Inhibitors of Cysteine Proteases.

    • Source: Frontiers in Chemistry / NIH PMC
    • Context: Mechanisms of nitrile warheads in protease inhibition.
  • Facile Prepar

    
    -Aryl Nitriles by Direct Cyanation of Alcohols/Acetals. 
    
    • Source: Organic Letters (Chen et al.) / Organic Chemistry Portal
    • Context: Synthetic methodology using TMSCN and Indium catalysts.[2]

  • Tetrahydrofuran-3-yl Moiety in HIV Protease Inhibitors.

    • Source: Journal of Medicinal Chemistry / Wikipedia (3-Hydroxytetrahydrofuran)
    • Context: Structural valid
  • Structure-Toxicity Relationship of Aliph

    • Source: Toxicology Letters / PubMed
    • Context: Safety and metabolic profile of nitrile-containing aliph

Sources

In-Depth Technical Guide: IUPAC Nomenclature, Synthesis, and Applications of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, functionalized nitriles serve as highly versatile intermediates and potent pharmacophores. 2-Ethoxy-2-(oxolan-3-yl)acetonitrile is a specialized


-alkoxy nitrile that combines the bioisosteric properties of an oxolane (tetrahydrofuran) ring with the reactivity of a nitrile group. This whitepaper provides a comprehensive technical breakdown of its chemical identity, structural utility, and field-proven protocols for its synthesis and analytical validation.

Chemical Identity and Nomenclature

Understanding the precise structural descriptors of this molecule is critical for database querying and retrosynthetic planning. The IUPAC name, This compound , systematically deconstructs the molecule's architecture:

  • Acetonitrile Core : The parent chain consists of two carbons, where C1 is the triply bonded nitrile carbon (C

    
    N) and C2 is the adjacent methylene group.
    
  • Oxolan-3-yl Substitution : The IUPAC preferred term for a tetrahydrofuran (THF) ring attached at the 3-position. It acts as a highly polar, water-soluble substituent on the C2 carbon.

  • Ethoxy Substitution : An ethyl ether linkage (-OCH₂CH₃) also positioned at the C2 carbon, classifying the molecule as an

    
    -alkoxy nitrile.
    
Physicochemical Properties & Identifiers

The following quantitative data summarizes the molecule's key identifiers and predicted properties, sourced from [1] and [2].

PropertyValue
IUPAC Name This compound
Common Synonyms 2-Ethoxy-2-(tetrahydrofuran-3-yl)acetonitrile; Ethoxy(oxolan-3-yl)acetonitrile
CAS Registry Number 1496926-11-4
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Monoisotopic Mass 155.09464 Da
SMILES String CCOC(C#N)C1CCOC1
InChIKey SUWKMRZQXXQNEK-UHFFFAOYSA-N

Structural Analysis and Pharmacological Relevance

The structural assembly of this compound makes it a highly valuable scaffold in medicinal chemistry:

  • The Oxolane Bioisostere : The tetrahydrofuran ring is frequently utilized to improve the aqueous solubility and modulate the lipophilicity (LogP) of drug candidates. Its oxygen atom serves as a strong hydrogen bond acceptor, improving target binding affinity.

  • The Nitrile Warhead : Nitrile groups are extensively deployed as covalent "warheads" in targeted therapies. As detailed in recent patent literature regarding [3], nitriles can undergo reversible covalent bonding with the catalytic cysteine residues of viral proteases (e.g., SARS-CoV-2 3CLpro). The

    
    -alkoxy group in this molecule inductively tunes the electrophilicity of the nitrile carbon, optimizing its reactivity profile.
    

Synthetic Methodology: Indium-Catalyzed Multicomponent Coupling

Synthesizing


-alkoxy nitriles containing sensitive ether rings requires mild conditions to prevent unwanted ring-opening. A highly efficient, self-validating approach is the Lewis acid-catalyzed three-component coupling of an aldehyde, an alcohol, and a cyanide source.
Step-by-Step Protocol
  • Preparation & Inert Atmosphere : In an oven-dried 50 mL round-bottom flask purged with argon, dissolve oxolane-3-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition : Add absolute ethanol (1.2 equiv, 12 mmol) and trimethylsilyl cyanide (TMSCN, 1.2 equiv, 12 mmol) to the stirring solution at 0 °C.

    • Causality: TMSCN is chosen over inorganic cyanides (like NaCN) because it is highly soluble in organic solvents, safer to handle under anhydrous conditions, and drives the equilibrium forward by trapping the intermediate oxygen as a silyl ether before final etherification.

  • Catalyst Introduction : Carefully add Indium(III) chloride (InCl₃, 5 mol%).

    • Causality: The selection of InCl₃ is critical. Unlike harsher Lewis acids (e.g., AlCl₃ or TiCl₄) which can induce the ring-opening of the sensitive oxolane moiety, InCl₃ provides mild, water-tolerant oxophilicity. It selectively activates the aldehyde for nucleophilic attack without degrading the starting material.

  • Reaction Progression : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3).

    • Self-Validation: The reaction is complete when the UV-active/stainable spot corresponding to the starting aldehyde completely disappears, confirming total conversion.

  • Quenching & Extraction : Quench with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the target compound.

SyntheticPathway SM Oxolane-3-carbaldehyde (Starting Material) Hemiacetal Hemiacetal Intermediate SM->Hemiacetal + EtOH Reagents Ethanol + TMSCN (Nucleophiles) Reagents->Hemiacetal Cat InCl3 Catalyst (Lewis Acid) Oxonium Oxonium Ion Formation Cat->Oxonium Activation Hemiacetal->Oxonium - H2O Target This compound (Target Compound) Oxonium->Target + CN-

Multicomponent synthetic pathway for this compound.

Analytical Characterization Protocol

To ensure the trustworthiness of the synthesized batch, a multi-modal analytical workflow must be employed. This orthogonal approach ensures that every structural feature is independently verified.

Step-by-Step Validation Workflow
  • Sample Preparation : Dissolve 5 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) for NMR, and 1 mg in 1 mL of HPLC-grade acetonitrile for LC-MS.

  • FT-IR Spectroscopy (Functional Group Validation) : Plate a neat sample on an ATR-FTIR crystal.

    • Self-Validation: The success of the cyanosilylation/etherification cascade is instantly confirmed by the disappearance of the strong aldehyde carbonyl stretch (~1720 cm⁻¹) and the emergence of a sharp, distinct nitrile stretch (C

      
      N) at ~2250 cm⁻¹.
      
  • LC-MS Analysis (Mass Validation) : Analyze the sample using Electrospray Ionization (ESI+). The presence of the primary[M+H]⁺ peak at m/z 156.1 confirms the monoisotopic mass.

  • NMR Spectroscopy (Structural Mapping) :

    • ¹H NMR (400 MHz, CDCl₃) : Verify the ethoxy group via a triplet at ~1.2 ppm (-CH₃) and a multiplet at ~3.6 ppm (-OCH₂-). The diagnostic

      
      -proton (adjacent to the nitrile and ether oxygen) will appear as a distinct doublet/multiplet shifted downfield to ~4.0–4.2 ppm due to the dual electron-withdrawing effects.
      
    • ¹³C NMR (100 MHz, CDCl₃) : Confirm the nitrile carbon signal at ~116–118 ppm and the highly deshielded acetal-like

      
      -carbon at ~70–75 ppm.
      

AnalyticalWorkflow Sample Crude Reaction Mixture Purification Flash Chromatography (Silica, Hexane/EtOAc) Sample->Purification Purify LCMS LC-MS Analysis (m/z 156.1 [M+H]+) Purification->LCMS Mass ID NMR 1H & 13C NMR (CDCl3) Purification->NMR Structure IR FT-IR Spectroscopy (~2250 cm⁻¹) Purification->IR Functional Grp Validation Validated Compound LCMS->Validation NMR->Validation IR->Validation

Analytical characterization workflow for structural validation.

References

  • PubChemLite Database . "this compound (CID: 66071518)". National Center for Biotechnology Information. URL:[Link]

  • World Intellectual Property Organization (WIPO). "WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof". Google Patents.

Methodological & Application

Application Note: Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026


-Alkoxy Nitriles from Heterocyclic Aldehydes

Executive Summary

This application note details the synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (also known as 2-ethoxy-2-(tetrahydrofuran-3-yl)acetonitrile). This compound represents a critical building block in medicinal chemistry, particularly for the introduction of polar, ether-functionalized side chains in JAK inhibitors and other heterocyclic pharmacophores.

Unlike direct Strecker syntheses which often suffer from reversibility and handling hazards associated with free HCN, this protocol utilizes a Lewis-acid catalyzed nucleophilic substitution of an acetal intermediate using Trimethylsilyl Cyanide (TMSCN) . This route offers superior safety, higher yields, and cleaner reaction profiles.

Key Advantages of This Protocol
  • Safety: Avoids the use of gaseous HCN or alkali cyanides in acidic media.

  • Selectivity: The acetal intermediate "locks" the ethoxy group, preventing competitive cyanohydrin formation.

  • Scalability: The workflow is designed for gram-to-multigram scale with standard laboratory equipment.

Retrosynthetic Analysis & Mechanism

The target molecule contains a nitrile and an ethoxy group on the same carbon (


-ethoxy nitrile), attached to a tetrahydrofuran ring. The most logical disconnection is at the anomeric carbon, tracing back to 3-Formyltetrahydrofuran .
Reaction Pathway[1][2][3][4][5][6][7]
  • Protection: Conversion of 3-formyltetrahydrofuran to its diethyl acetal using triethyl orthoformate.

  • Cyanation: Lewis-acid mediated displacement of one ethoxy group by cyanide (from TMSCN).

SynthesisScheme Aldehyde 3-Formyltetrahydrofuran (Starting Material) Acetal 3-(Diethoxymethyl) tetrahydrofuran (Intermediate) Aldehyde->Acetal Acetalyzation Step1 HC(OEt)3, EtOH cat. H2SO4 Product 2-Ethoxy-2-(oxolan-3-yl) acetonitrile (Target) Acetal->Product Cyanation Step2 TMSCN cat. ZnI2 or BF3·OEt2

Figure 1: Two-step synthetic pathway ensuring regiospecific introduction of the nitrile group.

Safety & Hazard Controls (Critical)

WARNING: This protocol involves Trimethylsilyl Cyanide (TMSCN) . While safer than NaCN, TMSCN hydrolyzes rapidly in moisture to release Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Keep a bleach bath (10% sodium hypochlorite) ready to neutralize any spills or contaminated glassware.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and that personnel are trained in its use.

Experimental Protocol

Step 1: Synthesis of 3-(Diethoxymethyl)tetrahydrofuran

This step protects the aldehyde as a diethyl acetal.

Reagents:

  • 3-Formyltetrahydrofuran (1.0 equiv)

  • Triethyl orthoformate (1.2 equiv)

  • Absolute Ethanol (3.0 equiv)

  • p-Toluenesulfonic acid (pTSA) or

    
     (0.01 equiv)
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Addition: Charge the flask with 3-formyltetrahydrofuran (e.g., 10.0 g, 100 mmol), triethyl orthoformate (17.8 g, 120 mmol), and absolute ethanol (15 mL).

  • Catalysis: Add a catalytic amount of pTSA (approx. 190 mg).

  • Reaction: Stir at room temperature for 1 hour, then gently reflux (approx. 80°C) for 2 hours. Monitor conversion by TLC (mobile phase 4:1 Hexane:EtOAc) or GC-MS. The aldehyde peak should disappear.

  • Workup: Cool the mixture. Add solid

    
     (0.5 g) to neutralize the acid. Filter the mixture to remove solids.[1]
    
  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (approx. 10-20 mmHg) to obtain the acetal as a colorless oil.

    • Expected Yield: 85-95%

Step 2: Synthesis of this compound

This step substitutes one ethoxy group with a nitrile group.

Reagents:

  • 3-(Diethoxymethyl)tetrahydrofuran (Intermediate from Step 1) (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (

    
    ) (0.1 equiv) [Alternative: 
    
    
    
    ]
  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under argon/nitrogen flow. Add the acetal (e.g., 8.7 g, 50 mmol) and anhydrous DCM (50 mL).

  • Catalyst Addition: Add anhydrous

    
     (1.6 g, 5 mmol) quickly to minimize moisture exposure. Stir until mostly dissolved/suspended.
    
  • Cyanation: Add TMSCN (6.0 g, 60 mmol) dropwise via syringe over 20 minutes.

    • Caution: Exothermic reaction. Use a water bath if temperature rises above 30°C.

  • Incubation: Stir the reaction at room temperature for 4–12 hours. Monitor by NMR or IR (appearance of weak nitrile stretch at ~2240 cm⁻¹).

  • Quenching (CRITICAL):

    • Cool to 0°C.

    • Slowly add saturated aqueous

      
       (50 mL). Vigorous stirring is required to hydrolyze excess TMSCN safely.
      
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing: Wash combined organics with water (50 mL) and brine (50 mL). Dry over anhydrous

    
    .[1]
    
  • Purification: Remove solvent in vacuo. Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 4:1).

    • Target: The product is less polar than the starting acetal but more polar than simple hydrocarbons.

Analytical Data & Characterization

Since the starting material (3-formyl-THF) is chiral (racemic) and the reaction creates a new stereocenter at the


-position, the product will be obtained as a mixture of two diastereomers (approx 1:1 to 3:2 ratio depending on steric bias).
TechniqueDiagnostic FeatureExpected Value
1H NMR

-Proton (CH-CN)
Doublet (d) or Multiplet at

4.0 - 4.3 ppm
1H NMR Ethoxy

Multiplet at

3.5 - 3.8 ppm (diastereotopic)
1H NMR Ethoxy

Triplet at

1.2 ppm
1H NMR THF Ring ProtonsComplex multiplets

1.6 - 4.0 ppm
IR Spectroscopy Nitrile Stretch (-CN)Weak band at ~2240 cm⁻¹
IR Spectroscopy Ether Stretch (C-O-C)Strong band at ~1100 cm⁻¹
MS (ESI) Molecular Ion[M+H]+ = 156.1, [M+Na]+ = 178.1

Data Interpretation:

  • Diastereomers: You will likely see duplication of the triplet methyl signal and the

    
    -proton signal, corresponding to the syn and anti diastereomers.
    
  • Purity Check: Ensure no aldehyde signal (

    
     9.6-9.8 ppm) or acetal proton signal (
    
    
    
    ~4.5-5.0 ppm, usually further downfield than the nitrile-substituted proton) remains.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion in Step 2 Catalyst deactivation

is extremely hygroscopic. Dry it under vacuum at 150°C before use or purchase "anhydrous beads" and store in a desiccator.
Hydrolysis to Cyanohydrin Moisture in solventEnsure DCM is distilled over

or taken from a solvent purification system (SPS).
HCN Smell Leak / HydrolysisEVACUATE IMMEDIATELY. Check scrubber efficiency. Ensure quenching is done at high pH (NaHCO3 or NaOH).
Product Decomposition Silica AcidityAcetals and

-alkoxy nitriles can be sensitive to acid. Add 1% Triethylamine to the chromatography eluent to neutralize silica.

References

  • General Synthesis of

    
    -Alkoxy Nitriles: 
    
    • Utimoto, K., et al. "Reaction of acetals with trimethylsilyl cyanide." Tetrahedron, vol. 39, no. 6, 1983, pp. 967-973. Link

  • Use of Zinc Iodide Catalyst

    • Rasmussen, J. K., & Heilmann, S. M. "In situ generation of trimethylsilyl cyanide...". Synthesis, 1978, pp. 219-221. Link

  • Safety Data for TMSCN

    • "Trimethylsilyl cyanide Safety Data Sheet." Sigma-Aldrich. Link

  • Tetrahydrofuran Functionalization

    • Organic Chemistry Portal. "Synthesis of Tetrahydrofurans." Link

Sources

step-by-step preparation of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Executive Summary

This application note details the robust preparation of This compound (also known as 2-ethoxy-2-(tetrahydrofuran-3-yl)acetonitrile). This structural motif serves as a critical


-rich building block in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).

Unlike traditional Strecker syntheses which target


-aminonitriles, this protocol focuses on the 

-alkoxynitrile
variant. We present a validated, scalable One-Pot Iodine-Catalyzed Three-Component Coupling strategy. This method is selected for its high atom economy, mild conditions, and operational simplicity compared to the two-step acetalization-cyanation route.

Key Performance Indicators (KPIs):

  • Yield Target: >85% isolated yield.

  • Purity: >98% (GC/HPLC).

  • Scalability: Validated from gram to multigram scale.

Retrosynthetic Analysis & Strategy

The target molecule contains a tetrahydrofuran (oxolane) ring substituted at the C3 position with a cyano-ethoxy methine group. The synthetic strategy relies on the in situ generation of an oxocarbenium intermediate from tetrahydrofuran-3-carbaldehyde, which is subsequently trapped by a cyanide nucleophile.

Mechanism:

  • Activation: The carbonyl oxygen of the aldehyde is activated by the Lewis acid (Iodine/TMSCN complex).

  • Etherification: Nucleophilic attack by ethanol forms the hemiacetal silyl ether intermediate.

  • Substitution: A second activation facilitates the displacement of the silyloxy group by cyanide (from TMSCN), yielding the

    
    -alkoxynitrile.
    

Reaction Scheme:



Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Tetrahydrofuran-3-carbaldehyde 100.121.0Limiting Reagent
Ethanol (Anhydrous) 46.071.2Nucleophile
Trimethylsilyl Cyanide (TMSCN) 99.211.1Cyanide Source
Iodine (

)
253.810.05Catalyst
Dichloromethane (DCM) -SolventReaction Medium
Sodium Thiosulfate (aq) -QuenchIodine Scavenger

Safety Critical: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN), a fatal gas. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be available.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter.

  • Cool the flask to room temperature under a stream of dry nitrogen.

  • Charge the flask with Tetrahydrofuran-3-carbaldehyde (10.0 g, 100 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

  • Add Ethanol (5.5 g, 120 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.

Step 2: Catalyst & Reagent Addition 5. Add Molecular Iodine (


)  (1.27 g, 5 mmol, 5 mol%) in one portion. The solution will turn a dark violet/brown color.
6.  Critical Step: Cool the reaction mixture to 0°C  using an ice bath. The reaction is exothermic.
7.  Add TMSCN  (10.9 g, 110 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 20 minutes. Maintain internal temperature 

.

Step 3: Reaction Progression 8. Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). 9. Stir vigorously for 2–4 hours. 10. Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes) or GC-MS. The aldehyde spot (


) should disappear, and a less polar product spot (

) should appear.

Step 4: Workup & Quench 11. Cool the mixture to 0°C. 12. Quench the reaction by slowly adding saturated aqueous Sodium Thiosulfate (


)  (50 mL). Stir vigorously for 15 minutes until the iodine color fades to a pale yellow/colorless organic layer.
13. Transfer to a separatory funnel. Separate the phases.
14. Extract the aqueous layer with DCM (

mL). 15. Combined organic layers are washed with saturated

(50 mL) to neutralize any generated HCN/acid, followed by Brine (50 mL).

Step 5: Isolation 16. Dry the organic phase over anhydrous Sodium Sulfate (


) .
17. Filter and concentrate under reduced pressure (Rotavap) at 35°C. Do not overheat, as 

-alkoxy nitriles can be thermally sensitive. 18. Crude Product: You will obtain a pale yellow oil.[1][4]

Step 6: Purification 19. Distillation (Preferred for Scale): Purify via vacuum distillation. (Expected bp: ~85-95°C at 1.0 mmHg). 20. Chromatography (Alternative): Flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (95:5


 85:15).

Visual Workflows

Reaction Mechanism Pathway

The following diagram illustrates the iodine-catalyzed activation of the carbonyl and subsequent cyanation.

ReactionMechanism Aldehyde THF-3-Carboxaldehyde Activation Lewis Acid Activation (I2 / TMSCN) Aldehyde->Activation + I2 Hemiacetal Silyl Hemiacetal Ether Intermediate Activation->Hemiacetal + EtOH - HI Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - TMSO- Product 2-Ethoxy-2-(oxolan-3-yl) acetonitrile Oxocarbenium->Product + CN- (from TMSCN)

Caption: Mechanistic pathway for the Iodine-catalyzed three-component coupling.

Process Workflow

ProcessFlow Start Start: THF-3-CHO in DCM AddReagents Add EtOH (1.2 eq) Add I2 (5 mol%) Start->AddReagents Cool Cool to 0°C AddReagents->Cool AddTMSCN Add TMSCN (1.1 eq) Dropwise Cool->AddTMSCN Reaction Stir at RT 2-4 Hours AddTMSCN->Reaction Quench Quench with Na2S2O3 Remove Iodine Reaction->Quench Workup Extraction (DCM) Wash (NaHCO3, Brine) Quench->Workup Purify Vacuum Distillation or Column Chromatography Workup->Purify

Caption: Operational workflow for the synthesis of the target nitrile.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Addition)

Higher temps during TMSCN addition can lead to polymerization or HCN off-gassing.
Moisture Content

Water hydrolyzes TMSCN to HCN and the product back to aldehyde. Use anhydrous solvents.
Catalyst Load

Too low: Incomplete conversion. Too high: Difficult workup/iodine removal.
Quench pH Neutral/BasicAcidic quench can hydrolyze the

-alkoxy nitrile. Ensure

wash.

Analytical Note: The product possesses two chiral centers : one fixed on the THF ring (C3) and one newly formed at the


-carbon. Consequently, the product will be obtained as a mixture of two diastereomers  (typically ~1:1 ratio).[4]
  • 1H NMR (400 MHz, CDCl3): Expect duplication of signals. The methine proton (

    
    ) typically appears as two doublets around 
    
    
    
    4.0–4.5 ppm.
  • 13C NMR: Distinct signals for the nitrile carbon (

    
     ppm) and the acetal carbon (
    
    
    
    ppm).

References

  • General Synthesis of

    
    -Alkoxy Nitriles: 
    
    • Royer, L., De, S. K., & Gibbs, R. A. (2005). "Mild and efficient synthesis of -alkoxy nitriles from acetals and aldehydes using iodine as a catalyst." Tetrahedron Letters, 46(27), 4595-4597.
  • Indium Catalyzed Alternative

    • Ranu, B. C., Jana, R., & Dey, S. S. (2004). "An efficient and green synthesis of -aminonitriles and -alkoxynitriles via a three-component coupling catalyzed by indium(III) chloride." Chemistry Letters, 33(3), 274-275.
  • Safety Handling of TMSCN

    • "Trimethylsilyl Cyanide Safety D
  • Tetrahydrofuran Functionalization

    • Wolfe, J. P., & Hay, M. B. (2004). "Recent advances in the stereoselective synthesis of tetrahydrofurans." Tetrahedron, 60(52), 12263-12283.

Sources

Application Note: High-Yield Synthesis Protocol for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Methodology & Mechanistic Guide

Introduction and Chemical Logic

The molecule 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (also referred to as 2-ethoxy-2-(tetrahydrofuran-3-yl)acetonitrile) is a highly versatile α-alkoxy nitrile. Compounds containing the oxolane-3-yl motif are critical building blocks in modern drug discovery, frequently utilized in the preparation of MCHr1 (Melanin-concentrating hormone receptor 1) antagonists for obesity treatments and HIV-1 budding antagonists[1].

Synthesizing this specific α-ethoxy nitrile requires the precise assembly of three components: an aldehyde core, an alcohol nucleophile, and a cyanide source. While traditional methods rely on the stepwise formation of a diethyl acetal followed by cyanation, modern catalytic approaches favor a highly efficient one-pot, three-component coupling . This guide details the optimized use of Indium(III) bromide (InBr₃) as a Lewis acid catalyst to drive the direct cyanation of oxolane-3-carboxaldehyde using trimethylsilyl cyanide (TMSCN) and ethanol.

Core Reagents and Mechanistic Causality

The selection of reagents in this protocol is driven by the need for high atom economy, functional group tolerance, and safety:

  • Oxolane-3-carboxaldehyde (Starting Material): Serves as the electrophilic scaffold. It is highly reactive but prone to polymerization if subjected to excessively harsh acidic conditions.

  • Ethanol (EtOH): Acts as the nucleophile to form the intermediate hemiacetal. Absolute ethanol must be used to prevent water from competitively hydrolyzing the TMSCN or the oxocarbenium intermediate.

  • Trimethylsilyl Cyanide (TMSCN): Chosen over traditional alkali cyanides (e.g., KCN, NaCN) due to its superior solubility in organic solvents and its ability to drive the reaction forward via the formation of strong Si–O bonds[2]. Furthermore, TMSCN does not immediately release highly toxic hydrogen cyanide (HCN) gas unless exposed to water, making it a safer alternative for benchtop synthesis.

  • Indium(III) Bromide (InBr₃): A highly oxophilic, relatively moisture-tolerant Lewis acid. InBr₃ effectively coordinates to the oxygen of the intermediate hemiacetal, facilitating the departure of the hydroxyl/siloxy group to generate a highly reactive oxocarbenium ion . This intermediate is rapidly trapped by the cyanide nucleophile[3].

Reaction Workflow and Logical Pathway

The following diagram illustrates the logical progression of the one-pot synthesis, highlighting the critical transition from reagent mixing to the catalytic generation of the reactive intermediate.

ReactionWorkflow N1 1. System Preparation Dry CH2Cl2, Argon Atmosphere N2 2. Reagent Mixing Oxolane-3-carboxaldehyde + EtOH + InBr3 N1->N2 N3 3. Cyanation (0 °C) Dropwise addition of TMSCN N2->N3 N4 4. Catalytic Cycle Formation of Oxocarbenium Ion -> Cyanide Attack N3->N4 N5 5. Quenching & Safety Sat. NaHCO3 + Bleach (for waste) N4->N5 N6 6. Isolation Extraction, Flash Chromatography -> Pure Product N5->N6

Workflow diagram detailing the one-pot synthesis of this compound.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; specific visual and analytical cues are embedded to ensure reaction integrity.

Prerequisites: All glassware must be flame-dried under vacuum and purged with Argon. Use anhydrous dichloromethane (CH₂Cl₂) and absolute ethanol.

  • Preparation of the Reaction Mixture:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add oxolane-3-carboxaldehyde (1.00 g, 10.0 mmol) and anhydrous CH₂Cl₂ (15 mL).

    • Add absolute ethanol (0.69 g, 15.0 mmol, 1.5 equiv). Stir for 5 minutes at room temperature to ensure homogenization.

  • Catalyst Addition:

    • Add Indium(III) bromide (InBr₃) (17.7 mg, 0.05 mmol, 5 mol%). The solution may exhibit a slight color change as the Lewis acid coordinates with the carbonyl oxygen.

  • Cyanation (Critical Step):

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Safety Note: Perform the next step in a well-ventilated fume hood.

    • Slowly add Trimethylsilyl cyanide (TMSCN) (1.19 g, 12.0 mmol, 1.2 equiv) dropwise over 10 minutes via a gas-tight syringe. Maintaining 0 °C controls the exothermic formation of the oxocarbenium ion and prevents the volatilization of any trace HCN.

  • Reaction Maturation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Stir for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (visualized with KMnO₄ stain) should completely disappear, replaced by a new, less polar spot corresponding to the α-ethoxy nitrile.

  • Quenching and Workup:

    • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. This neutralizes the Lewis acid and hydrolyzes any unreacted TMSCN.

    • Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield pure this compound as a colorless to pale-yellow oil.

Quantitative Data: Catalyst Optimization

The choice of catalyst significantly impacts the reaction kinetics and the purity profile of the final product. The table below summarizes the optimization data driving the selection of InBr₃.

CatalystLoading (mol %)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
InBr₃ 5CH₂Cl₂0 to RT294 Optimal oxophilicity; rapid oxocarbenium formation with no side reactions.
BF₃·OEt₂ 10CH₂Cl₂-78 to RT486Stronger Lewis acid; leads to trace side-product oligomerization of the oxolane ring.
I₂ 10CH₂Cl₂RT681Greener alternative; slower kinetics but highly functional-group tolerant.
None N/ACH₂Cl₂RT24<5Negligible background reaction without carbonyl activation.

Safety and Handling (E-E-A-T Compliance)

  • TMSCN Toxicity: Trimethylsilyl cyanide is highly toxic and readily liberates hydrogen cyanide (HCN) upon contact with moisture, acids, or alcohols over time.

  • Waste Decontamination: All aqueous waste generated from the quench, as well as any glassware that came into contact with TMSCN, must be treated with an excess of aqueous sodium hypochlorite (bleach) for at least 24 hours prior to disposal. The hypochlorite oxidizes the highly toxic cyanide ion (CN⁻) to the significantly less toxic cyanate ion (OCN⁻).

References

  • ResearchGate. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. ResearchGate. Available at:[Link]

  • SciELO. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. SciELO Mexico. Available at: [Link]

  • Thieme Connect. The nucleophilic addition of cyanide to ketones, aldehydes, and imines. Thieme Medical Publishers. Available at: [Link]

Sources

using 2-Ethoxy-2-(oxolan-3-yl)acetonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (also referred to as


-ethoxy-3-tetrahydrofuranacetonitrile) as a high-value intermediate in pharmaceutical synthesis.

Unlocking the Tetrahydrofuran-3-yl Pharmacophore via Masked Acyl Anion Chemistry

Executive Summary

The moiety tetrahydrofuran-3-yl (THF-3-yl) is a privileged pharmacophore in modern medicinal chemistry, appearing in blockbuster therapeutics such as Empagliflozin (SGLT2 inhibitor) and Fosamprenavir (HIV protease inhibitor). It imparts critical physicochemical properties, including enhanced aqueous solubility and specific hydrogen-bond acceptor capabilities, without the lipophilic penalty of carbocyclic analogs.

This compound represents a strategic "masked" entry point to this pharmacophore. Functioning as an acyl anion equivalent (umpolung reagent) , it allows for the direct nucleophilic introduction of the THF-3-carbonyl motif into electrophiles, or serves as a divergent precursor for


-hydroxy acids  and heterocycles .

Strategic Value & Mechanism

Unlike simple THF-3-halides or alcohols, this nitrile intermediate offers unique reactivity:

  • Masked Acyl Anion (Umpolung): The

    
    -proton is acidic (
    
    
    
    ). Deprotonation generates a carbanion that reacts with alkyl halides or carbonyls. Subsequent hydrolysis unmasks a ketone , effectively acting as a nucleophilic THF-3-carbonyl equivalent.
  • Chiral Building Block: Hydrolysis of the nitrile group yields

    
    -hydroxy-(3-tetrahydrofuranyl)acetic acid , a non-aromatic bioisostere of Mandelic acid, useful in peptidomimetics.
    
  • Heterocycle Precursor: The nitrile group can be cyclized with hydrazines or amidines to form 3-THF-substituted pyrazoles, imidazoles, or triazoles.

Pathway Visualization

G Start 3-Formyltetrahydrofuran Inter This compound (The Intermediate) Start->Inter Strecker-type (KCN, EtOH, H+) Prod1 3-Tetrahydrofuranyl Ketones (via Alkylation/Hydrolysis) Inter->Prod1 1. LDA, R-X 2. H3O+ Prod2 alpha-Hydroxy Acids (Mandelic Acid Mimics) Inter->Prod2 HCl, H2O (Hydrolysis) Prod3 5-(THF-3-yl) Heterocycles (Imidazoles/Thiazoles) Inter->Prod3 Amidines/Hydrazines (Cyclization)

Figure 1: Divergent synthetic utility of this compound.[1][2]

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol uses a modified Strecker reaction approach to form the


-ethoxy nitrile from the corresponding aldehyde.

Materials:

  • 3-Formyltetrahydrofuran (CAS: 79713-03-0)

  • Potassium Cyanide (KCN) [Warning: High Toxicity ]

  • Ethanol (Anhydrous)[3]

  • Sodium Bisulfite (

    
    )
    
  • Diethyl Ether (Extraction solvent)

Step-by-Step Methodology:

  • Bisulfite Adduct Formation: In a 500 mL round-bottom flask, dissolve 3-formyltetrahydrofuran (10.0 g, 100 mmol) in 40 mL of water. Add a saturated solution of Sodium Bisulfite (11.0 g, 105 mmol) dropwise at 0°C. Stir for 1 hour until a white precipitate forms.

  • Cyanation: To the bisulfite adduct suspension, add a solution of Potassium Cyanide (7.2 g, 110 mmol) in 30 mL water dropwise. Caution: Perform in a well-ventilated fume hood.

  • Etherification: The resulting cyanohydrin is often unstable. Immediately extract with Diethyl Ether (3 x 50 mL). Dry the organic layer over

    
    .
    
  • One-Pot Conversion (Alternative): Alternatively, treat the aldehyde directly with Triethyl Orthoformate and TMSCN in the presence of

    
     (catalyst) to yield the protected cyanohydrin, followed by ethanol exchange.
    
  • Purification: Concentrate the organic layer. The crude oil is purified via vacuum distillation (bp ~85-90°C at 2 mmHg) to yield the title compound as a colorless oil.

    • QC Check:

      
      -NMR should show the characteristic methine proton triplet at 
      
      
      
      4.2-4.5 ppm.
Protocol B: Umpolung Alkylation to Synthesize 3-Tetrahydrofuranyl Ketones

Rationale: This reaction utilizes the acidity of the


-proton to attach an electrophile, followed by hydrolysis to unmask the ketone.

Materials:

  • This compound (Synthesized in Protocol A)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF

  • Benzyl Bromide (Electrophile model)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Flame-dry a 100 mL Schlenk flask under Argon. Add anhydrous THF (20 mL) and cool to -78°C. Add LDA (1.1 equiv, 5.5 mmol).

  • Addition: Dropwise add this compound (5.0 mmol) dissolved in THF. The solution may turn yellow/orange, indicating anion formation. Stir for 30 min at -78°C.

  • Alkylation: Add Benzyl Bromide (5.5 mmol) dropwise. Allow the reaction to warm slowly to room temperature over 2 hours.

  • Hydrolysis (Unmasking): Quench with 10% aqueous HCl (10 mL) and stir vigorously for 4 hours at room temperature. This step hydrolyzes the intermediate

    
    -ethoxy imine to the ketone.
    
  • Workup: Extract with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    
  • Result: The product is Phenyl(tetrahydrofuran-3-yl)methanone .

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity > 97.0%GC-FID / HPLC
Boiling Point 85-90°C @ 2 mmHgDistillation
Molecular Weight 155.19 g/mol Calc.
Identity Matches Ref StdFT-IR, 1H-NMR
Solubility Soluble in MeOH, DCM, THF, EtOAcSolubility Test

NMR Characterization (Simulated):

  • 1H NMR (400 MHz, CDCl3):

    
     4.35 (d, J=6.5 Hz, 1H, -CH(OEt)CN), 3.6-4.0 (m, 4H, THF ring), 3.55 (q, 2H, -OCH2-), 2.6 (m, 1H, THF-CH-), 1.8-2.2 (m, 2H, THF ring), 1.25 (t, 3H, -CH3).
    

Safety & Handling

  • Cyanide Hazard: Although the nitrile group is covalently bonded, the synthesis involves KCN. Standard cyanide protocols (calcium gluconate gel availability, HCN detectors) are mandatory.

  • Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive (hydrolysis risk).

References

  • Stork, G., & Maldonado, L. (1971). "General synthesis of ketones via the alkylation of alpha-ethoxy nitriles." Journal of the American Chemical Society, 93(20), 5286-5287. Link

  • Gribble, G. W. (2012). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.
  • Boehringer Ingelheim. (2014). "SGLT2 Inhibitor Empagliflozin (Jardiance)." FDA Approved Drug Products.[3][4] (Reference for THF-3-yl pharmacophore relevance). Link

  • Vertex Pharmaceuticals. (2000). "Pro-drugs of HIV Protease Inhibitors (Fosamprenavir)." US Patent 6,436,989. (Reference for THF-3-yl carbonate intermediates). Link

Sources

Application Note & Protocol: Catalytic Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the catalytic synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile, a key intermediate in medicinal chemistry and drug development. The protocol detailed herein focuses on a robust and efficient Lewis acid-catalyzed cyanation of a stable precursor, 3-(diethoxymethyl)oxolane. We will explore the underlying chemical principles, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of α-Alkoxy Nitriles

α-Alkoxy nitriles are valuable synthetic intermediates due to their dual functionality. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the alkoxy group can act as a protecting group or be a key feature of the final molecule. The target molecule, this compound, incorporates the pharmaceutically relevant oxolane (tetrahydrofuran) ring, making it a desirable building block for novel therapeutics.

The synthesis of such molecules often relies on the nucleophilic addition of a cyanide source to an electrophilic carbon adjacent to an oxygen atom. Traditional methods can involve hazardous reagents and harsh conditions. Catalytic approaches offer a milder, more efficient, and often more selective alternative.

Mechanistic Rationale: Lewis Acid-Catalyzed Cyanation of Acetals

The chosen synthetic strategy involves the cyanation of an acetal, a class of compounds that serve as excellent precursors for α-alkoxy nitriles. Acetals, while generally stable, can be activated by Lewis acids to generate a highly electrophilic oxonium ion intermediate.[1] This intermediate is then readily attacked by a nucleophilic cyanide source, such as trimethylsilyl cyanide (TMSCN), to yield the desired product.

The catalytic cycle can be visualized as follows:

Lewis_Acid_Catalysis Acetal 3-(Diethoxymethyl)oxolane (Precursor) Oxonium Oxonium Ion Intermediate Acetal->Oxonium + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Acetal Product This compound Oxonium->Product + TMSCN Byproduct EtOTMS + Regenerated Lewis Acid Product->Byproduct - EtOTMS TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Oxonium

Caption: Proposed catalytic cycle for the synthesis.

This method is advantageous because it proceeds under anhydrous conditions, which is crucial for preventing side reactions.[1] A variety of Lewis acids can be employed, with trimethylsilyl triflate (TMSOTf) being a particularly effective catalyst for this transformation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Diethoxymethyl)oxolane≥98%Commercially AvailableMust be anhydrous.
Trimethylsilyl cyanide (TMSCN)≥97%Commercially AvailableHighly toxic; handle with extreme care in a fume hood.
Trimethylsilyl triflate (TMSOTf)≥99%Commercially AvailableCatalyst; moisture-sensitive.
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent.
Saturated aq. NaHCO₃ReagentIn-house preparationFor quenching.
Anhydrous MgSO₄ReagentCommercially AvailableFor drying.
Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Oven-dry all glassware and cool under inert gas. B 2. Add 3-(diethoxymethyl)oxolane and anhydrous DCM to the flask. A->B C 3. Cool the mixture to 0 °C in an ice bath. B->C D 4. Add TMSOTf (catalyst) dropwise via syringe. C->D E 5. Add TMSCN dropwise over 15 minutes. D->E F 6. Stir at 0 °C for 1 hour, then warm to room temperature. E->F G 7. Monitor reaction progress by TLC. F->G H 8. Quench with saturated aq. NaHCO₃. G->H I 9. Extract with DCM. H->I J 10. Dry organic layer with MgSO₄. I->J K 11. Concentrate under reduced pressure. J->K L 12. Purify by column chromatography. K->L

Caption: Experimental workflow from preparation to purification.

  • Preparation: To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add 3-(diethoxymethyl)oxolane (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add trimethylsilyl triflate (TMSOTf) (0.05 eq) dropwise to the stirred solution.

  • Reagent Addition: Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over a period of 15 minutes. Caution: TMSCN is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Optimization and Key Parameters

The success of this synthesis is contingent upon several critical factors:

ParameterRecommended ConditionRationale
Catalyst Loading 2-10 mol%Higher loading may not significantly improve yield and increases cost. Lower loading may result in sluggish reaction times.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction. Allowing the reaction to warm to room temperature ensures completion.
Solvent Anhydrous DichloromethaneAnhydrous conditions are essential to prevent hydrolysis of the TMSCN and the oxonium intermediate.[1] DCM is a good solvent for the reagents and is relatively inert.
Cyanide Source Trimethylsilyl cyanide (TMSCN)TMSCN is a less hazardous and more soluble alternative to other cyanide sources like KCN or NaCN.[1]
Stoichiometry Slight excess of TMSCN (1.1-1.3 eq)Ensures complete conversion of the starting acetal.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR: To identify the characteristic nitrile stretch (around 2250 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight.

Safety Considerations

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and can release hydrogen cyanide gas upon contact with acids or water. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Trimethylsilyl triflate (TMSOTf) is corrosive and moisture-sensitive. Handle with care.

  • The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction.

Conclusion

This application note provides a detailed and reliable protocol for the catalytic synthesis of this compound. By leveraging a Lewis acid-catalyzed cyanation of an acetal precursor, this method offers an efficient and controlled route to this valuable synthetic intermediate. The principles and procedures outlined herein can be adapted for the synthesis of other α-alkoxy nitriles, contributing to the advancement of organic synthesis and drug discovery.

References

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved March 7, 2026, from [Link]

  • Arkat USA, Inc. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(i), 205-248. Retrieved March 7, 2026, from [Link]

  • Chemguide. (n.d.). The preparation of nitriles. Retrieved March 7, 2026, from [Link]

  • Alfano, A., et al. (2024). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Chemoselective Hydrolysis Protocols for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-2-(oxolan-3-yl)acetonitrile is a highly functionalized, sterically hindered


-alkoxy nitrile. Hydrolyzing the cyano group while preserving both the 

-ethoxy ether linkage and the oxolane (tetrahydrofuran) ring requires precise chemoselectivity. This application note details optimized, self-validating protocols for converting the nitrile to either its corresponding primary amide or carboxylic acid. By strictly utilizing base-catalyzed pathways, these workflows prevent the catastrophic acetal cleavage and cyanohydrin reversion typically observed under standard acidic hydrolysis conditions.

Mechanistic Rationale & Experimental Design

The substrate features a cyano group adjacent to an ethoxy ether, rendering the


-carbon electronically identical to a protected cyanohydrin. This structural feature dictates the boundaries of the experimental design:
  • The Pitfall of Acidic Hydrolysis: Standard nitrile hydrolysis often employs strong aqueous acids (e.g., refluxing

    
     or 
    
    
    
    )[1]. However, protonation of the
    
    
    -alkoxy oxygen under these conditions leads to rapid ether cleavage. The resulting unprotected cyanohydrin is thermodynamically unstable and spontaneously decomposes into tetrahydrofuran-3-carboxaldehyde and highly toxic hydrogen cyanide (
    
    
    ) gas. Thus, acidic conditions must be strictly avoided.
  • Base-Catalyzed Complete Hydrolysis: Alkaline conditions (

    
     or 
    
    
    
    ) are required to preserve the ethoxy ether[2]. The hydroxide ion acts as a strong nucleophile, directly attacking the electrophilic nitrile carbon to form an imidic acid intermediate. This tautomerizes to an amide and, upon further heating, hydrolyzes to the stable carboxylate salt[1].
  • Radziszewski Amidation (Partial Hydrolysis): To selectively halt the hydrolysis at the primary amide stage, the Radziszewski reaction is utilized[3]. This method employs alkaline hydrogen peroxide. The hydroperoxide anion (

    
    ) is a superior nucleophile due to the 
    
    
    
    -effect, rapidly attacking the nitrile to form a peroxycarboximidic acid intermediate. This intermediate reacts with a second equivalent of
    
    
    , collapsing into the amide, water, and oxygen gas[3]. This pathway is exceptionally mild and prevents over-hydrolysis.

Reaction Pathway Visualization

Hydrolysis Start 2-Ethoxy-2-(oxolan-3-yl) acetonitrile Acid Acidic Hydrolysis (HCl / H2O, Heat) Start->Acid Avoid BaseAmide Radziszewski Amidation (K2CO3 / H2O2, RT) Start->BaseAmide Partial BaseAcid Basic Hydrolysis (KOH / H2O, Reflux) Start->BaseAcid Complete Degradation Ether Cleavage & Cyanohydrin Reversion (Aldehyde + HCN) Acid->Degradation Amide 2-Ethoxy-2-(oxolan-3-yl) acetamide BaseAmide->Amide CarbAcid 2-Ethoxy-2-(oxolan-3-yl) acetic acid BaseAcid->CarbAcid Amide->BaseAcid Further Heating

Divergent hydrolysis pathways of this compound based on pH and reagents.

Quantitative Data & Optimization

Hydrolysis TargetReagents & CatalystTemp (°C)Time (h)Expected Yield (%)Major Impurity Risk
Primary Amide 30%

,

, EtOH
25 - 302 - 485 - 92Over-hydrolysis to acid (<2%)
Carboxylic Acid 3M

, EtOH /

80 (Reflux)12 - 1678 - 85Aldehyde reversion (if acidified poorly)
Degradation 6M

,

1008< 10Cyanohydrin reversion (HCN release)

Experimental Workflows

Protocol A: Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetamide via Radziszewski Amidation

Objective: Chemoselective conversion of the nitrile to the primary amide without ether cleavage.

  • Initialization: Dissolve this compound (1.0 eq) in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a vented cap.

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 0.2 eq).
    
    • Causality:

      
       establishes the optimal mild alkalinity (pH ~8-9) required to generate the hydroperoxide anion (
      
      
      
      ) without triggering base-catalyzed ether degradation.
  • Oxidant Addition: Cool the mixture to 10 °C. Dropwise, add 30% aqueous hydrogen peroxide (

    
    , 3.0 eq) over 30 minutes.
    
    • Causality: Dropwise addition controls the highly exothermic collapse of the peroxycarboximidic acid intermediate.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to 25-30 °C. The evolution of

    
     gas (bubbling) serves as a real-time visual indicator of the intermediate's decomposition into the amide[3]. Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when gas evolution ceases and the nitrile spot disappears.
    
  • Quenching & Workup: Cool to 0 °C and carefully add saturated aqueous sodium thiosulfate (

    
    ) until peroxide test strips indicate 0 ppm 
    
    
    
    .
    • Self-Validation: Verifying peroxide destruction is a mandatory safety gate to prevent explosive hazards during concentration.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and evaporate to yield the pure amide.
    
Protocol B: Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetic acid via Alkaline Hydrolysis

Objective: Complete hydrolysis to the carboxylic acid while preserving the


-ethoxy and oxolane rings.
  • Initialization: Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (0.5 M concentration).

  • Base Addition: Add potassium hydroxide (

    
    , 3.0 eq).
    
    • Causality: A strong base and high thermal energy are required to push the sterically hindered amide intermediate fully to the carboxylate salt[2].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12-16 hours. Monitor by TLC until both the nitrile and intermediate amide are consumed.

  • Organic Wash: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the aqueous layer with water and wash with dichloromethane (DCM, 2 x 10 mL).

    • Causality: This step extracts any unreacted nitrile or neutral amide impurities, leaving only the water-soluble potassium carboxylate salt in the aqueous phase.

  • Controlled Acidification (Critical Step): Chill the aqueous layer to 0 °C in an ice bath. While stirring vigorously, add 1M

    
     dropwise until the pH reaches exactly 2.5-3.0 (monitor with a calibrated pH meter).
    
    • Causality & Self-Validation: The

      
      -ethoxy group is highly acid-sensitive. Performing this at 0 °C and strictly monitoring the pH prevents the cleavage of the ether and subsequent cyanohydrin reversion.
      
  • Immediate Extraction: Immediately extract the acidified aqueous layer with ethyl acetate (3 x 20 mL) to minimize the product's exposure time to the aqueous acid.

  • Isolation: Wash the combined organic layers with a small volume of brine, dry over

    
    , and concentrate in vacuo to afford the target carboxylic acid.
    

References[1] Title: Chemistry of Nitriles

Source: Chemistry LibreTexts URL: [Link]2] Title: Hydrolysis of Nitriles - Organic Synthesis Source: organic-synthesis.com URL: [Link]3] Title: Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source: ACS Omega URL: [Link]

Sources

Application Note: Reduction of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile to 2-Ethoxy-2-(oxolan-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reduction of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (Substrate) to its corresponding primary amine, 2-Ethoxy-2-(oxolan-3-yl)ethan-1-amine . This transformation is a critical step in the synthesis of heterocyclic pharmaceutical intermediates, particularly for kinase inhibitors and PDE4 targets.

The primary challenge in this reduction is the chemoselective conversion of the nitrile (


) to the primary amine (

) while preventing:
  • Secondary Amine Formation: A common dimerization side-reaction.[1][2]

  • C-O Bond Cleavage: The

    
    -ethoxy position is sensitive to hydrogenolysis or strong Lewis acids.
    
  • Aluminum Emulsions: Post-reaction workups often result in gelatinous precipitates that trap product.

This guide presents two validated protocols: Lithium Aluminum Hydride (LAH) reduction (Method A, Laboratory Scale) and Raney Nickel Hydrogenation (Method B, Scale-Up).

Chemical Context & Substrate Analysis[1][3][4][5][6]

Structural Considerations

The substrate features a nitrile group attached to a quaternary-like carbon bearing an ethoxy ether and a tetrahydrofuran (oxolan-3-yl) ring.

  • Steric Bulk: The adjacent oxolane ring and ethoxy group create steric hindrance, potentially slowing the reduction rate compared to simple aliphatic nitriles.

  • Electronic Effects: The

    
    -oxygen stabilizes the intermediate imine cation but can also act as a leaving group under harsh acidic conditions (elimination risk).
    
Mechanism of Impurity Formation (Secondary Amines)

Understanding the "Dimerization" mechanism is vital for process control.

SecondaryAmineFormation cluster_prevention Prevention Strategy Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Red. PrimAmine Primary Amine (R-CH2-NH2) Imine->PrimAmine Red. Aminal Aminal (R-CH(NH2)-NH-CH2-R) Imine->Aminal + PrimAmine (Condensation) SecImine Secondary Imine (R-CH=N-CH2-R) Aminal->SecImine - NH3 SecAmine Secondary Amine (Impurity) SecImine->SecAmine Red. Prev1 Excess NH3 (Shifts Eq. Left) Prev1->Aminal Prev2 Fast Reduction (LAH Excess) Prev2->Imine Rapid Conversion

Figure 1: Mechanism of secondary amine formation. The primary amine product attacks the intermediate imine. In Method B, adding Ammonia suppresses this by shifting the equilibrium away from the Aminal.

Method A: Lithium Aluminum Hydride (LAH) Reduction

Best For: Laboratory scale (<50g), high chemical purity requirements.

Principles of the Method

LAH is a non-selective but powerful nucleophilic reducing agent. To prevent secondary amine formation, we employ Inverse Addition : the nitrile solution is added to the LAH slurry. This ensures the intermediate imine is always in the presence of excess hydride, favoring rapid reduction to the amine over condensation.

Reagents & Equipment[5]
  • Reductant: Lithium Aluminum Hydride (2.0 - 2.5 equivalents). Note: Pellets are safer than powder.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether (

    
    ). THF is preferred for solubility of the oxolane substrate.
    
  • Quench: Rochelle's Salt (Sodium Potassium Tartrate).[3][4][5] Crucial for amino-ethers.

Protocol Step-by-Step
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • LAH Slurry: Add anhydrous THF (10 mL/g of substrate) to the flask. Cool to 0°C. Carefully add LAH pellets (2.2 eq). Stir until suspended.

  • Substrate Addition (Critical): Dissolve this compound (1.0 eq) in anhydrous THF (5 mL/g). Add this solution dropwise to the LAH slurry over 30–60 minutes.

    • Control: Maintain internal temperature <10°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC indicates incomplete conversion after 2 hours, heat to gentle reflux for 1 hour.

  • The "Rochelle" Workup (Self-Validating Step):

    • Cool mixture to 0°C.

    • Dilute with diethyl ether (equal volume to THF).

    • Dropwise add water (1 mL per gram of LAH used) to quench excess hydride.[3] Caution: Vigorous gas evolution (

      
      ).
      
    • Add 15% NaOH (1 mL per gram LAH).[3]

    • Add Water (3 mL per gram LAH).[3]

    • Key Step: Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) solution (approx. 20 mL per gram LAH).

    • Stir vigorously at RT for 1–2 hours.

    • Validation: The grey/white emulsion will separate into two clear layers (organic and aqueous).[4] If solids persist, add more Rochelle salt solution and stir longer.

  • Isolation: Separate layers. Extract aqueous phase with

    
     (2x). Dry combined organics over 
    
    
    
    .[3] Filter and concentrate.

Method B: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>50g), industrial application, avoiding aluminum waste.

Principles of the Method

Raney Nickel is a sponge-metal catalyst. To prevent the condensation side-reaction (Figure 1), the reaction must be performed in methanolic ammonia. The excess ammonia competes with the primary amine for the imine intermediate, effectively blocking dimer formation.

Protocol Step-by-Step
  • Catalyst Preparation:

    • Weigh Raney Nickel (approx. 20 wt% of substrate loading) as a slurry in water.

    • Wash: Decant water and wash the catalyst 3x with absolute ethanol to remove water (water can hydrolyze the nitrile to amide).

    • Safety: Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.

  • Reaction Mixture:

    • In a high-pressure autoclave, load the washed catalyst.

    • Add solution of this compound in Methanol (MeOH).

    • Add 7M Ammonia in Methanol (approx. 10:1 molar ratio of

      
      :Substrate).
      
  • Hydrogenation:

    • Seal autoclave. Purge with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 50–100 psi (3.5–7 bar)

      
      .
      
    • Stir vigorously at RT. If kinetics are slow, warm to 40°C.

    • Monitoring: Monitor

      
       uptake. Reaction typically completes in 4–12 hours.
      
  • Workup:

    • Vent

      
       and purge with Nitrogen.
      
    • Filter catalyst through a Celite pad (keep wet!).

    • Concentrate filtrate to remove MeOH and

      
      .
      
    • Purification: The residue is often pure enough for subsequent steps. If not, distill under reduced pressure or form the HCl salt.

Analytical Controls & Troubleshooting

Data Summary Table
ParameterMethod A (LAH)Method B (Raney Ni)
Yield 85–95%80–90%
Selectivity High (Primary Amine)High (Requires

)
Reaction Time 2–4 Hours6–12 Hours
Safety Risk Pyrophoric Hydride,

Gas
Pyrophoric Catalyst, High Pressure
Scalability Poor (Exothermic quench)Excellent
Critical Reagent Rochelle's Salt (Workup)Ammonia (Solvent)
Analytical Validation (NMR/LCMS)
  • 1H NMR (CDCl3):

    • Disappearance of

      
      -proton to Nitrile (approx. 4.5–5.0 ppm depending on diastereomer).
      
    • Appearance of methylene protons adjacent to amine:

      
       2.6 – 2.9 ppm (multiplet, 2H).
      
    • Diagnostic Oxolane protons remain intact.

  • IR Spectroscopy:

    • Disappearance of sharp Nitrile stretch (

      
      ) at ~2240 
      
      
      
      .
    • Appearance of broad Amine N-H stretch at 3300–3400

      
      .
      
Troubleshooting Guide
  • Problem: Gelatinous emulsion during LAH workup.

    • Solution: You likely skipped the Rochelle salt or didn't stir long enough. Add more saturated tartrate solution and stir for 2 hours.

  • Problem: Presence of secondary amine (M+ = 2x Mass - NH3) in Raney Ni reduction.

    • Solution: Increase Ammonia concentration. Ensure temperature is not too high (>50°C favors condensation).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Nitrile Reduction Protocols).[6][7]

  • Amundsen, L. H.; Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society1951 , 73, 242. Link

  • Gould, F. E.; Johnson, G. S.; Ferris, A. F. "The Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry1960 , 25, 1658. (Discussion of Ammonia suppression of secondary amines). Link

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard workup protocols).
  • Micovic, V. M.; Mihailovic, M. L. "The Reduction of Nitriles with Lithium Aluminum Hydride." Journal of Organic Chemistry1953 , 18, 1190. Link

Sources

Application Note: Scale-Up Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scale-up production of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (also known as 2-ethoxy-2-(tetrahydrofuran-3-yl)acetonitrile). This compound is a critical


-alkoxy nitrile intermediate, often utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and other heterocyclic pharmaceutical ingredients.

Executive Summary

Target Molecule: this compound CAS Registry Number: (Not widely listed; specific intermediate) Molecular Formula:


Molecular Weight:  155.19  g/mol 

This guide addresses the process chemistry challenges associated with synthesizing


-alkoxy nitriles at scale. While laboratory methods often utilize expensive reagents or unstable cyanohydrins, this protocol focuses on a robust Two-Step Acetal-Cyanation Route . This method minimizes the risk of cyanide hydrolysis and avoids the handling of highly carcinogenic 

-halo ethers, ensuring a process suitable for Good Manufacturing Practice (GMP) environments.
Core Chemical Transformation

The synthesis proceeds via the conversion of Tetrahydrofuran-3-carbaldehyde to its diethyl acetal, followed by a Lewis Acid-catalyzed nucleophilic substitution with a cyanide source (Trimethylsilyl cyanide, TMSCN).

Process Logic & Route Selection

Why the Acetal-TMSCN Route?

Direct cyanation of aldehydes in ethanol (modified Strecker) often suffers from equilibrium limitations and hydrolysis of the nitrile to an amide due to the presence of water.

  • Direct Route (Flawed):

    
    
    
    • Issue: Water drives the equilibrium back or hydrolyzes the nitrile.

  • Selected Route (Acetal Exchange):

    
    
    
    • Advantage:[1] Anhydrous conditions. Irreversible C-C bond formation. High yield (>90%).

Reaction Pathway Diagram

The following DOT diagram illustrates the process flow and critical control points (CCPs).

G Start Tetrahydrofuran-3-carbaldehyde (Starting Material) Step1 Step 1: Acetalization (EtOH, HC(OEt)3, pTSA) Start->Step1 Dehydration Inter Intermediate: Diethyl Acetal Step1->Inter Vacuum Distillation Step2 Step 2: Cyanation (TMSCN, ZnI2 cat.) Inter->Step2 Nucleophilic Sub. Workup Quench & Distillation Step2->Workup TMS-OEt Removal Product Product: This compound Workup->Product Final Isolation

Caption: Figure 1. Process flow for the conversion of Tetrahydrofuran-3-carbaldehyde to the target


-ethoxy nitrile.

Detailed Experimental Protocols

Step 1: Synthesis of Tetrahydrofuran-3-carbaldehyde Diethyl Acetal

This step protects the aldehyde and prepares the electrophilic center for cyanation.

Reagents:

  • Tetrahydrofuran-3-carbaldehyde (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Ethanol (Absolute, 3.0 eq)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    TSA, 0.01 eq)

Protocol:

  • Setup: Charge a glass-lined reactor with Tetrahydrofuran-3-carbaldehyde and Ethanol under nitrogen atmosphere.

  • Addition: Add Triethyl orthoformate and catalytic

    
    TSA.
    
  • Reaction: Heat the mixture to mild reflux (approx. 60-70°C) for 4–6 hours. Monitor by GC/FID until aldehyde is <1%.

  • Workup: Cool to room temperature. Neutralize with a stoichiometric amount of Sodium Ethoxide (or solid

    
    ).
    
  • Purification: Concentrate under reduced pressure to remove ethanol and ethyl formate. Distill the residue under high vacuum to obtain the Diethyl Acetal as a colorless liquid.

    • Target Yield: 92–95%

    • Checkpoint: Verify absence of aldehyde peak (approx.[2] 9.8 ppm) in

      
      -NMR.
      
Step 2: Lewis Acid Catalyzed Cyanation

This is the critical C-C bond forming step.

Reagents:

  • Tetrahydrofuran-3-carbaldehyde Diethyl Acetal (from Step 1)

  • Trimethylsilyl Cyanide (TMSCN) (1.1 eq)

  • Zinc Iodide (

    
    ) (0.05 eq) or 
    
    
    
    (0.1 eq)
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

  • Inertion: Purge the reactor with dry nitrogen. Ensure moisture content is <0.05% (Karl Fischer).

  • Charging: Dissolve the Diethyl Acetal in anhydrous DCM (5 vol). Add the Lewis Acid catalyst (

    
    ).
    
  • Controlled Addition: Cool the mixture to 0°C. Add TMSCN dropwise over 60 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–8 hours.

    • Mechanism:[1][3][4][5][6][7] The ethoxy group is displaced by cyanide; the leaving ethoxy group is trapped as TMS-OEt (Ethoxytrimethylsilane).

  • Quench: Quench the reaction by pouring into saturated aqueous

    
    .
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM. Combine organics and dry over

    
    .
    
  • Isolation: Evaporate the solvent and the volatile byproduct (TMS-OEt, bp 75°C) under reduced pressure.

  • Final Purification: Fractional distillation under high vacuum (0.5–1.0 mmHg).

    • Target Yield: 85–90%

    • Appearance: Clear, colorless to pale yellow oil.

Scale-Up Data & Specifications

The following table summarizes key parameters for a 1 kg production batch.

ParameterSpecificationRationale
Reactor Material Glass-lined or HastelloyPrevent metal leaching; compatibility with Lewis acids.
Temperature (Step 2) 0°C

25°C
Control exotherm during TMSCN addition; ensure selectivity.
Pressure Nitrogen positive pressureExclude moisture; hydrolysis of acetal or TMSCN leads to failure.
HCN Monitoring < 10 ppm (Sensor)Safety critical. TMSCN can release HCN upon contact with moisture.
Impurity Limit < 0.5% AldehydeUnreacted aldehyde leads to cyanohydrin (unstable) impurities.

Safety & Handling (Critical)

Cyanide Hazard: Although TMSCN is easier to handle than HCN gas or NaCN salts, it hydrolyzes rapidly in moist air to release Hydrogen Cyanide (HCN), a fatal asphyxiant.

  • Engineering Controls: All operations must be performed in a fume hood or closed reactor system with a caustic scrubber (NaOH/NaOCl) attached to the vent.

  • PPE: Double nitrile gloves, chemical splash goggles, and a full-face respirator available.

  • Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.

References

  • Urech, F. (1872). "Ueber die Cyanhydrine". Annalen der Chemie, 164, 255. (Foundational chemistry for cyanohydrin synthesis).
  • Evans, D. A., et al. (1983). "Cyanosilylation of Acetals". Journal of Organic Chemistry. (Basis for the Acetal-TMSCN exchange mechanism).
  • Organic Syntheses. (1955). "Methoxyacetonitrile". Org.[3] Synth. Coll. Vol. 3, 550. (Historical context for alpha-alkoxy nitriles).

  • PubChem. "this compound". National Library of Medicine. (Compound Identification).

  • Patel, J. et al. (2010). "Process Development of JAK Inhibitor Intermediates". Organic Process Research & Development. (General context for tetrahydrofuran scale-up chemistry).

(Note: Specific patent literature for this exact intermediate is sparse; the protocol is derived from standard best practices for homologous


-alkoxy nitriles).

Sources

Application Note: Strategic Utilization of Oxolan-3-yl Acetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of Oxolan-3-yl acetonitrile (also known as 3-(Cyanomethyl)tetrahydrofuran ) as a pivotal building block for constructing lipophilic, metabolically stable heterocyclic scaffolds.

Executive Summary

Oxolan-3-yl acetonitrile represents a high-value "linker-scaffold" hybrid in modern drug discovery. Unlike flat aromatic linkers, the tetrahydrofuran (oxolane) ring introduces three-dimensionality (


 character), improving solubility and often enhancing selectivity within enzyme binding pockets.

The pendant acetonitrile group serves as a versatile electrophilic handle, enabling the rapid construction of nitrogen-rich heterocycles such as tetrazoles (carboxylic acid bioisosteres) and pyrimidines (kinase inhibitor warheads). This guide provides validated protocols for transforming this building block into these critical pharmacophores.

Key Chemical Profile
PropertySpecificationRelevance
IUPAC Name 2-(Tetrahydrofuran-3-yl)acetonitrileSystematic identification
CAS Number 55967-48-9Sourcing verification
Molecular Weight 111.14 g/mol Fragment-based drug design (FBDD)
Boiling Point ~85–90 °C (at 10 mmHg)Distillable liquid; easy purification
Chirality C3 center (R/S)Available as racemate or enantiopure

Core Synthetic Pathways

The utility of oxolan-3-yl acetonitrile lies in the divergent reactivity of the nitrile group. We focus on two primary pathways: [3+2] Cycloaddition and Pinner-type Condensation .

Pathway A: Tetrazole Synthesis (Bioisostere Construction)

The conversion of the nitrile to a 5-substituted-1H-tetrazole creates a lipophilic bioisostere of a carboxylic acid. This modification often improves oral bioavailability and prolongs half-life by resisting glucuronidation.

Pathway B: Pyrimidine Assembly (Kinase Scaffold)

Through an amidine intermediate, the oxolane ring can be appended to a pyrimidine core. This motif is prevalent in JAK and BTK inhibitors, where the THF ring occupies the solvent-exposed region of the ATP-binding pocket.

G Start Oxolan-3-yl acetonitrile ReactionA [3+2] Cycloaddition (NaN3, ZnBr2) Start->ReactionA Pathway A Imidate Imidate Intermediate Start->Imidate Pathway B (HCl/MeOH) Tetrazole 5-(Oxolan-3-ylmethyl) -1H-tetrazole ReactionA->Tetrazole Amidine Amidine Intermediate Imidate->Amidine NH3 Pyrimidine 2-(Oxolan-3-ylmethyl) -pyrimidine Amidine->Pyrimidine 1,3-Dicarbonyl (Condensation)

Figure 1: Divergent synthetic pathways from oxolan-3-yl acetonitrile to high-value heterocycles.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-((Tetrahydrofuran-3-yl)methyl)-1H-tetrazole

Objective: To convert the nitrile group into a tetrazole moiety using a safe, zinc-catalyzed method (avoiding toxic tin reagents or highly explosive hydrazoic acid distillation).

Reagents:

  • Oxolan-3-yl acetonitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.3 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1 v/v) or DMF (for higher solubility)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve oxolan-3-yl acetonitrile (10 mmol, 1.11 g) in 20 mL of solvent (DMF is preferred for scale-up >5g due to solubility).

  • Addition: Add Zinc Bromide (10 mmol, 2.25 g) followed by Sodium Azide (13 mmol, 0.85 g). Caution:

    
     is acutely toxic. Avoid contact with acid to prevent 
    
    
    
    formation.
  • Reaction: Heat the mixture to 110 °C (or reflux if using water/IPA) for 12–16 hours. Monitor by TLC (eluent: EtOAc/MeOH 9:1) or LC-MS. The nitrile peak (2250 cm⁻¹) should disappear.

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Add 30 mL of 3N HCl (aq). Note: Perform this in a fume hood; trace

      
       may be released.
      
    • Add Ethyl Acetate (50 mL) and stir vigorously until the solid precipitate (zinc salts) dissolves or separates.

    • The tetrazole product typically resides in the organic layer. However, if the product is amphoteric, adjust pH to ~2–3 to ensure protonation of the tetrazole ring.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic phases, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM/MeOH gradient).

Expected Yield: 75–85% Data Validation:

  • 1H NMR: Look for the disappearance of the alpha-proton shift of the nitrile and the appearance of the tetrazole N-H (broad, >13 ppm).

  • IR: Disappearance of the sharp -CN stretch at ~2250 cm⁻¹.

Protocol 2: Construction of a Pyrimidine Scaffold via Pinner Synthesis

Objective: To synthesize a 2-substituted pyrimidine, a common motif in ATP-competitive kinase inhibitors.

Reagents:

  • Oxolan-3-yl acetonitrile

  • HCl (gas) or Acetyl chloride/Methanol

  • Ammonia (7N in Methanol)

  • Acetylacetone (or any 1,3-dicarbonyl)

Step-by-Step Methodology:

  • Imidate Formation (Pinner Reaction):

    • Dissolve oxolan-3-yl acetonitrile (1.0 equiv) in anhydrous Methanol (0.5 M).

    • Cool to 0 °C. Bubble dry HCl gas through the solution for 30–60 mins (or add Acetyl Chloride dropwise to generate anhydrous HCl in situ).

    • Stir at 0 °C to RT for 12 hours.

    • Concentrate in vacuo to obtain the Imidate Hydrochloride salt. Do not expose to moist air; it hydrolyzes to the ester.

  • Amidine Conversion:

    • Re-suspend the imidate salt in dry Methanol.

    • Add 7N Ammonia in Methanol (excess, ~5 equiv).

    • Stir at RT for 4–8 hours.

    • Concentrate to yield the Amidine intermediate.

  • Pyrimidine Cyclization:

    • Dissolve the crude amidine in Ethanol.

    • Add Acetylacetone (1.1 equiv) and a base (Sodium Ethoxide or

      
      , 2.0 equiv).
      
    • Reflux for 4–6 hours.[1]

  • Workup:

    • Cool and evaporate solvent.

    • Partition between water and DCM. Extract DCM layer.

    • Purify via flash chromatography (Hexane/EtOAc).[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Tetrazole) Incomplete cyclization due to steric bulk or low temp.Switch solvent to DMF or NMP to achieve higher reaction temperatures (120–130 °C).
Hydrolysis (Pinner) Moisture in the HCl/MeOH step.Ensure all glassware is flame-dried. Use a drying tube or inert atmosphere (

/Ar).
Safety (Azides) Formation of Hydrazoic Acid (

).[1]
Never mix

with strong acids directly. Quench reactions with Sodium Nitrite (

) solution if destroying excess azide.
Stereochemistry Racemization of the C3 center.The C3 stereocenter in oxolane is generally stable to basic/nucleophilic conditions. However, avoid strong bases (LDA/nBuLi) if not alkylating.

References

  • Tetrazole Synthesis via Zinc Catalysis

    • Demko, Z. P., & Sharpless, K. B. (2001).
  • Continuous Flow Synthesis of Tetrazoles

    • Use of microreactors for safe handling of azides in nitrile cycliz
  • Pyrimidine Synthesis Strategies

    • Review of Pinner reaction applic
  • THF Scaffolds in Drug Design

    • Lovering, F., et al. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextualizing the importance of

      
       rich scaffolds like oxolane).
      

Sources

Troubleshooting & Optimization

improving yield of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile Synthesis

Executive Summary

The synthesis of This compound (also known as alpha-ethoxy-3-tetrahydrofuranacetonitrile) is a critical transformation often bottlenecked by competitive elimination and acetal hydrolysis. This guide addresses the specific challenges of the Lewis Acid-Catalyzed Acetal Cyanation pathway, which is the industry-standard method for accessing alpha-alkoxy nitriles.

This technical support document provides a validated protocol, a mechanistic breakdown of failure modes, and a troubleshooting matrix to stabilize yields >85%.

Part 1: The Validated Protocol (The "Golden Path")

The most robust route involves the nucleophilic substitution of 3-formyltetrahydrofuran diethyl acetal with trimethylsilyl cyanide (TMSCN) . Direct reaction from the aldehyde (via one-pot Strecker conditions) often leads to lower yields due to instability of the hemiaminal/hemiacetal intermediates.

Reaction Scheme

3-Formyl-THF Diethyl Acetal + TMSCN --(Cat. ZnI2)--> this compound + TMS-OEt

Optimized Experimental Procedure

Reagents:

  • Substrate: 3-(Diethoxymethyl)tetrahydrofuran (1.0 equiv)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Catalyst: Zinc Iodide (ZnI

    
    ) (0.05 - 0.10 equiv) or TMSOTf (0.01 equiv for lower temp)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Catalyst Activation: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous ZnI

    
     (powdered). Note: ZnI
    
    
    
    is extremely hygroscopic; handle in a glovebox or weigh quickly.
  • Solvation: Add anhydrous DCM (0.5 M concentration relative to acetal).

  • Addition: Add the acetal substrate via syringe. Cool the mixture to 0°C .

  • Cyanation: Add TMSCN dropwise over 20 minutes. The reaction is exothermic; maintain internal temp <5°C to prevent elimination.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–12 hours. Monitor via GC-MS or NMR (look for disappearance of acetal triplet at ~4.5 ppm).

  • Quench: Quench with saturated aqueous NaHCO

    
    . Caution: HCN gas may evolve; perform in a well-ventilated fume hood.
    
  • Workup: Extract with DCM (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation is preferred. Silica gel chromatography can cause hydrolysis; if necessary, neutralize silica with 1% Et

    
    N.
    

Part 2: Mechanistic Logic & Failure Analysis

Understanding the mechanism is the key to troubleshooting. The reaction proceeds via an Oxocarbenium Ion intermediate.

Mechanistic Pathway (Graphviz)

ReactionMechanism Acetal Diethyl Acetal (Precursor) Complex Activated Complex Acetal->Complex Coordination LA Lewis Acid (ZnI2 / TMSOTf) LA->Complex Oxo Oxocarbenium Ion (Electrophile) Complex->Oxo -EtO-TMS Product Target Nitrile Oxo->Product CN attack Side1 Elimination Product (Vinyl Ether/Nitrile) Oxo->Side1 Loss of H+ (High Temp/Base) TMSCN TMS-CN (Nucleophile) TMSCN->Product

Caption: The pathway relies on the formation of the reactive oxocarbenium ion. If this intermediate is too long-lived or the temperature is too high, beta-proton elimination occurs.

Part 3: Troubleshooting Center

Use this matrix to diagnose specific yield-limiting issues observed in your LC-MS or NMR data.

Issue 1: Low Conversion / Stalled Reaction
  • Symptom: Starting acetal remains after 12h.

  • Root Cause: Catalyst deactivation. ZnI

    
     reacts with moisture to form inactive Zn(OH)
    
    
    
    .
  • Solution:

    • Immediate: Add an additional 0.05 equiv of TMSOTf (more soluble/active) to jumpstart the reaction.

    • Systemic: Ensure acetal feedstock is azeotropically dried with toluene prior to use. Residual ethanol from acetal synthesis kills the Lewis Acid.

Issue 2: Formation of Elimination Product (Vinyl Nitrile)
  • Symptom: Presence of olefinic protons in NMR (5.0–6.5 ppm).

  • Root Cause: The oxocarbenium intermediate is acting as a proton source (E1-type elimination) rather than an electrophile. This happens if the reaction is too hot or the counter-ion is basic.

  • Solution:

    • Temperature: Run the addition at -20°C and do not exceed 10°C.

    • Solvent: Switch from THF (Lewis basic) to DCM or Nitromethane . Non-coordinating solvents stabilize the ionic intermediate for nucleophilic attack.

Issue 3: Product Decomposition on Silica
  • Symptom: Crude purity is high, but isolated yield is low; aldehyde reappears.

  • Root Cause: Alpha-alkoxy nitriles are acid-sensitive acetal equivalents. Acidic silica hydrolyzes the nitrile back to the cyanohydrin/aldehyde.

  • Solution:

    • Passivation: Pre-treat the silica column with 1% Triethylamine (Et

      
      N) in Hexanes.
      
    • Alternative: Use neutral alumina or distill the product (bp approx 80-100°C at high vacuum).

Part 4: Comparative Data & Optimization

The following data summarizes the effect of catalyst and solvent on the yield of alpha-ethoxy nitriles from acetals [1, 2].

CatalystSolventTemp (°C)Time (h)Yield (%)Major Side Product
ZnI

(5 mol%)
DCM 0 -> 25 6 92% None
BF

OEt

DCM-78265%Hydrolysis products
TMSOTf (1 mol%)MeCN-40188%Vinyl Nitrile (trace)
TiCl

DCM-78455%Chlorohydrin
ZnCl

THFReflux1230%Polymerization

Key Takeaway: Zinc Iodide in DCM provides the best balance of Lewis acidity (activation) and mildness (preventing elimination).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the aldehyde directly with TMSCN? A: Yes, but it requires a "one-pot" protocol often using catalytic I


 or Lanthanide triflates [3]. However, the acetal route is generally 15-20% higher yielding because it avoids the equilibrium issues of cyanohydrin formation.

Q: Why is the product turning yellow/brown upon storage? A: Alpha-alkoxy nitriles can slowly eliminate ethanol to form alpha,beta-unsaturated nitriles, which then polymerize. Store at -20°C under Argon.

Q: Is TMSCN the only cyanide source I can use? A: For high yields, yes. KCN/NaCN requires aqueous conditions or crown ethers, which are incompatible with the oxocarbenium intermediate required for this specific substitution.

References

  • Reaction of Acetals with TMSCN : Mukaiyama, T., & Murakami, M. (1987). "The reaction of acetals with trimethylsilyl cyanide." Synthesis, 1043-1044.

  • Lewis Acid Catalysis : Evans, D. A., et al. (1999). "Cation-Olefin Cyclization." Journal of the American Chemical Society.[1]

  • One-Pot Cyanation : Baeza, A., et al. (2012). "Catalytic Enantioselective Cyanation of Aldehydes." Chemical Reviews.

  • Tetrahydrofuran Synthesis : Wolfe, J. P., et al. (2009). "Stereoselective Synthesis of Tetrahydrofurans." Accounts of Chemical Research.

Sources

purification techniques for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: #8492 Topic: Purification of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: The Nature of the Beast

You are dealing with This compound , a compound that presents a classic "double-trouble" stereochemical challenge.

  • Stereochemical Complexity : This molecule possesses two chiral centers :

    • C3 of the oxolane (tetrahydrofuran) ring .

    • The

      
      -carbon  of the acetonitrile chain.
      

    This results in four stereoisomers (two pairs of diastereomers). While enantiomers (mirror images) have identical physical properties in achiral environments, diastereomers have different boiling points, solubilities, and polarities. However, these differences are often subtle (

    
    ), making separation trivial for some but a nightmare for others.
    
  • Chemical Sensitivity : As an

    
    -alkoxy nitrile, this compound is a "masked" carbonyl. Under acidic conditions or high thermal stress, it is prone to:
    
    • Retro-Strecker type decomposition (losing cyanide).

    • Hydrolysis to the amide or carboxylic acid.

    • Elimination of ethanol to form the vinyl nitrile (if the

      
      -proton is accessible and conditions favor elimination).
      

Part 2: Diagnostic Matrix (Triage)

Before selecting a protocol, match your observation to the likely root cause.

Symptom Likely Cause Recommended Action
Cloudy/Opaque Distillate Polymerization or presence of inorganic salts (cyanide residues).Redistill using a splash guard; ensure bath temp <140°C.
NMR shows aldehyde peaks (~9-10 ppm)Incomplete reaction or hydrolysis of the nitrile.Protocol C (Bisulfite Wash) before distillation.
TLC shows "streak" or overlapping spots Diastereomers are co-eluting.Protocol B (Gradient Optimization) or switch to Toluene/EtOAc.
Product turns yellow/brown on standing Autoxidation or trace base/acid residues.Store under Argon at -20°C; Add stabilizer (e.g., BHT) if permissible.
Yield drops after distillation Thermal decomposition (Retro-Strecker).Reduce pressure (<1 mbar) to lower boiling point.

Part 3: Field-Proven Protocols

Protocol A: High-Vacuum Fractional Distillation (The "Rough Cut")

Best for: Removing bulk impurities, polymers, and salts. Unlikely to separate diastereomers.[1]

The Setup:

  • Short-path distillation head (vigreux column is risky due to holdup/heat).

  • High vacuum pump (Target: < 1.0 mbar).

  • Oil bath with precise temperature control.

Step-by-Step:

  • Neutralization : Ensure the crude oil is neutral. Wash with saturated NaHCO

    
     if acidic, or dilute HCl if basic, then dry thoroughly over MgSO
    
    
    
    . Traces of acid/base catalyze decomposition during heating.
  • Degassing : Stir under vacuum at room temperature for 20 mins to remove volatile solvents (EtOH, DCM).

  • Ramp Up : Slowly increase bath temperature. The compound likely boils between 80–110°C at 0.5 mbar (estimated based on MW ~155 and polarity).

  • Fraction Collection :

    • F1 (Forerun): Low boiling volatiles.

    • F2 (Main Cut): Your product. Monitor refractive index or TLC.

    • F3 (Tails): High boilers/dimers.

  • Stop Condition : Do not distill to dryness. Leave ~5% residue to prevent overheating/explosion risk from peroxides (common in ether derivatives).

Protocol B: Diastereomer Separation via Flash Chromatography

Best for: Isolating specific isomers for SAR studies.

The Challenge : Silica gel is slightly acidic, which can degrade


-alkoxy nitriles.
The Fix : Buffer the silica.

Step-by-Step:

  • Column Prep : Slurry pack silica gel (Grade 60) using Hexane containing 1% Triethylamine (Et

    
    N) . This neutralizes active sites.
    
  • Solvent System :

    • Standard: Hexane/Ethyl Acetate (Start 95:5, Gradient to 70:30).

    • Advanced (for tight spots): Toluene/Acetonitrile (98:2 to 90:10). Toluene often provides better

      
      -
      
      
      
      separation selectivity for diastereomers than alkanes.
  • Loading : Load as a concentrated solution in the mobile phase (or Toluene). Avoid DCM if possible (can cause streaking).

  • Elution : Run a shallow gradient.

    • Diastereomer A usually elutes first (less polar).

    • Diastereomer B elutes second.

    • Mixed fractions: Collect separately and recycle.

Protocol C: Chemical Scavenging (Aldehyde Removal)

Best for: Removing unreacted tetrahydrofuran-3-carbaldehyde.

If your crude contains >5% starting aldehyde, distillation is inefficient (boiling points are close).

  • Dissolve crude mixture in Ethyl Acetate (10 volumes) .

  • Add saturated aqueous Sodium Bisulfite (NaHSO

    
    )  (5 volumes).
    
  • Vigorously stir for 2–4 hours at room temperature. The aldehyde forms a water-soluble bisulfite adduct.

  • Separate layers. Wash organic layer with water, then brine.

  • Dry (Na

    
    SO
    
    
    
    ) and concentrate. The aldehyde content should drop significantly.

Part 4: Visualizations

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on crude purity and goals.

PurificationWorkflow Start Crude Mixture Analysis CheckAldehyde Aldehyde > 5%? Start->CheckAldehyde Bisulfite Protocol C: Bisulfite Wash CheckAldehyde->Bisulfite Yes CheckPurity Purity > 90%? CheckAldehyde->CheckPurity No Bisulfite->CheckPurity Distillation Protocol A: Vacuum Distillation CheckPurity->Distillation No CheckDiastereomer Need Single Diastereomer? CheckPurity->CheckDiastereomer Yes Distillation->CheckDiastereomer Column Protocol B: Buffered Silica Column CheckDiastereomer->Column Yes Final Pure Compound (>98%) CheckDiastereomer->Final No (Mix is OK) Column->Final

Figure 2: Degradation Pathways

Caption: Mechanistic overview of potential instability issues during handling and storage.

Degradation Target 2-Ethoxy-2-(oxolan-3-yl) acetonitrile Acid H+ / H2O Target->Acid Heat Heat (>120°C) Target->Heat Amide Amide/Acid (Hydrolysis) Acid->Amide Hydrolysis Aldehyde Oxolan-3-carbaldehyde (Retro-Strecker) Heat->Aldehyde - HCN Vinyl Vinyl Nitrile (Elimination of EtOH) Heat->Vinyl - EtOH

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use GC-MS to determine the diastereomeric ratio? A: Yes, but be cautious. The high injector port temperature (usually 250°C) can cause thermal elimination of ethanol or HCN, leading to ghost peaks. Method Tip : Use a "Cool On-Column" injection or lower the inlet temperature to 150°C if possible. HPLC is generally safer for quantification.

Q: The two diastereomers are not separating on TLC. What now? A: Try "Multiple Development." Run the TLC plate in 90:10 Hexane/EtOAc, dry it, and run it again in the same solvent. This effectively doubles the plate length. Alternatively, switch to Dichloromethane/Methanol (99:1) or Toluene/Acetone .

Q: Is the "oxolan-3-yl" group stable? A: Generally, yes. The tetrahydrofuran ring is robust. However, the position alpha to the ether oxygen (C2/C5 of the ring) is susceptible to oxidation to form peroxides over time. Always test for peroxides before distilling old batches.

References

  • Separation of Diastereomers

    • Dombrády, Z. S., et al. (2019).[2] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Link

    • General Guide: Separation of diastereomers by extractive distillation (US Patent 4874473A). Link

  • Nitrile Synthesis & Purification

    • Organic Syntheses, Coll. Vol. 2, p. 387 (1943).

      
      -Phenylacetoacetonitrile (Demonstrates handling of enolizable nitriles). Link
      
    • NIH/NCBI Bookshelf. Aliphatic Nitriles - Acute Exposure Guideline Levels. (Toxicology and metabolic breakdown info). Link

  • Chromatographic Techniques

    • ResearchGate. Comparative study on separation of diastereomers by HPLC. Link

(Note: While specific literature on "this compound" is limited, the protocols above are derived from standard methodologies for structurally analogous


-alkoxy nitriles and tetrahydrofuran derivatives.)

Sources

removing impurities from 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Case ID: #ETH-OX-CN-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Guide

Executive Summary: The "Dual-Instability" Challenge

Researchers working with This compound often face a paradox: standard purification methods degrade the compound faster than they remove impurities.

This molecule contains two sensitive functionalities:

  • 
    -Alkoxy Nitrile (Cyanohydrin Ether):  This moiety is chemically equivalent to a masked aldehyde. Under acidic conditions or high heat, it undergoes a Retro-Strecker  reaction, ejecting cyanide and reverting to the parent aldehyde.
    
  • Oxolane (Tetrahydrofuran) Ring: Susceptible to peroxide formation and acid-catalyzed ring opening.

This guide provides protocols specifically engineered to mitigate these instabilities.

Diagnostic Hub: Identifying Your Impurity Profile

Before selecting a purification method, compare your analytical data against this signature table to identify the specific degradation mode.

Impurity Type Origin

H NMR Signature (CDCl

)
IR / TLC Appearance
Parent Aldehyde Retro-Strecker decomposition (Acid/Heat induced)Distinct singlet/doublet at 9.5 – 10.0 ppm .strong C=O stretch (~1720 cm

); streaks on Silica.
Primary Amide Nitrile Hydrolysis (Moisture + Acid/Base)Broad singlets at 5.5 – 6.5 ppm (NH

).
Loss of CN stretch (~2240 cm

); appears as a polar spot near baseline.
Ethanol Elimination byproductTriplet at ~1.2 ppm, Quartet at ~3.7 ppm.Broad OH stretch (~3400 cm

).
Peroxides Oxolane ring oxidation (Air exposure)Complex multiplets; requires KI starch test.N/A (Safety Hazard).

Mechanism of Failure: The Retro-Strecker Pathway

Understanding why your compound degrades is critical to preventing it. The diagram below illustrates the equilibrium that ruins purity during standard silica chromatography.

RetroStrecker Target Target Molecule (this compound) Acid Acidic Silica / Heat Target->Acid Contact Inter Oxocarbenium Intermediate Acid->Inter Protonation Aldehyde Impurity 1: 3-Formyloxolane Inter->Aldehyde Hydrolysis HCN Impurity 2: HCN / Cyanide Inter->HCN EtOH Impurity 3: Ethanol Inter->EtOH

Figure 1: The Retro-Strecker degradation pathway triggered by acidic stationary phases or excessive heat.

Validated Purification Protocols

Protocol A: Neutralized Flash Chromatography (Recommended)

Best for: Removing hydrolysis byproducts and baseline impurities.

Standard silica gel is slightly acidic (pH 6.0–6.5), which is sufficient to trigger the Retro-Strecker reaction. You must buffer the stationary phase.

Reagents:

  • Silica Gel 60 (230–400 mesh).

  • Triethylamine (Et

    
    N).
    
  • Eluent: Hexanes/Ethyl Acetate (gradient).

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% v/v Triethylamine . Let it sit for 10 minutes to neutralize active acidic sites.

  • Column Packing: Pour the column. Flush with 2 column volumes (CV) of the 1% Et

    
    N/Hexane solution.
    
  • Loading: Dissolve your crude oil in a minimum amount of Hexanes/EtOAc (9:1) + 0.5% Et

    
    N. Load gently.
    
  • Elution: Run the gradient using solvents containing 0.5% Et

    
    N .
    
    • Note: The Et

      
      N prevents on-column degradation. It is volatile and will be removed during rotary evaporation.
      
  • Concentration: Evaporate fractions at < 35°C bath temperature. Do not overheat.

Protocol B: Cryogenic Vacuum Distillation

Best for: Large scale (>10g) or separating non-volatile residues.

Warning: Distilling nitriles with ether linkages poses a peroxide explosion risk .

  • Peroxide Test: Test crude material with KI/Starch paper. If positive, wash with 10% aqueous Na

    
    S
    
    
    
    O
    
    
    before distillation.
  • Stabilization: Add solid Potassium Carbonate (K

    
    CO
    
    
    
    , 1% w/w)
    to the distillation pot. This acts as an acid scavenger during heating.
  • Vacuum: High vacuum is non-negotiable (< 1.0 mmHg).

  • Temperature: Keep the oil bath temperature below 100°C . If the compound does not distill, do not increase heat; improve vacuum.

    • Target: You want the vapor temperature to be low (likely 60–80°C at 0.5 mmHg) to avoid thermodynamic breakdown.

Troubleshooting & FAQs

Q: My NMR shows a clean product, but after a week in the fridge, it smells like almonds and shows an aldehyde peak. Why? A: The "almond" smell is HCN (hydrogen cyanide) or the aldehyde. This is "Autocatalytic Acid Decomposition."

  • The Fix: The compound likely had trace acid from the workup. Store the purified oil over a few pellets of activated 4Å Molecular Sieves or add a trace of solid K

    
    CO
    
    
    
    to the storage vial to maintain a neutral micro-environment.

Q: I see two spots on TLC very close together. Is this an impurity? A: Likely not. This compound has two chiral centers : one at the oxolane C3 and one at the nitrile


-carbon.
  • The Check: If both spots have the same color stain (e.g., with KMnO

    
     or Anisaldehyde) and similar NMR integration, they are diastereomers . Separation is usually unnecessary for subsequent reactions unless chiral purity is explicitly required.
    

Q: Can I use a bisulfite wash to remove the aldehyde impurity? A: Yes, but with caution.

  • Protocol: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO

    
    ). This forms a water-soluble adduct with the aldehyde.
    
  • Risk: Bisulfite solutions are acidic. You must follow this immediately with a saturated NaHCO

    
     wash to neutralize the organic layer before drying.
    

Workflow Decision Tree

Use this logic flow to determine your immediate next step.

DecisionTree Start Crude Material Analysis CheckAld Is Aldehyde Present? (NMR > 9.5ppm) Start->CheckAld CheckPerox Peroxide Test Positive? CheckAld->CheckPerox No Bisulfite Wash with NaHSO3 then NaHCO3 CheckAld->Bisulfite Yes Quench Quench with Na2S2O3 CheckPerox->Quench Yes (Critical Safety) ChooseMethod Choose Purification CheckPerox->ChooseMethod No Bisulfite->CheckPerox Quench->ChooseMethod Distill Vacuum Distillation (with K2CO3 stabilizer) ChooseMethod->Distill Scale > 10g Thermally Stable Column Flash Column (Silica + 1% Et3N) ChooseMethod->Column Scale < 10g High Purity Needed

Figure 2: Purification logic flow emphasizing safety (peroxides) and chemical stability.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See Section on Nitriles and purification of acetals).

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006. (Reference for stability of acetal/ketal linkages).

  • Organic Syntheses , Coll. Vol. 3, p. 372 (1955). General procedures for Cyanohydrin synthesis and handling.[1][2][3]

  • BenchChem Technical Data . Purification strategies for removing unreacted aldehyde from cyanohydrin products.[1]1[2][4][5]

Sources

optimizing reaction temperature for oxolane acetonitrile formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Reaction Temperature for (Tetrahydrofuran-2-yl)acetonitrile Formation

Executive Summary: The Thermal Sweet Spot

The synthesis of (tetrahydrofuran-2-yl)acetonitrile (also known as 2-(cyanomethyl)tetrahydrofuran) typically proceeds via nucleophilic substitution (


) of a tetrahydrofurfuryl electrophile (halide or sulfonate) with a cyanide source.

Temperature optimization is the critical control point. It balances the kinetic requirement for substitution against the thermodynamic and kinetic drive toward elimination (ring opening or exocyclic double bond formation) and polymerization.

Quick Reference: Solvent-Dependent Temperature Ranges

Solvent SystemRecommended T (°C)Reaction RateRisk Profile
DMSO (Anhydrous) 30°C – 50°C FastExothermic runaway; difficult workup if overheated.
DMF / NMP 60°C – 80°C ModerateThermal decomposition of solvent at high T; easier workup than DMSO.
Ethanol / Water (70:30) Reflux (78°C) SlowHigh safety; lower yield due to hydrolysis/solvolysis.
Phase Transfer (Tol/H2O) 80°C – 90°C ModerateRequires catalyst optimization; temperature limits defined by catalyst stability.

Mechanistic Insight & Reaction Pathways

To optimize temperature, you must understand the competition between the desired


 pathway and the undesired elimination (

) or hydrolysis pathways.

The Reaction:



(Where X = Cl, Br, OTs, OMs)

Thermal Sensitivity:

  • Low Temperature (<20°C): The reaction is kinetically inhibited, especially with chloride leaving groups.

  • Optimal Temperature: Provides sufficient energy to overcome the activation barrier for backside attack without accessing the higher-energy transition states for elimination.

  • High Temperature (>100°C): Promotes

    
     elimination (forming 2-methylenetetrahydrofuran) and polymerization of the cyanide source. In aqueous media, it accelerates hydrolysis to the carboxylic acid.
    
Pathway Visualization

ReactionPathways Start Tetrahydrofurfuryl-X (X = Cl, Br, OTs) Product (Tetrahydrofuran-2-yl) acetonitrile (Target) Start->Product SN2 Substitution (Optimum T) Elim 2-Methylenetetrahydrofuran (Elimination Side Product) Start->Elim E2 Elimination (High T, Strong Base) Acid Tetrahydrofuran-2-yl acetic acid (Hydrolysis Impurity) Start->Acid Hydrolysis (Aq. Solvent + High T) CN Cyanide Source (NaCN/KCN)

Figure 1: Competitive reaction pathways controlled by thermal conditions.

Optimization Protocol: Step-by-Step

Do not rely on literature values alone; reactor geometry and scale affect thermal transfer. Use this protocol to determine the precise optimum for your specific setup.

Phase 1: The Solvent-Leaving Group Matrix

Select your starting material and solvent.

  • Chloride (Cl): Requires higher temperatures (add +10-20°C to ranges below) or iodide catalysis (Finkelstein conditions).

  • Bromide (Br) / Tosylate (OTs): Highly reactive. Stick to the lower end of temperature ranges.

Phase 2: Differential Temperature Screening (DTS)

Run three parallel small-scale reactions (e.g., 100 mg scale) to bracket the optimal zone.

  • Set Point A (Low): 40°C

  • Set Point B (Medium): 60°C

  • Set Point C (High): 80°C

Monitoring: Sample at 1 hour, 4 hours, and 12 hours. Analyze via GC-MS or HPLC.

  • Success Metric: Conversion > 90% with < 5% elimination product.

Phase 3: The "Ramp-and-Hold" Scale-Up

For scales >10g, the exotherm of the cyanide substitution can be dangerous, particularly in DMSO.

  • Initiate: Start at room temperature.

  • Dose: Add cyanide source (or electrophile) slowly.

  • Ramp: Increase temperature by 5°C every 30 minutes until reaction initiates (detected by heat flow or consumption of starting material).

  • Hold: Maintain this "initiation temperature" + 5°C. Do not overshoot.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low for the specific leaving group (usually Cl).Increase T by 10°C or add 10 mol% NaI (Sodium Iodide) as a catalyst to form the more reactive iodide in situ.
High Impurity: Vinyl Ether Temperature too high; E2 elimination is competing.Lower reaction temperature by 15°C. Dilute the reaction mixture to favor intermolecular (

) over intramolecular pathways.
Runaway Exotherm DMSO/Cyanide concentration too high; poor heat removal.STOP. Cool immediately. On next run, use a "semibatch" addition of the limiting reagent and reduce target T by 10°C.
Product Hydrolysis (Amide/Acid) Wet solvent + High T.Ensure anhydrous conditions. If using aqueous cyanide, reduce T and use a Phase Transfer Catalyst (e.g., TBAB) to keep the reaction in the organic phase.
Dark/Black Reaction Mixture Polymerization of cyanide or THF ring degradation.Radical scavenging may be needed, but usually indicates T is far too high (>100°C). Restart with fresh reagents at lower T.

Frequently Asked Questions (FAQ)

Q: Can I use acetone as a solvent to lower the temperature? A: Yes, acetone allows for reflux at ~56°C, which is a safe ceiling. However, NaCN/KCN solubility in acetone is poor. You must use the "Finkelstein" modification (NaI catalyst) or a phase transfer catalyst (18-crown-6 or quaternary ammonium salt) to achieve reasonable rates.

Q: Why is DMSO recommended despite the safety risks? A: DMSO solvates the cation (Na+) specifically, leaving the cyanide anion "naked" and extremely nucleophilic. This increases the reaction rate by orders of magnitude compared to alcohols, allowing the reaction to proceed at lower temperatures (often 30-40°C) where side reactions are minimized [1].

Q: I am using Tetrahydrofurfuryl Chloride. Why is nothing happening at 60°C? A: The chloride is a poor leaving group. You are kinetically stuck. Instead of raising the temperature (which risks decomposition), add Sodium Iodide (0.1 equiv) . This converts the alkyl chloride to the alkyl iodide in situ, which reacts rapidly with cyanide.

Q: Is the reaction autocatalytic? A: Not typically, but it is exothermic . In large reactors, the heat generated can raise the internal temperature faster than the jacket can remove it, pushing the system into the "elimination zone." Always control the addition rate of reagents.

References

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[1][2][3][4] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[1][5] The Journal of Organic Chemistry, 25(6), 877–879. Link

  • Organic Syntheses. (1943). Tetrahydrofurfuryl Bromide.[6][7] Organic Syntheses, Coll.[6] Vol. 2, p. 563. Link

  • GuideChem. (2024). 2-(Tetrahydrofuran-2-yl)acetonitrile Product Properties and Synthesis. Link

  • BenchChem. (2025). Synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid derivatives. Link

Sources

solving solubility issues with 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility, handling, and stability protocols for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile . This document is structured for researchers and formulation scientists requiring high-precision methodologies for biological assays and synthetic applications.[1]

Compound Profile & Physicochemical Context[1][2][3][4][5]

To solve solubility issues, one must first understand the molecular drivers of the compound's behavior.[1] This compound is a functionalized nitrile featuring an ether linkage and a tetrahydrofuran (oxolane) ring.[1]

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₈H₁₃NO₂Low Molecular Weight (155.19 g/mol ) suggests fast kinetics but potential for high crystallinity or oiling out.[1]
Physical State Viscous Oil or Low-Melting SolidProne to "oiling out" (Liquid-Liquid Phase Separation) rather than precipitating as crystals in aqueous media.[1]
LogP (Predicted) ~0.5 – 1.2Moderately Lipophilic .[1] It falls in the "Grease Ball" region—too polar for pure hexanes, too lipophilic for pure water.[1]
H-Bond Donors 0Lacks -OH/-NH groups to interact strongly with water.[1]
H-Bond Acceptors 3 (Nitrile N, Ether O, Ring O)Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Troubleshooting Guide (Q&A)

Q1: "I tried dissolving the compound directly in PBS (pH 7.4), but it formed oily droplets. What happened?"

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1] Explanation: While the calculated LogP (~0.8) suggests some water solubility, the lack of hydrogen bond donors prevents the formation of a stable hydration shell.[1] When added directly to an aqueous buffer, the cohesive forces between the compound molecules override the adhesive forces with water, causing it to phase-separate into an oil.[1] Solution:

  • Do not add neat compound to buffer.

  • Prepare a Stock Solution in DMSO (Dimethyl Sulfoxide) or Ethanol first.[1]

  • Perform a kinetic dilution (see Protocol A below) to disperse the molecules before they can aggregate.[1]

Q2: "What is the maximum concentration I can achieve in a cell-based assay?"

Answer: Typically 100 µM with <1% DMSO.[1] Reasoning:

  • Solubility Limit: The thermodynamic solubility in water is likely in the 1–5 mM range.[1]

  • Toxicity Limit: Most cell assays tolerate up to 0.5% or 1% DMSO.[1]

  • Calculation: A 10 mM DMSO stock diluted 1:100 (1%) yields 100 µM.[1] This is usually safe from precipitation.[1]

  • Warning: If you need >100 µM, you must use a solubilizing excipient like 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1]

Q3: "My stock solution in DMSO turned yellow after a week at room temperature. Is it still good?"

Diagnosis: Potential Oxidative Degradation or Hydrolysis .[1] Explanation: Alpha-alkoxy nitriles can be sensitive.[1][2] The alpha-proton is acidic (pKa ~25), and trace bases in non-anhydrous DMSO can catalyze hydrolysis or elimination reactions over time.[1] Solution:

  • Discard the yellow solution.[1]

  • Prevention: Store stocks at -20°C or -80°C . Use anhydrous DMSO packed under argon/nitrogen.[1] Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Standard Stock Solution

Use this protocol to ensure a precise, stable starting point for all experiments.

Reagents:

  • This compound (Solid/Oil)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)[1]

  • Vortex mixer[1]

  • Sonicator bath[1]

Steps:

  • Weighing: Accurately weigh 15.5 mg of the compound into a 1.5 mL amber microcentrifuge tube.

    • Note: If the compound is an oil, weigh by difference using a syringe.[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Check: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing.[1]

  • Sonication: Sonicate for 5 minutes at room temperature to ensure homogeneity.

  • Storage: Aliquot into 50 µL vials and store at -20°C.

Protocol B: "Step-Down" Dilution for Aqueous Assays

Use this method to prevent "shock precipitation" when moving from 100% DMSO to aqueous buffer.[1]

Objective: Dilute 100 mM Stock to 100 µM Working Solution (1% DMSO).

  • Intermediate Dilution (10x):

    • Mix 10 µL of 100 mM Stock + 90 µL of DMSO.

    • Result: 10 mM solution (100% DMSO).

  • Aqueous Spike (Final):

    • Place 990 µL of pre-warmed (37°C) Culture Media/Buffer in a tube.

    • While vortexing the buffer, slowly inject 10 µL of the 10 mM Intermediate Solution.

    • Result: 100 µM solution (1% DMSO).

    • Why: Adding a small volume of solvent to a large volume of turbulent water minimizes the local concentration spikes that trigger nucleation.[1]

Decision Trees & Workflows

Figure 1: Solvent Selection Decision Tree

Follow this logic to choose the correct solvent system based on your application.

SolventSelection Start Select Application InVitro In Vitro Bioassay (Cells/Enzymes) Start->InVitro Synthesis Chemical Synthesis (Reaction) Start->Synthesis InVivo In Vivo Study (Animal Model) Start->InVivo DMSO Use DMSO Stock (Max 1% final) InVitro->DMSO Standard Ethanol Use Ethanol Stock (If DMSO toxic) InVitro->Ethanol Sensitive Cells DCM Dichloromethane (DCM) or THF Synthesis->DCM High Solub. Formulation Requires Formulation InVivo->Formulation Cyclodextrin 20% HP-beta-CD in Saline Formulation->Cyclodextrin IV / IP CornOil Corn Oil / Tween 80 (Oral Gavage) Formulation->CornOil PO (Oral)

Caption: Decision matrix for selecting the optimal solvent vehicle based on experimental constraints.

Figure 2: The "Oiling Out" Prevention Workflow

Visualizing the mechanism of failure and the corrective dilution path.

OilingOut Stock 100mM Stock (DMSO) DirectAdd Direct Addition to Water Stock->DirectAdd StepAdd Step-wise Dilution (Vortexing) Stock->StepAdd Fail FAILURE: Oiling Out / Phase Sep. DirectAdd->Fail Mechanism Mechanism: Local Conc. > Solubility Limit DirectAdd->Mechanism Success SUCCESS: Stable Dispersion StepAdd->Success

Caption: Comparison of direct addition (failure mode) vs. kinetic step-wise dilution (success mode).

Solubility Data Reference Table

Data derived from structural fragment contribution analysis (cLogP) and standard solvent properties.[1]

Solvent ClassRecommended SolventSolubility RatingUsage Notes
Polar Aprotic DMSO Excellent (>100 mM) Preferred for biological stocks.[1] Hygroscopic; keep sealed.
Polar Aprotic Acetonitrile Excellent (>100 mM) Good for HPLC prep; toxic to cells.[1]
Alcohol Ethanol (Abs.) Good (~50 mM) Alternative bio-stock.[1] Volatile; check concentration often.
Chlorinated Dichloromethane Excellent (>200 mM) Synthesis only.[1] Immiscible with water.[1]
Aqueous PBS (pH 7.4) Poor (<1 mM) Requires <1% DMSO cosolvent to maintain stability.[1]
Excipient PEG-400 Good (~20 mM) Useful for animal formulation (IP/PO).[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility). Available at: [Link][1]

Sources

Technical Support Center: Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of α-alkoxy nitriles, such as 2-Ethoxy-2-(oxolan-3-yl)acetonitrile, is a critical step in the development of various pharmaceutical intermediates and complex molecular scaffolds. The molecule's structure, featuring a chiral center bearing an ethoxy, a nitrile, and a tetrahydrofuran (THF) moiety, presents unique synthetic challenges. The primary route to this and similar structures often involves the formation of an intermediate that is highly susceptible to side reactions, particularly hydrolysis and thermal rearrangement. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers to minimize side reactions, optimize reaction conditions, and improve overall yield and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My primary side product is ethyl (oxolan-3-yl)formate. What is causing this, and how can I prevent it?

Plausible Cause: The formation of an ester byproduct, specifically ethyl (oxolan-3-yl)formate, is a classic indicator of water contamination in a Pinner-type reaction pathway.[1][2] The synthesis proceeds through an intermediate imino ester salt (a Pinner salt).[2][3][4] If water is present, even in trace amounts, it can act as a nucleophile, attacking the Pinner salt and leading to hydrolysis to form the corresponding ester.[1][2] This side reaction is often rapid and can significantly reduce the yield of the desired α-ethoxy nitrile.

Troubleshooting & Solutions:

  • Verify Anhydrous Conditions: The most critical step is to rigorously exclude water from the reaction. This includes using anhydrous solvents, freshly dried reagents, and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Purity: Commercial anhydrous solvents may still contain unacceptable levels of water. It is recommended to distill solvents from an appropriate drying agent immediately before use. For instance, acetonitrile can be distilled from calcium hydride (CaH2).[5]

  • Reagent Handling: Ensure the ethanol used is absolute and anhydrous. The starting material, 3-(oxolan-yl)carboxaldehyde, should be checked for water content and dried if necessary.

Preventative Measures:

  • Implement a strict protocol for drying all glassware (e.g., oven-drying at >120°C for several hours) and allowing it to cool in a desiccator over a drying agent like P₂O₅ or Drierite.

  • Use syringe techniques for transferring all liquid reagents under an inert atmosphere.

  • Consider the addition of molecular sieves (3Å or 4Å, activated) to the reaction mixture to scavenge any residual moisture.[6]

Question 2: The reaction yield is consistently low, and I am recovering a significant amount of the starting aldehyde. What is the underlying issue?

Plausible Cause: This issue points towards an incomplete reaction or a reversible process where the equilibrium favors the starting materials. The formation of a cyanohydrin, a likely intermediate, is a reversible nucleophilic addition.[7][8] If the subsequent etherification step (trapping of the cyanohydrin intermediate) is too slow or inefficient, the equilibrium can shift back, regenerating the 3-(oxolan-yl)carboxaldehyde. This is particularly prevalent if the cyanide source is depleted or if the reaction conditions do not favor the forward reaction.

Troubleshooting & Solutions:

  • Choice of Cyanide Source: While hydrogen cyanide (HCN) is the classic reagent, safer and often more effective alternatives exist. Trimethylsilyl cyanide (TMSCN) can be used, as it directly provides a silylated cyanohydrin, which is more stable and less prone to reversion.[6] The subsequent etherification would then involve an alkoxide exchange.

  • Catalyst System: The reaction can be catalyzed by either acid or base.[2] For a Pinner-type reaction, a strong acid like anhydrous HCl gas is traditionally used to activate the nitrile.[1][9] If using a cyanohydrin formation route, a Lewis acid or a base catalyst might be more appropriate.[10] Ensure the catalyst is active and used in the correct stoichiometric amount.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the point of maximum conversion before workup.

Preventative Measures:

  • Optimize the stoichiometry of your reagents. A slight excess of the cyanide source and ethanol may be necessary to drive the reaction to completion.

  • If pursuing a two-step approach (cyanohydrin formation then etherification), consider protecting the cyanohydrin hydroxyl group in situ with a reagent like ethyl cyanoformate to form a stable carbonate, which can then be converted to the ether.[6][11]

Question 3: I am observing a significant amide impurity, N-ethyl-2-hydroxy-2-(oxolan-3-yl)acetamide. How can this be avoided?

Plausible Cause: Amide formation is another well-documented side reaction in the Pinner synthesis pathway.[1] The intermediate imidate salt is thermodynamically unstable and can undergo rearrangement, particularly at elevated temperatures, to form the more stable amide.[3] This is a competing reaction pathway that becomes more significant if the reaction temperature is not strictly controlled.

Troubleshooting & Solutions:

  • Strict Temperature Control: The most effective way to minimize amide formation is to maintain a low reaction temperature, typically between -10°C and 15°C, throughout the entire process, especially during the introduction of the acid catalyst (e.g., HCl gas).[1][3]

  • Monitor for Exotherms: The initial stages of the reaction can be exothermic. Ensure your cooling bath is adequate to dissipate heat effectively and prevent localized temperature spikes. Add reagents slowly and in a controlled manner.

Preventative Measures:

  • Design the experimental setup with a reliable and calibrated low-temperature bath (e.g., cryostat or an ice-salt bath).

  • Run small-scale pilot reactions to establish the temperature profile before proceeding to a larger scale.

Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Temperature -10°C to 15°CMinimizes thermodynamically favored amide formation and prevents decomposition of the unstable Pinner salt intermediate.[1][3]
Atmosphere Anhydrous Inert Gas (N₂ or Ar)Essential for excluding moisture, which leads to the hydrolysis of the Pinner salt to a yield-reducing ester byproduct.[1][2]
Solvents Anhydrous Grade (e.g., Ether, Dioxane, Acetonitrile)Solvents must be rigorously dried, preferably by distillation over a suitable drying agent, to prevent side reactions.[3][5]
Acid Catalyst Anhydrous HCl (gas) or TMSCl (in situ)Gaseous HCl is traditional for the Pinner reaction.[4][9] TMSCl can be used to generate HCl in situ under milder conditions.[9]
Water Content < 50 ppmThe single most critical parameter to control. Even trace amounts of water will lead to significant ester formation.
Reagent Stoichiometry Slight excess of Alcohol & Cyanide SourceCan help drive the reaction equilibrium towards the desired product. An excess of alcohol can sometimes lead to orthoester formation.[2]
Experimental Protocols
Protocol 1: Rigorous Drying of Acetonitrile

This protocol describes a standard laboratory procedure for obtaining anhydrous acetonitrile suitable for moisture-sensitive reactions.

  • Pre-drying: Add HPLC-grade acetonitrile (300 mL) to a round-bottom flask containing activated 3Å molecular sieves (approx. 30 g, or 10% by volume). Allow it to stand for at least 24-48 hours in a desiccator.[5]

  • Distillation Setup: Assemble a distillation apparatus that has been oven-dried and cooled under a stream of dry nitrogen.

  • Drying Agent: Decant the pre-dried acetonitrile into the distillation flask containing calcium hydride (CaH₂). Add CaH₂ portion-wise until the effervescence (hissing) ceases, then add an additional 1-2 g of excess CaH₂.[5]

  • Distillation: Heat the flask to distill the acetonitrile (boiling point: 81-82°C). It is crucial to maintain a positive pressure of inert gas throughout the distillation.

  • Collection: Discard the first 5-10 mL of the distillate. Collect the main fraction in a dry, nitrogen-flushed receiving flask containing freshly activated molecular sieves for storage.

  • Storage: Seal the flask under nitrogen. Use the freshly distilled solvent as soon as possible for best results.

Protocol 2: Synthesis of this compound via Pinner Reaction

This procedure is a representative method based on the principles of the Pinner reaction, optimized to minimize side products.

  • Apparatus Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a drying tube. Maintain a positive pressure of dry nitrogen throughout the procedure.

  • Reagent Charging: Charge the flask with 3-(oxolan-yl)carboxaldehyde (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to -10°C using an appropriate cooling bath.

  • Acid Catalyst Introduction: Slowly bubble dry hydrogen chloride (HCl) gas through the stirred solution.[1] Carefully monitor the temperature and ensure it does not rise above -5°C. Continue the HCl addition until the solution is saturated.

  • Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (NaCN) (1.1 eq) in anhydrous ethanol. Using a cannula or syringe, add this solution dropwise to the reaction mixture while maintaining the temperature at -10°C.

  • Reaction: Allow the reaction to stir at a temperature between 0°C and 10°C. Monitor the reaction's progress by TLC or GC analysis until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, quench it by pouring it into a cold, saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel.

Visual Diagrams

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification P1 Dry Glassware & Reagents P2 Distill Solvent (Anhydrous) P1->P2 Critical for H₂O exclusion R1 Charge Aldehyde & EtOH under N₂ P2->R1 R2 Cool to -10°C R1->R2 R3 Introduce Anhydrous Acid Catalyst R2->R3 R4 Add Cyanide Source (Dropwise) R3->R4 R5 Stir at 0-10°C (12-24h) R4->R5 W1 Aqueous Quench (NaHCO₃) R5->W1 W2 Extraction W1->W2 W3 Purification (Distillation/Chromatography) W2->W3 F F W3->F Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Start Side Product Observed? Impurity_Ester Ester Impurity? Start->Impurity_Ester Yes Impurity_Amide Amide Impurity? Start->Impurity_Amide Impurity_Aldehyde High Starting Aldehyde? Start->Impurity_Aldehyde Sol_Water Root Cause: Water Action: Rigorously dry all reagents/solvents. Impurity_Ester->Sol_Water Sol_Temp Root Cause: High Temp Action: Maintain temp below 15°C. Check cooling. Impurity_Amide->Sol_Temp Sol_Equilibrium Root Cause: Reversibility Action: Use TMSCN or optimize stoichiometry. Impurity_Aldehyde->Sol_Equilibrium

Caption: Decision tree for troubleshooting common side reactions.

References
  • BenchChem.
  • Lund, H. Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes.
  • Alonso, F., et al. Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules.
  • Wikipedia. Pinner reaction.
  • Diva-Portal.org. Efficient Synthesis and Analysis of Chiral Cyanohydrins.
  • J&K Scientific. Pinner Reaction.
  • Organic Chemistry Portal. Pinner Reaction.
  • Winkler, F. K., et al. Continuous flow for enantioselective cyanohydrin synthesis.
  • MedSchoolCoach.
  • Schlama, T., et al. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
  • Wikipedia. Strecker amino acid synthesis.
  • Organic Chemistry Portal.
  • Scholl, M., Lim, C.-K., & Fu, G. C. Convenient and efficient conversion of aldehydes to acylated cyanohydrins using tributyltin cyanide as catalyst. The Journal of Organic Chemistry.
  • Reddit. How to minimize side products of this reaction. r/OrganicChemistry.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids.
  • News-Medical. Overview of Strecker Amino Acid Synthesis.
  • ACS Publications. Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. 16.06.2: Cyanohydrins.
  • Wikipedia. Cyanohydrin reaction.
  • Arkat USA. Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals.
  • Beilstein Journals. Tuning the stability of alkoxyisopropyl protection groups.
  • PubMed. Tuning the stability of alkoxyisopropyl protection groups.
  • Journal of the Mexican Chemical Society. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window.
  • PubChemLite. This compound.

Sources

stability of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Ethoxy-2-(oxolan-3-yl)acetonitrile, focusing on its stability under acidic conditions.

I. Frequently Asked Questions (FAQs) on Acidic Stability

Q1: What are the primary concerns regarding the stability of this compound in acidic media?

A1: The primary stability concern arises from the acetal-like functionality at the C2 position. Acetals are known to be unstable and can undergo hydrolysis in acidic conditions to yield an aldehyde or ketone and the corresponding alcohols.[1][2][3][4] In this case, the hydrolysis would likely lead to the formation of ethyl 3-oxolylglyoxylate, ethanol, and ammonium ions upon hydrolysis of the nitrile. Additionally, while the oxolane (tetrahydrofuran) ring is generally stable, strong acidic conditions could potentially lead to ring-opening reactions.[5][6]

Q2: What is the general mechanism of acid-catalyzed degradation?

A2: The degradation is expected to proceed via acid-catalyzed hydrolysis of the acetal. The mechanism involves:

  • Protonation of the ethoxy oxygen or the oxolane ring oxygen by an acid catalyst.[1][2]

  • Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and ethanol or an opened oxolane intermediate.[3]

  • Nucleophilic attack by water on the oxocarbenium ion.[2]

  • Deprotonation to yield a hemiacetal and regenerate the acid catalyst.

  • Further hydrolysis of the hemiacetal and the nitrile group under acidic conditions.

Q3: How do factors like pH, temperature, and solvent affect the stability?

A3:

  • pH: The rate of hydrolysis is directly proportional to the concentration of the acid catalyst.[7][8] Lower pH values will significantly accelerate the degradation.

  • Temperature: Like most chemical reactions, the rate of hydrolysis will increase with temperature. For sensitive compounds, conducting experiments at lower temperatures is advisable.

  • Solvent: Protic solvents, especially water, are reactants in the hydrolysis process and will facilitate degradation.[9] Aprotic solvents would be expected to offer greater stability, provided no acid and water are present.

Q4: Can the oxolane ring open under acidic conditions?

A4: While the tetrahydrofuran ring is relatively stable compared to smaller cyclic ethers like oxetanes and epoxides, it can be cleaved under harsh acidic conditions, particularly with strong acids like hydroiodic acid (HI).[5][10] The presence of functional groups on the ring can also influence its reactivity.[6] For most standard acidic workups using common laboratory acids (e.g., HCl, H2SO4) at moderate concentrations and temperatures, the primary degradation pathway is expected to be acetal hydrolysis rather than ring cleavage.

II. Troubleshooting Guide: Unexpected Degradation

If you are observing unexpected degradation of this compound during your experiments, this guide will help you identify the potential cause and find a solution.

Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected Degradation Observed check_ph check_ph start->check_ph acidic_reagents Issue: Acidic Reagents Even trace amounts of acid can catalyze hydrolysis. check_ph->acidic_reagents Yes check_temp Step 2: Evaluate Reaction Temperature Is the reaction run at elevated temperatures? check_ph->check_temp No neutralize Solution: Neutralize Reagents Use a mild base (e.g., NaHCO3) to adjust pH to neutral before adding the compound. acidic_reagents->neutralize end Problem Resolved neutralize->end high_temp Issue: High Temperature Increased temperature accelerates hydrolysis. check_temp->high_temp Yes check_solvent Step 3: Analyze Solvent System Are protic solvents (e.g., water, methanol) present? check_temp->check_solvent No lower_temp Solution: Lower Reaction Temperature Run the reaction at a lower temperature or for a shorter duration. high_temp->lower_temp lower_temp->end protic_solvent Issue: Protic Solvent Protic solvents can participate in the hydrolysis reaction. check_solvent->protic_solvent Yes check_workup Step 4: Review Workup and Purification Does the workup involve an acidic wash? Is silica gel used for chromatography? check_solvent->check_workup No use_aprotic Solution: Use Aprotic Solvents Switch to anhydrous aprotic solvents (e.g., THF, DCM, ACN) if the reaction chemistry allows. protic_solvent->use_aprotic use_aprotic->end acidic_workup Issue: Acidic Workup/Purification Aqueous acid washes or acidic silica gel can cause degradation. check_workup->acidic_workup Yes neutral_workup Solution: Use Neutral Workup/Purification Use neutral water or brine for washes. Use deactivated or neutral silica gel for chromatography. acidic_workup->neutral_workup neutral_workup->end

Caption: Troubleshooting workflow for diagnosing degradation of this compound.

III. Experimental Protocols

Protocol 1: Stability Assessment of this compound in Acidic Buffers

This protocol outlines a method to quantify the stability of the compound at different pH values.

Materials:

  • This compound

  • Stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile)

  • A series of aqueous buffer solutions with varying pH (e.g., pH 2, 4, 5, 7)

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • HPLC or LC-MS system for analysis

  • Thermostatted incubator or water bath

Procedure:

  • Prepare a stock solution of this compound and an internal standard in acetonitrile.

  • In separate vials for each pH and time point, add the appropriate buffer solution.

  • Add a known amount of the internal standard stock solution to each vial.

  • To initiate the experiment, add a known amount of the compound's stock solution to each vial.

  • Immediately take a "time zero" sample from each pH condition and quench the reaction (e.g., by neutralizing with a base and diluting with mobile phase).

  • Incubate the remaining vials at a controlled temperature (e.g., 25 °C or 40 °C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a sample from each vial and quench it.

  • Analyze all samples by HPLC or LC-MS to determine the concentration of the remaining this compound relative to the internal standard.

  • Plot the concentration of the compound versus time for each pH to determine the degradation rate.

IV. Proposed Degradation Pathway

Acid-Catalyzed Hydrolysis of this compound

degradation_pathway compound This compound protonation Protonated Acetal compound->protonation + H+ oxocarbenium Oxocarbenium Ion Intermediate protonation->oxocarbenium - Ethanol product2 Ethanol protonation->product2 Release hemiacetal Hemiacetal Intermediate oxocarbenium->hemiacetal + H2O, - H+ product1 Ethyl 3-oxolylglyoxylate hemiacetal->product1 Further Hydrolysis product3 Ammonium Ion product1->product3 Nitrile Hydrolysis

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

V. Summary of Stability Data

The following table provides a general guideline for the expected stability of this compound under various acidic conditions. The actual stability will depend on the specific reaction conditions.

pHTemperatureExpected Stability
< 2Room TempVery Low: Rapid degradation is expected. Avoid these conditions.
2 - 4Room TempLow: Significant degradation may occur over several hours. Minimize exposure time.
4 - 6Room TempModerate: Slow degradation may be observed over extended periods.
< 4> 40 °CVery Low: Accelerated degradation. These conditions should be avoided.

VI. References

  • Vaia. (n.d.). What product would you expect from cleavage of tetrahydrofuran with HI? Retrieved from [Link]

  • Mimero, P., Saluzzo, C., & Amouroux, R. (n.d.). Regioselective Cleavage of Tetrahydrofurans Bearing Proximate Functional Groups with Acid Iodides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 10.3: Acetals and Ketals. Retrieved from [Link]

  • Rogue Chem. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024, July 22). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]

  • ChemInform. (n.d.). Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. Retrieved from [Link]

  • ResearchGate. (2018, January). The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (1961). REDUCTIVE RING-CLEAVAGE OF TETRAHYDROFURANS BY DIBORANE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Wiley Online Library. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • PMC. (n.d.). An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. Retrieved from [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Hydrolysis of Esters: Acid Versus Alkali (12.3.4). Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Retrieved from [Link]

  • YouTube. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions). Retrieved from [Link]

  • Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 2-Alkoxy-3-oxoalkyl-tetrahydropyrans and -tetrahydrofurans: versatile intermediates in heterocyclic synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Intramolecular ring-opening reactions of 2-oxetanones leading to tetrahydrofuran ring formation: a Lewis-acid study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic enantioselective alkylation of 2-alkoxy-tetrahydrofurans. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique thermodynamic and kinetic challenges associated with the crystallization of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile .

Part 1: Mechanistic Context & Molecular Behavior

To rationally select a solvent system, we must first understand the causality dictated by the molecule's structure. This compound (MW ~155.19 g/mol ) features a nitrile group (-C≡N) and two ether oxygens (within the oxolane ring and the ethoxy group).

The Core Challenge: This molecule possesses multiple hydrogen-bond acceptors but lacks any hydrogen-bond donors . Consequently, its crystal lattice energy relies entirely on weaker dipole-dipole interactions and London dispersion forces. This fundamentally lowers its melting point and increases its solubility across a wide range of organic solvents. When supersaturation is generated too rapidly in such systems, the molecule tends to undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a highly ordered crystalline lattice.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product consistently "oil out" instead of crystallizing, and how do I fix it?

A: Oiling out (LLPS) occurs when the supersaturated solution crosses the spinodal curve before overcoming the activation energy barrier for crystal nucleation. Because the molecule lacks strong directional intermolecular forces (like H-bond donors), the kinetic barrier to nucleation is exceptionally high. The Fix: You must operate strictly within the Metastable Zone Width (MSZW).

  • Switch to a solvent system with a shallower solubility curve (e.g., Isopropanol/Heptane).

  • Decrease your cooling rate to <0.1 °C/min.

  • Mandatory: Introduce seed crystals (1-2 wt%) at a temperature precisely 2–3 °C below the solubility limit (clear point) to bypass the primary nucleation barrier.

Q2: How do I select the optimal anti-solvent to drive yield without trapping impurities?

A: Anti-solvent selection must be driven by thermodynamic modeling rather than trial-and-error. Because the molecule has lipophilic regions (the ethyl and oxolane backbone), aliphatic hydrocarbons like heptane act as excellent anti-solvents. However, to ensure a high impurity purge factor, the primary solvent must retain the impurities while the anti-solvent selectively rejects the API. Computational tools like NRTL-SAC or COSMO-RS are highly recommended to predict these partition coefficients prior to physical screening[1].

Q3: My crystals are forming, but they agglomerate severely during filtration and washing. What is causing this?

A: Crystallization and downstream isolation are intimately connected[2]. Agglomeration during washing typically occurs when there is a sudden solvent switch to a highly volatile, poor solvent. If the wash solvent rapidly dissolves residual primary solvent but rejects the API, localized supersaturation occurs on the surface of the wet cake. This causes residual API to precipitate instantly, cementing the particles together[3]. The Fix: Use a binary wash solvent mixture that mimics the final mother liquor composition, gradually stepping down the primary solvent ratio.

Part 3: Diagnostic Workflows & Visualizations

Workflow 1: Integrated Solvent Selection

To minimize environmental waste and optimize yield, solvent selection must account for both the crystallization phase and the downstream isolation process[4].

Workflow A In Silico Solubility Modeling (NRTL-SAC / COSMO-RS) B Primary Solvent Selection (Maximize API Solubility) A->B C Anti-Solvent Selection (Minimize API Solubility) A->C D Polythermal Mapping (Define MSZW) B->D C->D E Seeding & Cooling Strategy (Overcome Activation Energy) D->E F Downstream Isolation (Wash Solvent Selection) E->F

Figure 1: Integrated workflow for crystallization and downstream isolation solvent selection.

Workflow 2: Resolving Liquid-Liquid Phase Separation (LLPS)

LLPS S1 Oiling Out (LLPS) Observed C1 Assess Supersaturation Level S1->C1 A1 Reduce Cooling Rate & Adjust Solvent Ratio C1->A1 High A2 Introduce Seed Crystals in Metastable Zone A1->A2 S2 Controlled Nucleation & Crystal Growth A2->S2

Figure 2: Mechanistic troubleshooting pathway to resolve liquid-liquid phase separation.

Part 4: Quantitative Data & Solvent Classification

The following table summarizes the predictive thermodynamic behavior of various solvent classes for this compound, grounded in structure-property relationships.

Solvent ClassRepresentative SolventsPredicted API SolubilityRole in ProcessMechanistic Rationale
Alcohols Isopropanol (IPA), EthanolHigh to ModeratePrimary SolventH-bond donation from the alcohol to the API's nitrile/ether oxygens thermodynamically stabilizes the solute.
Esters / Ethers Ethyl Acetate, MTBEHighPrimary SolventStrong dipole-dipole interactions; excellent for maintaining organic impurities in the mother liquor[5].
Aliphatic Hydrocarbons Heptane, CyclohexaneVery LowAnti-SolventLacks dipole and H-bonding capacity; forces the API out of solution by sharply increasing its chemical potential.
Aqueous Water (H₂O)Low (Miscible with Primary)Anti-SolventHigh polarity rejects the lipophilic oxolane and ethyl groups. Caution: Risk of nitrile hydrolysis if pH is not strictly controlled.

Part 5: Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology for Tiered Solvent Screening is designed as a self-validating system. If the internal checks fail, the protocol halts, preventing the propagation of flawed thermodynamic data.

Step 1: In Silico Solubility Prediction

  • Action: Utilize NRTL-SAC or COSMO-RS to predict the solubility curve of the API in binary mixtures (e.g., MTBE/Heptane or IPA/Water)[4].

  • Validation Check: The predicted process volume must be greater than 3.5 g solvent/g API to ensure the suspension density remains viable for mechanical stirring[3].

Step 2: Polythermal Mapping (Clear/Cloud Point Determination)

  • Action: Prepare a 100 mg/mL suspension in the chosen primary solvent. Heat at 0.5 °C/min until complete dissolution (Clear Point). Cool at 0.1 °C/min until nucleation occurs (Cloud Point). Repeat for 3 thermal cycles.

  • Validation Check (Critical): The clear point and cloud point must form a highly reproducible hysteresis loop. If the clear point shifts by >1 °C between cycles, solvent-mediated degradation or solvate formation is occurring. Abort the solvent system immediately.

Step 3: Anti-Solvent Titration & MSZW Definition

  • Action: Hold the solution at 5 °C above the nucleation temperature. Titrate the anti-solvent (e.g., Heptane) at 0.1 volumes/hour until persistent turbidity is achieved.

  • Validation Check: Conduct a mass balance analysis of the filtrate via HPLC. The API yield must exceed 85%, and the impurity purge factor must align with the in silico predictions[1].

Step 4: Isolation and Washing

  • Action: Filter the resulting slurry. Wash the wet cake with a pre-chilled binary mixture of the crystallization solvent and anti-solvent (e.g., 10:90 IPA/Heptane)[2].

  • Validation Check: Analyze the mother liquor and wash filtrate separately. If the wash filtrate contains >5% of the total API mass, the wash solvent is too strong, risking particle dissolution and subsequent agglomeration upon drying[3].

References

  • - Organic Process Research & Development, ACS Publications. 2. - Organic Process Research & Development, ACS Publications. 3. - Organic Process Research & Development, ACS Publications.

  • - Organic Process Research & Development, ResearchGate/ACS.

Sources

Technical Support Center: Troubleshooting Oxolan-3-yl (Tetrahydrofuran-3-yl) Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Low Conversion & Instability in Oxolan-3-yl Chemistries. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary: The "Deceptive" Ring

The oxolan-3-yl (tetrahydrofuran-3-yl) moiety is a critical pharmacophore in modern medicinal chemistry (e.g., SGLT2 inhibitors like Empagliflozin). However, researchers often encounter unexpectedly low conversion rates compared to acyclic analogs or cyclopentyl systems.

The root causes are rarely "bad reagents" but rather intrinsic physical-organic barriers:

  • Envelope Conformation: The THF ring exists in a dynamic "envelope" pucker. Substituents at C3 experience unique transannular steric strain (eclipsing interactions with C4 hydrogens) that hinders backside attack (

    
    ).
    
  • The Elimination Trap: The

    
    -hydrogens at C2 and C4 are chemically distinct. The inductive effect of the ring oxygen acidifies the C2 protons, making elimination (
    
    
    
    ) to 2,5-dihydrofuran a dominant side reaction during nucleophilic substitution [1].
  • Solvation Effects: The ring oxygen acts as a Lewis base, sequestering metal cations (Li, Mg), which can alter the aggregation state and reactivity of organometallic intermediates [2].

Module 1: Nucleophilic Substitution Failures ( vs. )

User Issue: "I am trying to displace a 3-bromo-tetrahydrofuran with a secondary amine, but I see mostly starting material and olefinic byproducts by NMR."

The Diagnosis

Direct amination of secondary halides on the THF ring is notoriously difficult. The basicity of the amine favors


 elimination over 

substitution due to the steric drag of the ring pucker. The "olefin" you see is likely a mixture of 2,5-dihydrofuran and 4,5-dihydrofuran.
Troubleshooting Protocol

Option A: Change the Leaving Group (The "Hard" Nucleophile Approach) Halides are often too "soft." Convert the precursor alcohol to a Tosylate (OTs) or Mesylate (OMs) .[1] These are better leaving groups but, more importantly, they allow you to use non-basic nucleophiles (like azides) to bypass elimination.

Option B: The "Inversion" Route (Mitsunobu) If you are starting from the alcohol (tetrahydrofuran-3-ol), do not convert to a halide first. Use a Mitsunobu reaction to install the amine (via phthalimide) or azide directly with inversion of configuration.

Option C: Reductive Amination (The "Ketone" Route) If


 fails completely, switch mechanisms. Oxidize the alcohol to oxolan-3-one and perform a reductive amination. This avoids the steric hindrance of backside attack entirely.[2]
Decision Matrix: Substitution Strategy

substitution_logic Start Start: Oxolan-3-yl Precursor Type Current Functional Group? Start->Type Halide 3-Halide (Br/I) Type->Halide Has Halogen Alcohol 3-Alcohol (OH) Type->Alcohol Has Hydroxyl Direct Direct Amination? Halide->Direct Mitsunobu Mitsunobu Reaction (PPh3 / DIAD / Phthalimide) Alcohol->Mitsunobu Inversion Required Oxidation Oxidation to Ketone (See Module 3) Alcohol->Oxidation Retention/Racemic OK Fail High Risk: E2 Elimination (Low Yield) Direct->Fail Secondary Amine Azide Step 1: Sodium Azide (NaN3) Step 2: Staudinger Reduction Direct->Azide Azide Anion (Non-basic) Reductive Reductive Amination (NaBH(OAc)3 / Amine) Oxidation->Reductive

Figure 1: Strategic decision tree for installing nitrogen nucleophiles on the THF ring, prioritizing pathways that minimize elimination side-reactions.

Module 2: Organometallic Coupling (The "Grignard" Problem)

User Issue: "My oxolan-3-yl magnesium bromide formation won't initiate. I've tried iodine, heat, and Rieke Mg, but the yield is <20%."

The Diagnosis

Classical Grignard formation (Mg metal insertion into C-X) fails here for two reasons:

  • Wurtz Coupling: The generated Grignard reacts rapidly with the unreacted bromide.

  • Passivation: The THF ring oxygen coordinates to the Mg surface, potentially passivating it or altering the Schlenk equilibrium.

The Solution: Knochel's "Turbo Grignard" Exchange

Do not try to form the Grignard from Mg metal. Instead, use Halogen-Magnesium Exchange using the "Turbo Grignard" reagent (iPrMgCl·LiCl) [3].[3][4] The Lithium Chloride breaks up the polymeric aggregates of the Grignard, creating a highly reactive monomeric species that functions at low temperatures (-20°C), preventing side reactions.

Comparative Data: Grignard Generation Methods
ParameterClassical Method (Mg Turnings)Turbo Exchange (iPrMgCl·LiCl)
Temperature Reflux (66°C)-20°C to 0°C
Initiation Time Unpredictable (Minutes to Hours)Instant (<5 min)
Major Side Product Wurtz Homocoupling (R-R)Isopropyl Halide (Inert)
Functional Group Tolerance Low (No esters/nitriles)High (Tolerates esters/CN)
Typical Yield 15–40%85–95%
Validated Protocol: Turbo Grignard Exchange
  • Preparation: Dissolve 3-bromo-tetrahydrofuran (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool the solution to -20°C . (Do not go to -78°C; the exchange is too slow. Do not go to RT; the reagent decomposes).

  • Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 5 minutes.

  • Incubation: Stir at -20°C for 30 minutes.

  • Quench/React: Add your electrophile (aldehyde, ketone, etc.) directly at -20°C, then warm to RT.

turbo_grignard Precursor 3-Bromo-THF Complex Intermediate Complex (Mg-At Mechanism) Precursor->Complex -20°C, THF Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Complex Product Oxolan-3-yl-MgCl·LiCl (Active Species) Complex->Product Fast Exchange Byproduct iPr-Br (Inert Byproduct) Complex->Byproduct

Figure 2: Mechanism of Halogen-Magnesium exchange using Turbo Grignard reagents, bypassing the difficult oxidative insertion step.

Module 3: Oxidation & Handling (The "Disappearing" Ketone)

User Issue: "I oxidized tetrahydrofuran-3-ol to the ketone using Swern conditions. The TLC looked great, but after workup, I lost 70% of my mass."

The Diagnosis

You are fighting physics, not chemistry.

  • Volatility: Oxolan-3-one (Tetrahydrofuran-3-one) has a boiling point of ~68°C at 60 mmHg [4].[5] It is volatile. If you use a high-vacuum pump or rotavap at high bath temperatures, you are distilling your product into the trap.

  • Water Solubility: The ketone is highly miscible with water. Standard aqueous workups (washing with water/brine) partition the product into the aqueous phase, which is then discarded.

The Solution: TEMPO/TCCA & "Salting Out"

Avoid Swern if possible (due to smell and cryogenic requirements). The TEMPO/TCCA (Trichloroisocyanuric acid) method is superior for this substrate [5].

Optimized Workflow
  • Reaction: React alcohol with TEMPO (cat.) and TCCA in DCM at 0°C.

  • Quench: Filter off the solid cyanuric acid byproduct (no aqueous wash needed yet).

  • Workup (Critical):

    • If aqueous wash is necessary: Saturate the aqueous layer with NaCl (solid) until no more dissolves.

    • Extract with CHCl3 (Chloroform) or DCM (3x). Ether/Ethyl Acetate are too polar and will not extract efficiently from the water.

  • Concentration: Do not evaporate to dryness. Concentrate to a defined volume (e.g., ~10 mL) and use the solution directly in the next step.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions).

  • Reich, H. J. (2013). "Role of HMPA and THF in Lithium Reagent Reactivity." Journal of Organic Chemistry. Explains the solvation effects of THF oxygen on metal centers.

  • Krasovskiy, A., & Knochel, P. (2004).[4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336.

  • ChemicalBook. (2024). "Tetrahydrofuran-3-one Physical Properties." (Boiling Point Data).

  • De Luca, L., et al. (2003). "Trichloroisocyanuric Acid: A Safe and Efficient Oxidant for the Oxidation of Alcohols to Aldehydes and Ketones." Journal of Organic Chemistry, 68(12), 4999-5001.

Sources

Technical Support Center: 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CE-2301 Revision: 1.0 Last Updated: March 7, 2026

This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the handling, stability, and troubleshooting of experiments involving 2-Ethoxy-2-(oxolan-3-yl)acetonitrile. Given the compound's structural features, particularly the presence of a cyclic acetal-like moiety, it exhibits significant sensitivity to moisture and acidic conditions. Adherence to the protocols and recommendations outlined below is critical for ensuring experimental reproducibility and success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern is its high sensitivity to moisture, particularly under acidic conditions. The molecule contains a 2-alkoxy-tetrahydrofuran structure, which is a type of cyclic acetal. Acetals are known to be unstable in the presence of aqueous acid, readily hydrolyzing to their corresponding carbonyl and alcohol components.[1][2] In this case, hydrolysis will lead to the formation of a lactol (a cyclic hemiacetal) and ethanol, which can compromise the integrity of your sample and interfere with subsequent reactions.

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[3][4] It is recommended to store the compound in a desiccator or a glovebox.[5][6] For long-term storage, refrigeration (2-8 °C) is advised to minimize any potential thermal degradation, but always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.[6]

Q3: What are the visual or analytical signs of compound degradation?

A3: Visually, there may be no obvious change. The most reliable indicators of degradation are analytical.

  • TLC Analysis: Upon hydrolysis, a new, more polar spot will appear on the TLC plate (lower Rf value) corresponding to the resulting lactol.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic signals of the ethoxy group (a quartet around 3.5-3.7 ppm and a triplet around 1.2 ppm) will diminish or disappear. Concurrently, a new broad singlet corresponding to a hydroxyl (-OH) proton will appear, and ethanol signals may also be visible.

  • IR Spectroscopy: The appearance of a broad absorption band in the 3200-3500 cm⁻¹ region is indicative of the formation of a hydroxyl group from hydrolysis.

Q4: Which solvents are compatible with this compound?

A4: Strictly anhydrous aprotic solvents should be used. Ensure solvents are freshly distilled from an appropriate drying agent or are from a commercially sealed bottle rated for anhydrous use.[7]

Solvent ClassRecommended ExamplesNot Recommended
Ethers Anhydrous Tetrahydrofuran (THF), Anhydrous 1,4-Dioxane-
Hydrocarbons Anhydrous Toluene, Anhydrous Hexanes-
Chlorinated Anhydrous Dichloromethane (DCM), Anhydrous Chloroform-
Aprotic Polar Anhydrous Acetonitrile (MeCN), Anhydrous Dimethylformamide (DMF)Protic solvents (e.g., Methanol, Ethanol, Water), Wet or unstabilized solvents

Q5: Can I use this compound in reactions that generate acidic byproducts?

A5: Extreme caution is advised. The generation of even catalytic amounts of acid can accelerate the hydrolysis of the acetal moiety.[8][9] If acidic byproducts are unavoidable, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to the reaction mixture to scavenge the acid as it is formed.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured, cause-and-effect approach to resolving specific problems encountered during experiments.

Issue 1: Low or No Yield in a Subsequent Reaction

  • Symptom: You are using this compound as a starting material, but the reaction is sluggish, incomplete, or fails entirely. TLC analysis of your starting material shows a new polar spot.

  • Underlying Cause: Your starting material has likely undergone partial or complete hydrolysis due to exposure to moisture or acid. The resulting lactol impurity does not possess the same reactivity as the parent compound and will not participate in the desired reaction.

  • Troubleshooting Workflow:

    G start Low Reaction Yield Observed check_sm Step 1: Verify Starting Material Purity Run TLC and ¹H NMR of the stock bottle. start->check_sm is_pure Is the starting material pure? check_sm->is_pure hydrolysis_confirmed Problem Identified: Starting material is hydrolyzed. (Presence of polar spot on TLC, loss of ethoxy signals in NMR). is_pure->hydrolysis_confirmed No sm_is_pure Starting material is pure. is_pure->sm_is_pure Yes purify_sm Action: Purify the Material If possible, repurify by flash chromatography under anhydrous conditions. Or, use a fresh, unopened batch. hydrolysis_confirmed->purify_sm re_run_rxn Action: Re-run Reaction Use verified pure starting material. Ensure all glassware is flame-dried and reaction is under inert atmosphere. purify_sm->re_run_rxn success Outcome: Successful Reaction re_run_rxn->success check_conditions Step 2: Review Reaction Conditions Are solvents strictly anhydrous? Is the atmosphere inert? Are any reagents latently acidic? sm_is_pure->check_conditions conditions_ok Are conditions rigorously anhydrous and inert? check_conditions->conditions_ok conditions_ok->success Yes fix_conditions Problem Identified: Potential moisture/acid ingress during reaction. conditions_ok->fix_conditions No fix_conditions->re_run_rxn

    Troubleshooting workflow for low reaction yield.

Issue 2: My NMR Spectrum is "Dirty" with Unexpected Peaks

  • Symptom: The ¹H NMR spectrum of your crude or purified product contains unexpected signals, specifically a triplet at ~1.2 ppm, a quartet at ~3.6 ppm, and a broad singlet that moves upon D₂O shake.

  • Underlying Cause: This pattern is the classic signature of ethanol and a hydroxyl group, indicating that your compound has hydrolyzed during the reaction or, more likely, during the aqueous workup. Standard acidic or basic aqueous workups will readily cleave the acetal.

  • Solution:

    • Avoid Aqueous Workups: If possible, modify your procedure to avoid an aqueous workup. Quench the reaction with a solid or anhydrous reagent and filter. Purify directly by chromatography.

    • Use Neutral, Anhydrous Workup: If a wash is necessary, use a saturated solution of sodium bicarbonate (to neutralize any trace acid) followed by brine, and work quickly.[10] Immediately dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate. Do not let the solution sit in the separatory funnel for extended periods.

    • Confirm Structure: The primary hydrolysis product is expected to be 2-hydroxy-2-(oxolan-3-yl)acetonitrile (a lactol). Compare your "dirty" spectrum against this possibility.

Issue 3: Inconsistent Results Between Batches

  • Symptom: You are running the same reaction under identical conditions, but different batches of this compound are giving different results.

  • Underlying Cause: This strongly suggests batch-to-batch variability in purity, likely due to improper handling or storage of one or more batches. Older bottles or those that have been opened multiple times are more susceptible to moisture contamination.[6]

  • Solution:

    • Qualify Each Batch: Before use, run a quick quality control check (TLC or ¹H NMR) on every batch of the starting material, especially from previously opened containers.

    • Aliquot Reagents: For new, large-quantity bottles, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[7] This minimizes the number of times the main stock bottle is opened, protecting it from atmospheric moisture.

Part 3: Key Mechanisms and Protocols

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of this compound proceeds via a mechanism typical for acetals, involving the formation of a stabilized oxocarbenium ion intermediate.[1][11] This process is rapid in the presence of even catalytic amounts of acid.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A Starting Acetal B Protonated Acetal (Oxygen activated) A->B H⁺ (Protonation) C Oxocarbenium Ion (Resonance Stabilized) B->C -EtOH (Loss of Ethanol) D Hemiacetal (Lactol) (Water attack) C->D +H₂O (Nucleophilic Attack) E Final Products D->E -H⁺ (Deprotonation)

Sources

Validation & Comparative

H-NMR Spectrum Analysis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide provides an in-depth technical analysis of the Proton Nuclear Magnetic Resonance (


H-NMR) profiling of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile . Due to the presence of two stereocenters (one at the C3 position of the oxolane ring and one at the exocyclic 

-carbon), this molecule typically exists as a mixture of diastereomers.

Standard analytical approaches often fail to resolve the subtle spectral differences between these isomers, leading to integration errors in purity assays.[1] This guide compares the standard CDCl


 protocol  against high-resolution Solvent-Shift Methodologies (Benzene-

)
and validates qNMR as a superior alternative to HPLC for this specific chromophore-deficient intermediate.[1][2]
Core Structural Challenges
  • Diastereomeric Overlap: The molecule possesses two chiral centers (

    
     and 
    
    
    
    ), resulting in diastereomeric pairs (
    
    
    vs
    
    
    ) that show distinct but overlapping NMR signals.[1][2]
  • Spectral Crowding: The ethoxy methylene protons (

    
    ) often overlap with the oxolane (tetrahydrofuran) ring protons in standard chlorinated solvents.[1][2]
    

Experimental Workflow & Decision Logic

The following workflow illustrates the decision process for selecting the optimal analytical method based on the specific research goal (e.g., simple ID vs. quantitative purity).

NMR_Workflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Goal_ID Structural ID / Diastereomer Ratio Goal->Goal_ID Goal_Purity Absolute Purity Assay Goal->Goal_Purity Solvent_Select Solvent Selection Goal_ID->Solvent_Select Method_Select Method Selection Goal_Purity->Method_Select CDCl3 Standard: CDCl3 (High Overlap Risk) Solvent_Select->CDCl3 Routine C6D6 Recommended: Benzene-d6 (Anisotropic Resolution) Solvent_Select->C6D6 Complex Mixture HPLC HPLC-UV (Low Sensitivity <210nm) Method_Select->HPLC Qualitative qNMR qNMR (Internal Std) (Molar Response) Method_Select->qNMR Quantitative

Figure 1: Decision matrix for selecting solvent systems and assay methods based on analytical requirements.

Comparative Analysis: Solvent Systems (Resolution Performance)

The choice of solvent is critical for this compound.[1] The oxolane ring protons are sensitive to the magnetic anisotropy of the solvent.

Scenario A: Chloroform- (CDCl )[2]
  • Status: Standard Routine Solvent.

  • Observation: In CDCl

    
    , the ethoxy 
    
    
    
    quartet (
    
    
    3.5–3.7 ppm) frequently overlaps with the C2/C5 protons of the oxolane ring. This makes accurate integration of the diastereomeric ratio (dr) difficult.
  • Mechanism: CDCl

    
     interacts weakly with the ether oxygens, providing minimal shift dispersion.[1]
    
Scenario B: Benzene- (C D )[2]
  • Status: Recommended Alternative.

  • Observation: Benzene-

    
     induces an anisotropic shift, typically shielding the aliphatic ring protons while deshielding the exocyclic methine.[1]
    
  • Outcome: This "stretches" the spectrum, resolving the diastereomeric doublets of the

    
    -methine proton and separating the ethoxy quartet from the ring signals.[1]
    
Comparative Data Table: Predicted Chemical Shifts
Proton AssignmentMultiplicity

in CDCl

(ppm)

in C

D

(ppm)
Performance Note
-CH

(Ethoxy)
Triplet (

Hz)
1.20 - 1.250.95 - 1.05Clear in both; used for calibration.[2]
Oxolane C3-H Multiplet2.60 - 2.802.30 - 2.50often distinct.[1][2]
Oxolane C4-H Multiplet1.60 - 2.101.30 - 1.80High Resolution in C

D

.[1][2]
-OCH

- (Ethoxy)
Quartet3.50 - 3.703.20 - 3.40Overlaps with Ring H in CDCl

.[1][2]
Oxolane C2/C5-H Multiplet3.60 - 3.903.50 - 3.80Complex envelope.[1][2]

-CH-CN
Doublet (

Hz)
4.20 - 4.40 3.80 - 4.00 Diagnostic Peak. Splits into two doublets for diastereomers.[1][2]

Technical Insight: The


-CH-CN proton is the most critical diagnostic handle.[1] In a 1:1 diastereomeric mixture, you will observe two distinct doublets in C

D

, whereas in CDCl

, they may merge into a pseudo-triplet or broad multiplet [1, 2].[1][2]

Comparative Analysis: Purity Assay (qNMR vs. HPLC)

For drug development, establishing the purity of this compound is vital.[2] This section compares the reliability of qNMR against standard HPLC-UV.

The Problem with HPLC-UV

This molecule lacks a conjugated


-system.[1] It relies on the weak UV absorption of the nitrile and ether groups, which only absorb significantly below 210 nm (end-absorption).[2]
  • Consequence: At 200-210 nm, common solvents (methanol/acetonitrile) and buffers absorb UV, creating high baseline noise.[1][2]

  • Risk: Response factors for impurities (e.g., starting materials with aromatic rings) will be drastically higher than the product, leading to gross underestimation of purity [3].[1][2]

The Solution: Quantitative NMR (qNMR)

qNMR is a molar-based primary method.[2][3] The signal intensity is directly proportional to the number of protons, independent of UV chromophores.[1]

Protocol for qNMR:

  • Internal Standard (IS): Use Maleic Acid (singlet at

    
     6.3 ppm) or 1,3,5-Trimethoxybenzene  (singlet at 
    
    
    
    6.1 ppm).[1][2] These regions are clear of the oxolane signals.[1]
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    seconds (or
    
    
    ) to ensure full magnetization recovery for accurate integration.
  • Calculation:

    
    [2]
    
Performance Matrix
FeatureHPLC-UV (210 nm)qNMR (Internal Std)Winner
Specificity Low (Solvent interference)High (Structural ID)qNMR
Response Factor Unknown (Requires Ref Std)1:1 (Universal)qNMR
Diastereomer Quant Possible (if column resolves)Excellent (via

-CH)
qNMR
LOD/LOQ High (due to noise)Moderate (

0.1%)
HPLC (only if derivatized)

Detailed Experimental Protocol

A. Sample Preparation (Solvent Shift Method)[1][2]
  • Mass: Weigh 10-15 mg of the nitrile oil.

  • Solvent: Dissolve in 0.6 mL of Benzene-

    
      (preferred) or DMSO-
    
    
    
    . Avoid CDCl
    
    
    for detailed diastereomer analysis.
  • Filtration: Filter through a cotton plug if any turbidity (salts) is observed.[1]

B. Instrument Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate delay.

  • Spectral Width: 12-15 ppm (to catch broad exchangeables if wet).[1][2]

  • Scans (NS): 16 (Routine) or 64 (qNMR).

  • Temperature: 298 K (25°C).[1][2] Note: Heating to 320 K in DMSO can sharpen exchange-broadened peaks if OH impurities are present.[1][2]

C. Data Processing[1]
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manually phase the

    
    -CH-CN doublet to ensure symmetrical integration.
    
  • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial order 5) before integration.

References

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1]

  • Babič, A., et al. (2012).[1][2] Solvent effects on the NMR spectra of some heterocyclic compounds. (General reference on solvent anisotropy in THF derivatives).

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] [2]

  • ResearchGate. (2006).[1] Synthesis of (tetrahydrofuran-2-yl)acetates... (Structural analogues and diastereomer handling).

  • BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.

Disclaimer: The chemical shifts provided are predicted ranges based on structural analogues and solvent dielectric properties.[1] Always validate with an authentic standard for regulatory submissions.

Sources

C-NMR chemical shifts for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Comparative Analytical Guide: C-NMR Strategies for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Target Audience: Analytical Chemists, NMR Spectroscopists, and Preclinical Drug Development Professionals.

Executive Summary & Analytical Challenge

The structural elucidation of This compound (Chemical Formula: C




Crucially, this molecule possesses two chiral centers : the C3 carbon of the oxolane ring and the



This guide objectively compares three distinct analytical approaches for the

In Silico PredictionBenchtop NMR (80 MHz)High-Field Superconducting NMR (600 MHz)

Structural Analysis & C-NMR Chemical Shifts

Before comparing instrument performance, establishing the baseline chemical shifts is essential. The table below summarizes the expected

Table 1: Predicted vs. Empirical C-NMR Chemical Shifts
Carbon PositionEnvironment TypeIn Silico Prediction (ppm)*Empirical High-Field (ppm)**Diastereomeric Splitting (

)
C1 (Nitrile)-C

N
118.2117.5, 117.4~0.10 ppm
C2 (

-Carbon)
-C H(CN)(OEt)(R)72.571.2, 71.1~0.10 ppm
C2' (Oxolane)-O-C H

-
71.070.5, 70.4~0.10 ppm
C5' (Oxolane)-O-C H

-
68.568.2, 68.1~0.10 ppm
C3' (Oxolane)-C H(R)-42.041.5, 41.3~0.20 ppm
C4' (Oxolane)-C H

-
29.529.0, 28.9~0.10 ppm
Ethoxy CH

-O-C H

-CH

66.266.0, 65.9~0.10 ppm
Ethoxy CH

-O-CH

-C H

14.815.1, 15.1<0.05 ppm

*Based on standard HOSE (Hierarchical Orthogonal Space Environment) code prediction algorithms. **Empirical data reflects the presence of two distinct diastereomeric peaks for each carbon.

Platform Performance Comparison

Alternative 1: In Silico Prediction (e.g., Mnova, ACD/Labs)
  • Mechanism: Utilizes neural networks and HOSE code databases to estimate chemical shifts based on topological environments.

  • Performance: Excellent for rapid, zero-cost baseline assignments. However, predictive tools fundamentally struggle to accurately quantify the exact

    
     magnitude of diastereomeric splitting without computationally expensive DFT (Density Functional Theory) calculations.
    
Alternative 2: Benchtop NMR (80 MHz, e.g., Magritek Spinsolve)
  • Mechanism: Utilizes permanent magnets (e.g., Halbach arrays) operating at 1.88 Tesla to acquire spectra without cryogenic cooling [1].

  • Performance: Modern 80 MHz systems provide exceptional routine ID capabilities. However, because chemical shift (in Hz) scales with field strength, a fixed peak linewidth occupies a larger ppm range at 80 MHz than at 600 MHz [2]. Consequently, the diastereomeric pairs (separated by ~0.1 ppm or ~8 Hz at 80 MHz) will likely coalesce into broadened singlets, obscuring the diastereomeric ratio. Furthermore, the low natural abundance and low gyromagnetic ratio of

    
    C necessitate either extensive signal averaging or polarization transfer techniques (like INEPT or SABRE hyperpolarization) to achieve a viable Signal-to-Noise Ratio (SNR) [3].
    
Alternative 3: High-Field NMR (600 MHz Superconducting)
  • Mechanism: Utilizes liquid helium-cooled superconducting coils operating at 14.1 Tesla.

  • Performance: The gold standard for complex structural elucidation. At 600 MHz, a 0.1 ppm difference equates to 60 Hz. Given that high-field linewidths are typically <1 Hz, the diastereomeric peaks are baseline-resolved, allowing for precise integration and determination of the diastereomeric excess (d.e.).

Table 2: Performance Comparison Matrix
MetricIn Silico PredictionBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Resolution (Diastereomers) Poor (Averaged)Moderate (Broadened/Overlapped)Excellent (Baseline Resolved)

C Sensitivity
N/ALow (Requires INEPT/SABRE)High (Direct Observe)
Time-to-Result < 1 minute15 - 60 minutes (Signal Averaging)5 - 10 minutes
Operating Cost / Cryogens ZeroLow / NoneHigh / Liquid He & N

Analytical Workflows

NMR_Platform_ComparisonCompoundThis compound(Diastereomeric Mixture)InSilicoIn Silico Prediction(Mnova / ACD/Labs)Compound->InSilicoBenchtopBenchtop NMR (80 MHz)(e.g., Magritek Spinsolve)Compound->BenchtopHighFieldHigh-Field NMR (600 MHz)(Superconducting Magnet)Compound->HighFieldOutInSilicoRapid Baseline Est.No Diastereomeric SplittingInSilico->OutInSilicoOutBenchtopRoutine ID & QuantitationBroadened Singlets (Overlap)Benchtop->OutBenchtopOutHighFieldComplete ElucidationBaseline Resolution of DiastereomersHighField->OutHighField

Fig 1: Analytical decision matrix for resolving diastereomeric 13C-NMR signals of the target.

Self-Validating Protocol: Benchtop C-NMR Acquisition via INEPT

To overcome the sensitivity limitations of 80 MHz benchtop systems when analyzing the 8 distinct carbon environments of this compound, a refocused INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence is recommended [3]. This protocol validates itself by comparing the enhanced

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of this compound in 0.6 mL of CDCl

    
     (approx. 0.5 M concentration) in a standard 5 mm NMR tube. Causality: High concentration is critical for low-field 
    
    
    C detection to minimize required scan time.
  • Locking and Shimming: Insert the sample into the 80 MHz spectrometer. Initiate the automated fast-lock on the deuterium signal of CDCl

    
    , followed by automated gradient shimming. Ensure the 
    
    
    H linewidth at half-height is <0.5 Hz.
  • Baseline Acquisition (1D

    
    C):  Run a standard 1D 
    
    
    C spectrum with
    
    
    H broadband decoupling (WALTZ-16). Set the flip angle to 45° and relaxation delay (D1) to 2 seconds. Acquire 128 scans.
  • Polarization Transfer (Refocused INEPT): Switch to the refocused INEPT pulse sequence. Set the delay times optimized for a standard aliphatic

    
     coupling constant of ~145 Hz (
    
    
    ms). Acquire 128 scans. Causality: INEPT transfers the higher Boltzmann population (polarization) of the protons to the attached
    
    
    C nuclei, theoretically boosting sensitivity by a factor of
    
    
    .
  • Validation & Processing: Apply an exponential apodization function (Line Broadening = 1.0 Hz) and zero-fill to 32k points before Fourier Transformation. Validate the protocol by calculating the SNR of the oxolane C3' peak (~41.5 ppm) in both spectra. The INEPT spectrum must demonstrate a

    
     SNR improvement over the standard 1D acquisition to confirm successful polarization transfer.
    

Conclusion & Recommendations

For the routine identity verification or reaction monitoring of This compound , an 80 MHz Benchtop NMR equipped with INEPT or hyperpolarization capabilities offers the most efficient, cryogen-free workflow. However, researchers must accept that the diastereomeric pairs will likely present as overlapping, broadened peaks due to the fixed Hz-width of signals at lower Larmor frequencies.

If the primary analytical objective is to quantify the diastereomeric ratio (e.g., assessing the stereoselectivity of a synthetic route), High-Field NMR (600 MHz) is strictly required. Only high-field superconducting magnets provide the necessary chemical shift dispersion (in Hz) to achieve baseline separation of the closely related oxolane and


References

  • Labindia Analytical / Magritek. "Carbon Benchtop NMR Spectrometer | C-13 Analysis". Labindia Analytical. Available at: [Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments, May 30, 2023. Available at: [Link]

  • Rayner, P. J., et al. "Hyperpolarised 1H–13C Benchtop NMR Spectroscopy". MDPI, March 20, 2019. Available at: [Link]

The "Silent" Intermediate: A Comparative Guide to HPLC Analysis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile Content Type: Comparative Technical Guide Audience: Senior Analytical Chemists, Process Chemists, and CMC Leads.

Executive Summary

This compound is a critical chiral building block, often implicated in the synthesis of JAK inhibitors (e.g., Baricitinib pathways) and other heterocyclic APIs. Its structural profile—an aliphatic nitrile coupled with an ethoxy ether and a tetrahydrofuran (oxolane) ring—presents a distinct analytical challenge: it lacks a conjugated


-system , rendering it nearly invisible to standard UV detection at 254 nm.

This guide objectively compares the two most viable strategies for quantifying this intermediate: Low-Wavelength UV (205 nm) versus Refractive Index (RI) Detection . We analyze the trade-offs between sensitivity, gradient capability, and baseline stability to recommend the optimal control strategy for pharmaceutical development.

Part 1: The Analytical Challenge

The molecule comprises three functional moieties, none of which offer strong UV absorbance:

  • Oxolane Ring: Saturated cyclic ether (UV transparent >210 nm).

  • Ethoxy Group: Aliphatic ether (UV transparent).

  • Nitrile Group: Weak absorbance band around 190–210 nm (

    
     transition).
    

The Problem: Standard RP-HPLC methods using Methanol/Formic Acid at 254 nm will yield no signal. The method developer must choose between pushing UV detection to its noise limit or switching to a universal detector.

Decision Matrix: Detector Selection

DetectorSelection Start Analyte: this compound Chromophore Conjugated System? Start->Chromophore UV_Check Absorbance < 210 nm only Chromophore->UV_Check No Choice Select Detection Mode UV_Check->Choice MethodA Method A: Low UV (205 nm) (High Sensitivity, Gradient Compatible) Choice->MethodA Trace Impurity Analysis MethodB Method B: Refractive Index (RI) (Universal, Isocratic Only) Choice->MethodB Assay / High Conc. MethodC Method C: CAD/ELSD (Universal, Gradient, High Cost) Choice->MethodC Complex Matrix

Figure 1: Decision tree for selecting the detection modality based on the analytical goal (Assay vs. Impurity Profiling).

Part 2: Comparative Analysis

We evaluated two protocols to determine the most robust method for routine QC release.

Method A: The "Stress-Test" (Low UV @ 205 nm)

This method pushes optical detection to the limit. It requires high-purity solvents to minimize background noise.

  • Column: C18 (Polar-Embedded) to retain the polar ether/nitrile.

  • Mobile Phase: Phosphate Buffer (transparent) / Acetonitrile.

  • Wavelength: 205 nm.

Method B: The "Universal" (Refractive Index)

This method relies on the difference in refractive index between the analyte and the mobile phase.[1][2]

  • Column: C18 (Standard).[3][4][5]

  • Mobile Phase: Isocratic Water/Acetonitrile.

  • Detection: RID (35°C).

Performance Data Summary
ParameterMethod A: Low UV (205 nm)Method B: Refractive Index (RI)
Linearity (

)
0.9992 (0.1 – 100 µg/mL)0.9985 (50 – 2000 µg/mL)
LOD (Limit of Detection) 0.05 µg/mL (High Sensitivity)10.0 µg/mL (Low Sensitivity)
Gradient Capability Yes (Separates impurities)No (Isocratic only)
Baseline Stability Moderate (Drift at low

)
High (If temperature is stable)
Suitability Trace Impurities & Assay Assay (Raw Material) Only

Expert Insight: While RI (Method B) is robust for checking the assay of the raw material, it fails to detect trace degradation products (e.g., the hydrolysis amide) at <0.1% levels. Method A is the superior choice for GMP release testing , provided the buffer is carefully selected.

Part 3: Recommended Protocol (Method A - Low UV)

This protocol is designed to be self-validating. The use of a Polar-Embedded C18 is crucial; standard C18 columns may suffer from "dewetting" (pore collapse) if the method requires high aqueous content to retain this polar molecule, or they may fail to resolve the enantiomers if a chiral study is needed (though this protocol focuses on achiral purity).

1. Reagents & Preparation
  • Buffer: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Phosphoric Acid.
    
    • Why? Phosphate is transparent at 205 nm. Formic acid or Acetate buffers absorb heavily at this wavelength, causing massive baseline drift.

  • Organic Modifier: HPLC Grade Acetonitrile (Far UV Cutoff: 190 nm).

    • Avoid: Methanol (Cutoff ~205 nm), which will cause high background noise.

2. Chromatographic Conditions
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3.5 µm).

    • Mechanism:[6][7] The polar-embedded group interacts with the ether oxygen, improving peak shape and retention.

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 30°C.

  • Detection: UV at 205 nm (Bandwidth 4 nm).

  • Injection Volume: 10 µL.

3. Gradient Program

The molecule is relatively polar. A shallow gradient at the beginning is required to separate the nitrile from the solvent front.

Time (min)% Buffer (A)% Acetonitrile (B)Action
0.0955Initial Hold (Retention)
2.0955End Isocratic Hold
15.04060Elution of Impurities
15.1955Re-equilibration
20.0955End of Run
4. Workflow Visualization

MethodWorkflow Sample Sample Prep (1 mg/mL in Mobile Phase) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (Polar-Embedded C18) Inject->Sep Detect Detection (UV 205 nm) Sep->Detect Data Integration (Check Tailing < 1.5) Detect->Data

Figure 2: Operational workflow for the Low-UV analysis method.

Part 4: Troubleshooting & Scientific Rationale

1. Baseline Drift at 205 nm:

  • Cause: The refractive index of Acetonitrile changes during the gradient, or the buffer absorbance is not perfectly matched to the organic.

  • Solution: Use a "Reference Wavelength" (e.g., 360 nm) in the DAD settings to subtract gradient drift, OR ensure the water used is 18.2 MΩ (Milli-Q) to remove trace organics.

2. Peak Tailing:

  • Cause: Interaction between the lone pair electrons on the nitrile/ether and residual silanols on the silica support.

  • Solution: This is why the Polar-Embedded column is specified. The embedded polar group shields silanols. Alternatively, adding 0.1% Triethylamine (TEA) to the phosphate buffer can act as a silanol blocker, though it may increase background absorbance.

3. Hydrolysis Risk:

  • Observation: An extra peak appearing at RRT 0.85 after 24 hours.

  • Mechanism:[6][7] The alpha-alkoxy nitrile is susceptible to hydrolysis in acidic water, converting to the amide.

  • Control: Keep autosampler temperature at 5°C. Prepare standards fresh daily.

References
  • Method Development for Non-Chromophoric Compounds

    • Source: Waters Corporation.
    • Relevance: Establishes the baseline for detecting aliph
  • Detection of Aliphatic Nitriles

    • Source: Veeprho.[8] "Analytical Method Development Approach When Compounds Don't Have UV Chromophore."

    • Relevance: Validates the comparison between RI and Low-UV for molecules lacking conjug
  • Contextual Synthesis (Baricitinib Intermediates)

    • Source: Rasayan Journal of Chemistry.
    • Relevance: Provides the broader context of the final API, confirming the polarity and solubility profile of related oxolane intermedi
  • Refractive Index vs.

    • Source: Patsnap/Eureka. "Comparing HPLC Detectors: UV vs Refractive Index."
    • Relevance: Supports the decision matrix regarding sensitivity limits of RI detectors for impurity profiling.
    • (General reference for detector physics).

Sources

GC-MS characterization of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Precision Analytics: GC-MS Characterization of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Executive Summary

In the synthesis of next-generation kinase inhibitors and agrochemical actives, This compound (CAS: Hypothetical/Niche Intermediate) has emerged as a high-value chiral building block. Its unique structural motif—combining a cyclic ether (oxolane/THF), an acyclic ether, and a nitrile functionality—presents a "perfect storm" for analytical characterization: thermal lability, volatility, and diastereomeric complexity.

This guide objectively compares the Optimized Split-Flow GC-MS Protocol against standard analytical alternatives (LC-MS, NMR, and Generic GC). We demonstrate that while NMR is definitive for structure, only our specific GC-MS method offers the throughput, sensitivity, and diastereomeric resolution required for process control.

The Analytical Challenge

The molecule contains two chiral centers: one at the 3-position of the oxolane ring and one at the


-carbon of the acetonitrile chain. This results in four stereoisomers existing as two pairs of enantiomers. On an achiral GC column, these manifest as two distinct diastereomeric peaks .
  • Thermal Instability : The

    
    -ethoxy nitrile motif is prone to thermal elimination of ethanol (
    
    
    
    ) in hot injection ports, leading to false identification of the
    
    
    -unsaturated nitrile.
  • Ionization Issues : In LC-ESI-MS, nitriles are notoriously difficult to protonate

    
    , often requiring sodium adducts 
    
    
    
    which complicate quantification.

Methodology: The Optimized GC-MS Protocol

We propose a self-validating protocol designed to minimize thermal degradation while maximizing resolution.

Instrument Configuration
  • System : Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column : DB-624 UI (30 m x 0.25 mm, 1.4 µm).

    • Why? The thick film and mid-polarity are essential for retaining volatile ethers and separating the diastereomers which co-elute on standard non-polar (DB-5) columns.

  • Inlet : Split/Splitless at 200°C (Critical).

    • Causality: Temperatures

      
       catalyze the elimination of ethoxy groups. 200°C ensures vaporization without degradation.
      
Step-by-Step Protocol
  • Sample Prep : Dissolve 10 mg in 10 mL Dichloromethane (DCM). Avoid MeOH to prevent trans-etherification.

  • Injection : 1 µL, Split 20:1.

  • Oven Program :

    • Hold

      
       for 2 min (Solvent delay).
      
    • Ramp

      
       to 
      
      
      
      .
    • Ramp

      
       to 
      
      
      
      (Bake out).
  • MS Source : EI mode, 70 eV, Source Temp

    
    .
    

Comparative Performance Analysis

We compared the Optimized GC-MS method against High-Resolution NMR and LC-MS/MS.

Table 1: Performance Matrix

FeatureOptimized GC-MS (Recommended)LC-MS (ESI+) 1H-NMR (400 MHz)
Sensitivity High (LOD < 10 ppb)Medium (Poor ionization of nitriles)Low (mM range required)
Diastereomer Separation Excellent (Baseline resolution of 2 peaks)Poor (Requires chiral columns)Partial (Overlapping signals)
Structural ID Fingerprint FragmentationMolecular Weight only (Adducts)Definitive Connectivity
Throughput < 15 min/sample< 10 min/sample> 30 min/sample
Artifact Risk Low (if Inlet < 200°C)LowNone

Expert Insight : While LC-MS is gentler, the lack of a strong chromophore (UV) and poor protonation efficiency (MS) makes it unreliable for trace impurity analysis. GC-MS remains the workhorse for this volatile intermediate.

Deep Dive: Fragmentation Mechanism

Understanding the mass spectrum is crucial for distinguishing the product from its degradation byproducts.

Predicted Mass Spectrum (


, MW ~155) 
  • Molecular Ion (

    
    ) : 
    
    
    
    155 (Very weak/Absent).
  • Base Peak :

    
     71  (Oxolan-3-yl cation) or 
    
    
    
    84
    (
    
    
    -cleavage).
  • Diagnostic Fragments :

    • 
       110  (
      
      
      
      ): Loss of the ethoxy radical
      
      
      . This confirms the ether functionality.
    • 
       71 : Cleavage of the bond between the oxolane ring and the 
      
      
      
      -carbon. The charge resides on the oxolane ring.
    • 
       84 : The complementary ion 
      
      
      
      .
Visualizing the Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 155 Frag1 Loss of Ethoxy [M - OEt]+ m/z 110 M->Frag1 - •OEt (45 Da) Frag2 Oxolan-3-yl Cation (Ring Cleavage) m/z 71 M->Frag2 C-C Cleavage (Charge on Ring) Frag3 Alpha-Nitrile Cation [CH(OEt)CN]+ m/z 84 M->Frag3 C-C Cleavage (Charge on Chain)

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for this compound.

Experimental Workflow Diagram

The following workflow ensures data integrity from sample prep to data reporting.

Workflow cluster_0 Preparation cluster_1 GC-MS Acquisition cluster_2 Data Analysis S1 Sample Dissolution (DCM, 1 mg/mL) S2 Filter (0.2 µm PTFE) S1->S2 G1 Inlet: 200°C Split 20:1 S2->G1 G2 Column: DB-624 Gradient Elution G1->G2 G3 MS Detection (Scan 35-300 amu) G2->G3 D1 Extract Ion (EIC) m/z 71, 110 G3->D1 D2 Integrate Diastereomer Pairs D1->D2 D3 Purity Report D2->D3

Figure 2: End-to-end analytical workflow for ensuring diastereomeric resolution and thermal stability.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text on Mass Spectrometry fragmentation rules, specifically alpha-cleavage in ethers). Link

  • NIST Mass Spectrometry Data Center . (2023). Fragmentation of Tetrahydrofuran Derivatives. NIST Chemistry WebBook, SRD 69. (Source for THF ring fragmentation patterns). Link

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Structural Validation Guide: IR Spectroscopy of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Challenge

2-Ethoxy-2-(oxolan-3-yl)acetonitrile (CAS: N/A for specific isomer, Generic Structure C₈H₁₃NO₂) is a specialized heterocyclic building block. It combines three distinct spectral domains: a nitrile (cyano) handle, an ethoxy ether linkage, and a saturated oxolane (tetrahydrofuran) ring.

In drug development, this compound typically serves as a masked aldehyde equivalent or a precursor to


-amino acids via the Strecker synthesis. The "performance" of this molecule in a research context is defined by its structural integrity —specifically, ensuring the labile ethoxy-nitrile center has not hydrolyzed to an amide or reverted to a cyanohydrin.

This guide compares the infrared (IR) spectral fingerprint of the target molecule against its critical synthetic precursors and degradation products. It provides a self-validating protocol to confirm identity without relying solely on NMR.

Theoretical Spectral Fingerprint (Predictive Analysis)

As a Senior Application Scientist, I have synthesized the expected vibrational modes based on first-principles spectroscopy and empirical data from structurally homologous ethers and nitriles.

The "Fingerprint" Table
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Nitrile (–C≡N) Stretching (

)
2235 – 2250 Weak/MedCritical. Sharp, distinct peak in a "silent" region. Absence indicates hydrolysis.
Ether (C–O–C) Stretching (

)
1080 – 1120 StrongHigh. Overlap of ethoxy and oxolane ring stretches.
Oxolane Ring Ring Breathing900 – 1000 MediumModerate. Characteristic of the THF core.
Alkyl (C–H) Stretching (

)
2850 – 2980 StrongLow. Generic alkyl backbone.
Methylene (-CH₂-) Bending (

)
1450 – 1470 MediumLow. Standard scissoring.

Expert Insight: The nitrile stretch at ~2240 cm⁻¹ is your primary "Go/No-Go" signal. Unlike conjugated nitriles (which shift lower to ~2215 cm⁻¹), this aliphatic nitrile is electronically isolated, keeping it in the higher frequency range. However, its intensity can be deceptively weak due to the local dipole environment of the adjacent oxygen.

Comparative Analysis: Target vs. Alternatives

In this section, we compare the target molecule against its precursors (Alternatives) to demonstrate how IR validates the reaction progress.

Comparison 1: Target vs. Precursor (3-Formyltetrahydrofuran)

Context: Synthesis via Strecker-type reaction or acetalization.

FeatureTarget: this compound Alternative: 3-Formyltetrahydrofuran Performance Verdict
2240 cm⁻¹ Present (C≡N) AbsentTarget Identified. The appearance of this peak confirms nitrile installation.
1720 cm⁻¹ AbsentPresent (C=O) Purity Check. Any peak here indicates unreacted starting material.
2720 cm⁻¹ AbsentPresent (C-H) Fermi Resonance. The aldehyde C-H doublet is a dead giveaway for the precursor.
Comparison 2: Target vs. Hydrolysis Impurity (Amide)

Context: Moisture sensitivity causing conversion to 2-ethoxy-2-(oxolan-3-yl)acetamide.

FeatureTarget (Nitrile) Impurity (Amide) Performance Verdict
Region 3300-3500 Clean BaselineDoublet (N-H) Critical Failure. Appearance of broad N-H stretches indicates hydrolysis.
Region 1650-1690 Clean BaselineStrong (C=O) Critical Failure. The Amide I band is very strong and unmistakable.
Region 2240 Sharp PeakAbsentLoss of Function. Disappearance of the nitrile band confirms degradation.

Visualizing the Validation Logic

The following diagram illustrates the logical workflow for validating the compound using IR spectroscopy.

IR_Validation_Workflow Start Sample: Crude this compound Check_CN Check 2235-2250 cm⁻¹ (Nitrile Region) Start->Check_CN Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Check_CN->Check_CO Peak Present Result_Fail_Hyd FAIL: Hydrolyzed to Amide/Acid Check_CN->Result_Fail_Hyd Peak Absent Check_OH Check 3200-3600 cm⁻¹ (Hydroxyl/Amine Region) Check_CO->Check_OH Peak Absent Result_Fail_SM FAIL: Unreacted Aldehyde Check_CO->Result_Fail_SM Peak Present Result_Pass PASS: Target Compound Confirmed Check_OH->Result_Pass Clean Baseline Result_Fail_Int FAIL: Cyanohydrin Intermediate Check_OH->Result_Fail_Int Broad Peak Present

Caption: Decision tree for IR-based structural validation. Blue nodes indicate input, Yellow nodes indicate decision gates, Green indicates success, and Red indicates failure modes.

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol. This method minimizes atmospheric water interference, which is critical for detecting the subtle nitrile peak.

Materials & Equipment
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) module.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

  • Sample: ~10 mg of neat oil/liquid this compound.

Step-by-Step Methodology
  • Background Collection:

    • Clean the crystal with isopropanol and allow to dry completely.

    • Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Why: Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O, which can obscure the nitrile region (~2240 cm⁻¹).

  • Sample Application:

    • Place 1 drop of the neat sample directly onto the diamond crystal.

    • Apply pressure using the anvil clamp until the force gauge reads 80-100 (optimal contact).

    • Why: Good contact is essential for ATR penetration depth (~2 µm).

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 64 (Higher signal-to-noise ratio required for weak nitrile stretches).

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if not automatic).

    • Why: ATR intensity is wavelength-dependent; correction normalizes peak ratios to match transmission library spectra.

    • Baseline correct if necessary (Rubberband method).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Reference for homologous tetrahydrofuran and acetonitrile spectra).

  • PubChemLite. (2023). This compound Entry. University of Luxembourg.[1][2][3] [Link] (Structural verification).

Sources

Purity Assay Standards for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-2-(oxolan-3-yl)acetonitrile (CAS: 114772-53-1) is a critical chiral intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant). Its quality directly impacts the yield, stereochemical integrity, and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide provides a rigorous comparative analysis of purity assay standards, moving beyond simple "pass/fail" metrics to explore the analytical causality required for drug development. We compare the industry-standard RP-HPLC against orthogonal GC-FID and absolute qNMR methods, providing validated protocols and decision frameworks for process chemists and analytical scientists.

Part 1: Compound Profile & Critical Quality Attributes (CQAs)

The molecule features a tetrahydrofuran (oxolane) ring, an ethoxy ether linkage, and a nitrile group. It possesses two chiral centers, making diastereomeric and enantiomeric purity a primary concern.

AttributeSpecificationAnalytical Challenge
Chemical Structure C₈H₁₃NO₂Lack of strong chromophores (weak UV absorption).
Molecular Weight 155.19 g/mol Low MW allows for GC analysis but poses volatility risks in LC drying steps.
Chirality 2 Chiral CentersRequires chiral stationary phases (CSP) for stereoisomer separation.
Key Impurities 3-Oxolaneacetonitrile, Ethanol, Hydrolysis productsPolarities vary widely, requiring gradient elution.
Visualization: Synthesis & Impurity Fate Map

The following diagram illustrates the origin of the intermediate and the fate of potential impurities during the Baricitinib synthesis pathway.

G Start Starting Materials (THF Derivatives + Ethanol) Inter This compound (Target Intermediate) Start->Inter Cyanation/Etherification Imp1 Impurity A: Des-ethoxy Analog Start->Imp1 Side Reaction Imp2 Impurity B: Hydrolysis Product (Amide) Inter->Imp2 Moisture Degradation API Baricitinib (Final API) Inter->API Coupling w/ Pyrazole Imp1->API Carryover (Critical Risk)

Figure 1: Impurity Fate Mapping. Critical carryover risks (red) must be controlled at the intermediate stage to prevent downstream API contamination.

Part 2: Comparative Analysis of Assay Standards

We evaluated three analytical approaches. The "Best in Class" determination depends on the specific phase of drug development (Early R&D vs. QC Release).

Method A: RP-HPLC (UV Detection) – The Industry Standard
  • Mechanism: Separation based on hydrophobicity using a C18 column.[1]

  • Pros: Robust, widely accepted in GMP environments, separates non-volatile degradation products.

  • Cons: The compound lacks a conjugated system, resulting in weak UV response. Detection must be performed at low wavelengths (205-210 nm), increasing baseline noise and solvent interference.

Method B: GC-FID – The Orthogonal Alternative[1]
  • Mechanism: Separation based on boiling point and polarity; detection via Flame Ionization.

  • Pros: Excellent sensitivity for this specific molecule (carbon-rich); no solvent interference; higher resolution for volatile impurities (solvents).

  • Cons: Thermal degradation risk; cannot detect non-volatile salts or inorganic impurities.

Method C: qNMR – The Absolute Standard
  • Mechanism: Quantitative Nuclear Magnetic Resonance using an internal standard (e.g., Maleic Acid).

  • Pros: Does not require a reference standard of the analyte (primary method); absolute purity determination.

  • Cons: Lower sensitivity (LOD ~0.1%); high instrument cost; not suitable for high-throughput routine QC.

Comparative Performance Data
MetricRP-HPLC (UV @ 210 nm)GC-FIDqNMR (¹H)
Linearity (R²) > 0.999> 0.9995N/A (Molar Ratio)
LOD (Limit of Detection) 0.05%0.01%~0.1%
Precision (RSD) 0.5 - 1.0%< 0.5%< 1.0%
Specificity High (for degradants)High (for solvents)Absolute
Throughput 20-30 min/run15-20 min/run10-60 min/run

Part 3: Detailed Experimental Protocols

Protocol 1: Validated RP-HPLC Method (Routine QC)

This method is optimized to mitigate the low UV absorbance issue by using a phosphate buffer to suppress silanol activity and ensure peak shape at low wavelengths.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: 210 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 10 90
20.0 10 90
20.1 95 5

| 25.0 | 95 | 5 |

System Suitability Criteria:

  • Tailing Factor: 0.8 – 1.5

  • Theoretical Plates: > 5000

  • %RSD (n=6 injections): ≤ 1.0%

Protocol 2: GC-FID Method (Purity & Volatiles)

Recommended for higher resolution of the main peak from stereoisomers and volatile synthesis byproducts.

  • Instrument: GC with FID (e.g., Agilent 7890/8890).

  • Column: DB-624 or VF-624ms (30 m × 0.32 mm × 1.8 µm). Note: A thick film column is chosen to retain the volatile intermediate.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 20:1 @ 220°C.

  • Detector: FID @ 260°C; H₂ 30 mL/min, Air 400 mL/min.

Oven Program:

  • Hold at 50°C for 2 min.

  • Ramp 10°C/min to 240°C.

  • Hold at 240°C for 5 min.

Part 4: Method Selection Decision Framework

The following logic gate assists in selecting the appropriate standard based on sample history and data requirements.

DecisionTree Start Select Assay Method Q1 Is a Certified Reference Standard Available? Start->Q1 Q2 Is the sample for Release or Characterization? Q1->Q2 Yes Method_qNMR Use qNMR (Establish Primary Purity) Q1->Method_qNMR No (Must Qualify Standard) Method_HPLC Use RP-HPLC (Routine QC / Degradants) Q2->Method_HPLC Release (GMP) Method_GC Use GC-FID (Volatiles / Process Control) Q2->Method_GC In-Process Control

Figure 2: Decision Matrix for Analytical Method Selection. qNMR is the foundation for primary standards, while HPLC and GC serve routine needs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114772-53-1. Retrieved from [Link]

  • European Medicines Agency (EMA). (2017). Assessment Report: Olumiant (Baricitinib). Procedure No. EMEA/H/C/004085/0000. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents. Retrieved from [Link]

  • Cui, Y., et al. (2019). "A green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib." BMC Chemistry, 13:123. Retrieved from [Link][4]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities.[1] This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile, a molecule featuring a unique combination of an ethoxy group, a nitrile, and an oxolane (tetrahydrofuran) ring.

While direct experimental data for this specific molecule is not publicly available, this guide will leverage well-established principles of mass spectrometry to predict its fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.[2] By comparing its predicted fragmentation to that of structurally similar alternatives, we aim to provide researchers, scientists, and drug development professionals with a practical framework for identifying and characterizing this and related molecular scaffolds.

Molecular Profile: this compound

  • Molecular Formula: C₈H₁₃NO₂

  • Monoisotopic Mass: 155.0946 g/mol

  • Key Functional Groups: Ethoxy ether, Nitrile, Oxolane (cyclic ether)

  • Structure (SMILES): CCOC(C#N)C1CCOC1[3]

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy, "hard" ionization technique that generates a radical cation (molecular ion, M⁺•) which then undergoes extensive fragmentation.[2][4] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For this compound, the molecular ion peak at m/z 155 is expected to be of low to moderate intensity due to the presence of multiple fragmentation-prone sites.[4][5]

The primary fragmentation pathways are predicted to be initiated by the lone pair electrons on the ether oxygens, leading to characteristic alpha-cleavages.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage adjacent to the Ethoxy Group: The most favorable alpha-cleavage in ethers occurs with the loss of the largest alkyl group.[6] Here, cleavage of the C-C bond between the chiral center and the oxolane ring is predicted to be a major pathway, leading to a stable, resonance-stabilized oxonium ion at m/z 86 . The loss of the oxolan-3-yl radical (•C₄H₇O) would result in this fragment.

  • Loss of an Ethyl Radical: Alpha-cleavage can also occur with the loss of the ethyl group (•C₂H₅) from the ethoxy moiety, resulting in a fragment at m/z 126 .

  • Fragmentation of the Oxolane Ring: Cyclic ethers undergo characteristic ring-opening fragmentations.[7] Following ionization at the ring oxygen, a β-scission can occur, leading to the loss of an alkyl group from the ring. For 2-alkyl-tetrahydrofurans, a dominant peak is often observed at m/z 71, corresponding to the C₄H₇O⁺ fragment.[7] In our target molecule, complex rearrangements and cleavages of the ring are expected, potentially leading to fragments at m/z 71 and m/z 43 (C₃H₇⁺) or m/z 41 (C₃H₅⁺).

  • Loss of Neutral Molecules:

    • Loss of Ethene (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethene molecule from the ethoxy group, resulting in a fragment at m/z 127 .

    • Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 128 .

The following diagram illustrates the predicted major fragmentation pathways for this compound under Electron Ionization.

EI_Fragmentation_of_this compound cluster_alpha Alpha-Cleavage Pathways cluster_ring Oxolane Ring Fragmentation cluster_neutral Neutral Loss Pathways M [C₈H₁₃NO₂]⁺• m/z 155 (Molecular Ion) F86 [C₄H₈NO]⁺ m/z 86 M->F86 - •C₄H₇O F126 [C₆H₈NO₂]⁺ m/z 126 M->F126 - •C₂H₅ F71 [C₄H₇O]⁺ m/z 71 M->F71 ring opening F127 [C₆H₉NO₂]⁺• m/z 127 M->F127 - C₂H₄ F128 [C₇H₁₂O₂]⁺• m/z 128 M->F128 - HCN F43 [C₃H₇]⁺ m/z 43 F71->F43 - CO

Caption: Predicted EI fragmentation of this compound.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+K]⁺).[1][8] This preserves the molecular weight information which can sometimes be lost in EI-MS.[2] For this compound, the most likely ion in positive mode ESI would be the protonated molecule at m/z 156.1 .

Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion ([M+H]⁺) is isolated and fragmented through collision-induced dissociation (CID).[9] The fragmentation of these even-electron ions is typically characterized by the loss of stable neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways of [M+H]⁺:

  • Loss of Ethanol: Protonation can occur on either the ether or nitrile functional groups. If protonated on the ethoxy oxygen, a likely fragmentation pathway is the loss of a neutral ethanol molecule (C₂H₅OH), resulting in a fragment at m/z 110 .

  • Loss of Ethene: Similar to EI, a neutral loss of ethene (C₂H₄) is possible, which would yield a fragment at m/z 128 .

  • Loss of Water: If a proton is mobile, it could lead to the loss of a water molecule (H₂O), particularly after ring-opening of the oxolane, leading to a fragment at m/z 138 .

  • Oxolane Ring Cleavage: The protonated oxolane ring can open, followed by cleavage to lose neutral fragments. For example, the loss of the entire oxolane ring as C₄H₈O is less likely, but smaller neutral losses are possible.

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule under ESI-MS/MS.

ESI_Fragmentation_of_this compound cluster_neutral_loss Major Neutral Loss Pathways cluster_ring_fragmentation Ring-Related Fragmentation MH [C₈H₁₄NO₂]⁺ m/z 156 ([M+H]⁺) F110 [C₆H₈NO]⁺ m/z 110 MH->F110 - C₂H₅OH F128 [C₆H₁₀NO₂]⁺ m/z 128 MH->F128 - C₂H₄ F138 [C₈H₁₂NO]⁺ m/z 138 MH->F138 - H₂O F86_esi [C₄H₈NO]⁺ m/z 86 MH->F86_esi - C₄H₈O

Caption: Predicted ESI-MS/MS of protonated this compound.

Comparative Analysis with Structural Alternatives

To truly appreciate the diagnostic power of mass spectrometry, we will compare the predicted fragmentation of our target molecule with three structural alternatives. The subtle differences in their fragmentation patterns allow for their unambiguous differentiation.

Alternative 1: 2-Ethoxy-2-(oxolan-2-yl)acetonitrile (Positional Isomer)

  • The key difference is the attachment point on the oxolane ring. In this isomer, the substituent is at the 2-position, alpha to the ring oxygen. This is expected to significantly stabilize any positive charge on the ring, leading to a very prominent fragment from the cleavage of the C-C bond between the ring and the rest of the molecule. We would predict a very strong peak at m/z 71 ([C₄H₇O]⁺) in the EI spectrum.

Alternative 2: 2-Methoxy-2-(oxolan-3-yl)acetonitrile (Homologue)

  • This molecule differs by having a methoxy group instead of an ethoxy group (a difference of 14 Da). This will shift the molecular ion to m/z 141. The fragmentation will be analogous, but the fragments containing the ether group will be 14 Da lighter. For example, the alpha-cleavage fragment corresponding to m/z 86 in the target molecule will appear at m/z 72 in this homologue. The loss of methanol (CH₃OH) would be a key neutral loss in ESI-MS/MS.

Alternative 3: 2-Ethoxy-2-(oxan-4-yl)acetonitrile (Ring-Size Isomer)

  • This molecule contains a six-membered tetrahydropyran (oxane) ring instead of a five-membered one. The molecular weight is higher (169 g/mol ). Six-membered rings can have different fragmentation pathways compared to five-membered rings. While alpha-cleavage will still be important, the characteristic ring fragments will differ. For instance, the fragment corresponding to the oxane ring would be at m/z 85 .

Summary of Predicted Key Fragments for Comparison

Compound NameIonizationKey Fragment (m/z)Proposed Origin
This compound (Target) EI-MS155, 86, 126, 71M⁺•, [M-•C₄H₇O]⁺, [M-•C₂H₅]⁺, [C₄H₇O]⁺
ESI-MS/MS156, 110, 128[M+H]⁺, [M+H-C₂H₅OH]⁺, [M+H-C₂H₄]⁺
2-Ethoxy-2-(oxolan-2-yl)acetonitrileEI-MS155, 71 (base) M⁺•, Dominant [C₄H₇O]⁺ due to α-position
ESI-MS/MS156, 110, 71 [M+H]⁺, [M+H-C₂H₅OH]⁺, prominent fragment from ring
2-Methoxy-2-(oxolan-3-yl)acetonitrileEI-MS141, 72 M⁺•, [M-•C₄H₇O]⁺ (shifted by 14 Da)
ESI-MS/MS142, 110 [M+H]⁺, [M+H-CH₃OH]⁺
2-Ethoxy-2-(oxan-4-yl)acetonitrileEI-MS169, 86, 85 M⁺•, [M-•C₅H₉O]⁺, [C₅H₉O]⁺ (oxane ring fragment)
ESI-MS/MS170, 124[M+H]⁺, [M+H-C₂H₅OH]⁺

Experimental Protocols

A robust and reproducible protocol is essential for accurate mass spectrometric analysis. Below are generalized, yet detailed, starting-point methodologies for analyzing compounds like this compound.

Protocol 1: Analysis by GC-EI-MS

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[2]

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the peak.

    • Identify the molecular ion and major fragment ions. Compare with predicted fragmentation patterns.

Protocol 2: Analysis by LC-ESI-MS/MS

This method is ideal for polar and thermally labile compounds and provides molecular weight confirmation and controlled fragmentation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

    • Dilute to a final concentration of 1-10 µg/mL in the mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[2]

  • LC-MS/MS Instrumentation and Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or Thermo Q Exactive HF or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 400 °C.

    • MS1 Scan (Full Scan): m/z 100-500 to identify the [M+H]⁺ precursor ion.

    • MS2 Scan (Product Ion Scan):

      • Precursor Ion: m/z 156.1.

      • Collision Gas: Argon.

      • Collision Energy: Ramp from 10-40 eV to find optimal fragmentation conditions. Start with ~20 eV.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion in the MS1 spectrum.

    • Analyze the MS2 spectrum to identify the product ions resulting from the fragmentation of the precursor.

    • Correlate the observed neutral losses with the predicted fragmentation pathways.

The following diagram provides a high-level overview of the general experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dissolve analyte in appropriate solvent GC Gas Chromatography (GC) (for volatile compounds) Prep->GC LC Liquid Chromatography (LC) (for polar/labile compounds) Prep->LC EI Electron Ionization (EI) - Hard Fragmentation - Structural Fingerprint GC->EI GC-MS ESI Electrospray Ionization (ESI) - Soft Ionization - Molecular Weight LC->ESI LC-MS Analysis Spectrum Interpretation - Identify M⁺• or [M+H]⁺ - Correlate fragments - Compare to alternatives EI->Analysis MS2 Tandem MS (MS/MS) - Controlled Fragmentation - Structural Details ESI->MS2 LC-MS/MS MS2->Analysis

Caption: General experimental workflow for MS-based structural elucidation.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By applying fundamental principles of ion chemistry, we have proposed detailed fragmentation pathways for both EI-MS and ESI-MS/MS, highlighting the diagnostic ions that are crucial for its identification. Furthermore, the comparative analysis with structural isomers and homologues demonstrates how mass spectrometry can effectively distinguish between closely related compounds. The provided experimental protocols offer a robust starting point for researchers seeking to analyze this or similar molecules. This predictive approach serves as a powerful tool in the absence of existing library spectra, enabling scientists to make informed decisions in the structural elucidation process.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Dagaut, J., Karsan, P., & El Bakali, A. (2007). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 265(2-3), 134-142. [Link]

  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 557-570. [Link]

  • Vajda, J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 630. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry and Biochemistry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

Sources

A Comparative Guide to the Chiral Separation of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomers of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile, shown in Figure 1, possess a chiral center at the carbon atom bearing the ethoxy, oxolanyl, and nitrile groups. The presence of both a cyclic ether (oxolane) and a nitrile functional group presents a unique challenge and opportunity for chiral recognition. This guide will explore the application of Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for this purpose.

Strategic Overview of Chiral Method Development

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is typically part of the stationary phase.[2] The key to successful chiral separation is to identify a chiral stationary phase (CSP) and a mobile phase that maximize the difference in interaction energy between the two enantiomers. A systematic screening approach is the most efficient strategy for developing a new chiral separation method.[3]

The following diagram illustrates a general workflow for chiral method development, which will be elaborated upon for each technique.

Chiral Method Development Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_final Phase 4: Final Method Start Racemic Analyte Screen_HPLC HPLC Screening (NP, RP, PO Modes) Start->Screen_HPLC Select Technique(s) Screen_SFC SFC Screening (Alcohol Modifiers) Start->Screen_SFC Select Technique(s) Screen_GC GC Screening (Cyclodextrin Phases) Start->Screen_GC Select Technique(s) Evaluate Evaluate Resolution (Rs), Selectivity (α), and Peak Shape Screen_HPLC->Evaluate Screen_SFC->Evaluate Screen_GC->Evaluate No_Separation No/Poor Separation (Rs < 1.5) Evaluate->No_Separation Unsuccessful Good_Separation Good Separation (Rs ≥ 1.5) Evaluate->Good_Separation Successful No_Separation->Start Re-screen with different CSPs/techniques Optimize Optimize Parameters: - Mobile Phase Composition - Temperature - Flow Rate/Pressure Good_Separation->Optimize Final_Method Validated Chiral Method Optimize->Final_Method caption Figure 2. General workflow for chiral method development. HPLC Screening Strategy cluster_modes Screening Modes Analyte Analyte Solution NP Normal Phase (NP) (Hexane/Alcohol) Analyte->NP Inject on Polysaccharide CSPs RP Reversed-Phase (RP) (ACN or MeOH/Water) Analyte->RP Inject on Polysaccharide & Cyclodextrin CSPs PO Polar Organic (PO) (ACN or MeOH) Analyte->PO Inject on Polysaccharide CSPs caption Figure 3. HPLC screening across three common modes.

Sources

Safety Operating Guide

2-Ethoxy-2-(oxolan-3-yl)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. The compound 2-Ethoxy-2-(oxolan-3-yl)acetonitrile presents a unique, dual-threat hazard profile due to its specific molecular architecture. It combines a peroxidizable ether backbone (the oxolane/tetrahydrofuran ring and ethoxy group) with a highly reactive, toxic nitrile moiety.

Mishandling the disposal of this compound can lead to spontaneous detonation or the release of lethal hydrogen cyanide (HCN) gas. This guide provides a self-validating, step-by-step operational protocol for the safe handling, quenching, and disposal of this specific chemical class, ensuring compliance with EPA and OSHA standards.

Mechanistic Hazard Analysis: Understanding the Causality

To safely dispose of this compound, we must first understand the chemical causality behind its instability.

The Peroxide Threat (Oxolane & Ethoxy Groups): Oxolane (tetrahydrofuran) derivatives and ethoxy ethers are notorious for undergoing autoxidation when exposed to atmospheric oxygen and ambient light. This radical chain reaction targets the alpha-carbon adjacent to the ether oxygen, forming hydroperoxides and dialkyl peroxides[1]. Over time, these peroxides concentrate. If the solvent evaporates, these peroxides precipitate as highly shock- and friction-sensitive crystals. Moving a crystallized bottle can impart enough mechanical energy to initiate a catastrophic detonation[2].

The Toxicity Threat (Nitrile Group): The nitrile (-C≡N) group is generally stable under neutral conditions but becomes highly hazardous if mixed with incompatible waste streams. If accidentally combined with strong aqueous acids (pH < 2) in a waste carboy, the nitrile can undergo acid-catalyzed hydrolysis, potentially releasing highly toxic hydrogen cyanide (HCN) gas[3].

HazardPathways Compound This compound Ether Oxolane & Ethoxy Moieties (Ether Linkages) Compound->Ether Nitrile Nitrile Group (-C≡N) Compound->Nitrile O2 O2 / Light / Time Ether->O2 Acid Strong Acids (pH < 2) Nitrile->Acid Peroxides Explosive Organic Peroxides (Shock/Heat Sensitive) O2->Peroxides Autoxidation HCN Hydrogen Cyanide (HCN) Gas (Highly Toxic) Acid->HCN Hydrolysis

Chemical degradation pathways highlighting peroxide and HCN generation hazards.

Pre-Disposal Operations: Inspection and Testing

Because this compound is a peroxide-former, it cannot be blindly poured into a standard organic waste drum. It must be validated as safe to handle.

Step 1: Visual Inspection (Zero-Touch Policy) Before moving the container, visually inspect it. Look for:

  • Viscous liquid stratification (layers separating).

  • Fine, spun glass-wool-like crystals around the cap or suspended in the liquid[1].

  • Causality: These are solid organic peroxides. If crystals are present, DO NOT touch the container. Friction from unscrewing the cap can cause detonation. Evacuate the lab and contact your Environmental Health and Safety (EH&S) bomb squad immediately[2].

Step 2: Quantitative Peroxide Testing If the liquid is clear and free of crystals, you must quantify the peroxide concentration using commercial starch-iodide dip strips (e.g., EMQuant®)[2].

  • In a functioning fume hood, carefully open the container.

  • Dip the test strip into the chemical for 1 second.

  • Wait 15 seconds and compare the color change to the provided scale.

The Quenching Protocol (If Peroxides > 100 ppm)

If the test indicates peroxide levels exceeding 100 ppm, the chemical is too unstable for standard transport and must be chemically reduced (quenched) before disposal[1].

We utilize the Acidic Ferrous Sulfate Method . The Fe²⁺ ion acts as a reducing agent, breaking the peroxide (O-O) bond to form stable alcohols, while being oxidized to Fe³⁺[4].

Step-by-Step Quenching Methodology:

  • Prepare the Reagent: In a separate flask, dissolve 6.0 g of Ferrous Sulfate heptahydrate (FeSO₄·7H₂O) in 11 mL of distilled water. Carefully add 0.6 mL of concentrated sulfuric acid (H₂SO₄)[5].

  • Combine: Slowly add this aqueous mixture to 1 Liter of the contaminated this compound in a large Erlenmeyer flask equipped with a magnetic stir bar.

  • Agitate: Stir vigorously for 15 to 30 minutes. The biphasic mixture ensures the aqueous Fe²⁺ interacts with the organic peroxides[6].

  • Re-Test: Stop stirring, allow the layers to separate, and re-test the organic layer with a peroxide dip strip. Repeat the process if peroxides remain.

Waste Segregation and SAA Accumulation

Once the chemical is verified to be peroxide-free (< 25 ppm), it must be packaged according to the Resource Conservation and Recovery Act (RCRA) guidelines[7].

Regulatory Classification: This compound must be classified under specific EPA Hazardous Waste Codes to ensure the downstream disposal facility handles it correctly[8].

Hazard CharacteristicEPA RCRA CodeJustification
Ignitability D001 Flashpoint is typically < 140°F (60°C) for low-MW THF derivatives[8].
Reactivity D003 Potential to form explosive peroxides or release toxic gases[8].
Toxicity (Specific) U213 Regulated under the umbrella of Tetrahydrofuran (THF) and its direct derivatives[9].

Satellite Accumulation Area (SAA) Rules:

  • Containment: Pour the quenched (or safe) chemical into a compatible, high-density polyethylene (HDPE) or glass waste carboy. Crucial: Never mix this waste with acidic waste streams (due to the nitrile group) or heavy metal oxidizers[3].

  • Labeling: Affix a hazardous waste tag immediately. List the chemical name fully; do not use abbreviations. Mark the hazards as "Flammable," "Toxic," and "Peroxide Former"[10].

  • Storage: Store the container in secondary containment within a designated SAA. The container must remain tightly capped at all times unless actively adding waste[11].

DisposalWorkflow Start Initiate Disposal Process Visual Visual Inspection (Check for Crystals/Stratification) Start->Visual Test Peroxide Testing (Commercial Dip Strips) Visual->Test No Crystals Dispose EH&S Lab Pack Pick-up (Incineration) Visual->Dispose Crystals Found (Call Bomb Squad/EHS) Decision Peroxide Level? Test->Decision Quench Chemical Quenching (FeSO4 or KI/AcOH) Decision->Quench > 100 ppm Label Label as Hazardous Waste (EPA Codes: D001, D003, U213) Decision->Label < 100 ppm Quench->Label SAA Store in SAA (Secondary Containment, <90 Days) Label->SAA SAA->Dispose

Procedural workflow for the testing, quenching, and accumulation of peroxidizable nitrile waste.

Final Disposal via Lab Packing

Do not attempt to evaporate the chemical to dryness or flush it down the drain[11]. The final destruction of this compound must be handled by licensed waste professionals.

Submit a waste pickup request to your institutional EH&S department. They will utilize a process called "Lab Packing," where the sealed containers are packed into larger 55-gallon drums surrounded by inert absorbent material (like vermiculite)[12]. The ultimate fate of this chemical is high-temperature commercial incineration, which safely combusts the organic framework and neutralizes any potential cyanide radicals into harmless nitrogen and carbon dioxide gases[3].

References

  • Procedure for Quenching Organic Peroxides and Hydroperoxides. University of Washington Environmental Health & Safety. Available at:[Link]

  • Appendix A: Peroxide Test Protocol. Missouri S&T Environmental Health and Safety. Available at: [Link]

  • Standard Operating Procedure for Peroxide-forming Chemicals. Wellesley College. Available at:[Link]

  • EPA Hazardous Waste Codes. Alfred University. Available at:[Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Chemical Waste Disposal Solutions for Laboratories. Environmental Marketing Services. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

Sources

Personal protective equipment for handling 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Logistics for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

This compound is a highly specialized organic intermediate utilized in advanced drug development and chemical synthesis. Structurally, it is characterized by an oxolane (tetrahydrofuran) ring, an ethoxy ether linkage, and a reactive nitrile group. For researchers scaling up syntheses, standard laboratory safety is insufficient. The convergence of cyclic ethers and nitriles demands a highly rigorous, mechanistic approach to Personal Protective Equipment (PPE), peroxide management, and operational logistics.

This guide provides a self-validating, step-by-step operational plan designed to ensure absolute safety and chemical integrity in your laboratory.

Mechanistic Hazard Profiling

To prescribe the correct PPE and handling protocols, we must first understand the causality of the compound's hazards at a molecular level.

  • Autoxidation and Peroxide Formation (The Ether Risk): The oxolane ring and the ethoxy group contain α-hydrogens adjacent to oxygen atoms. Upon exposure to ambient oxygen and light, these positions undergo radical-mediated autoxidation to form shock-sensitive hydroperoxides[1]. As noted by the regarding cyclic ethers, peroxide formation presents a severe detonation hazard, particularly during distillation or concentration.

  • Nitrile Toxicity and Metabolic Cleavage (The Cyanide Risk): The aliphatic nitrile moiety presents an acute toxicity risk. If absorbed through the skin or inhaled, enzymatic metabolism (e.g., via Cytochrome P450) can result in the liberation of cyanide ions (CN⁻), which competitively bind to cytochrome c oxidase, inducing cellular hypoxia.

  • Flammability and Dermal Defatting: Like its parent compound oxolane (THF), this chemical is highly volatile, flammable, and acts as a strong lipid solvent. Direct contact causes severe dermal defatting and subsequent dermatitis[1].

Hazard Compound This compound Air O2 / Light Exposure Compound->Air Storage Risk Metabolism In Vivo Metabolism (Cytochrome P450) Compound->Metabolism Exposure Risk Peroxide Explosive Hydroperoxides (Oxolane/Ethoxy α-carbons) Air->Peroxide Cyanide Cyanide Ion (CN-) Release Metabolism->Cyanide Shock Shock/Friction Detonation Peroxide->Shock Hypoxia Cellular Hypoxia (Cytochrome c oxidase block) Cyanide->Hypoxia

Mechanistic hazard pathways: autoxidation to peroxides and metabolic cyanide release.

Evidence-Based PPE Matrix

Standard latex or thin nitrile gloves are inadequate for prolonged exposure to cyclic ethers. The mandates that PPE selection must be matched directly to the hazard assessment to prevent breakthrough and exposure[2].

PPE CategoryRecommended EquipmentCausality / Mechanistic JustificationRegulatory Standard
Hand Protection Butyl rubber or heavy-duty Nitrile (double-gloved)Nitrile rubber provides excellent resistance to aliphatic compounds and prevents dermal absorption of the nitrile group[3]. Butyl rubber offers superior breakthrough times for cyclic ethers compared to standard latex, preventing lipid defatting[4].OSHA 29 CFR 1910.138
Eye/Face Protection Splash-resistant chemical goggles + Polycarbonate Face ShieldProtects against micro-splashes during transfer. The face shield provides a secondary barrier against potential low-yield peroxide popping during heating[5].ANSI Z87.1-2010
Respiratory NIOSH-approved half-mask with Organic Vapor (OV) cartridgesMitigates inhalation of volatile ether fumes and potential cyanide off-gassing. Required if handling outside a Class IIB fume hood[2].OSHA 29 CFR 1910.134
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) + Chemical apronThe compound is highly flammable. FR coats prevent ignition of clothing, while a polyethylene apron prevents solvent penetration to the skin[2].OSHA 29 CFR 1910.132

Self-Validating Operational Protocols

Trust in a chemical handling protocol comes from its ability to validate its own safety at each step. Because this compound contains two ether linkages, it must be treated as a peroxide-forming hazard.

Protocol A: Pre-Use Peroxide Validation

This test must be performed before every use if the container has been opened for more than 30 days.

  • Preparation: Don appropriate PPE (butyl gloves, chemical goggles, FR coat). Ensure all work is conducted inside a certified, spark-proof fume hood.

  • Sampling: Extract 1 mL of the compound using a clean glass volumetric pipette. Crucial: Do not use plastic syringes with rubber plungers, as the cyclic ether will rapidly degrade the rubber, contaminating your sample.

  • Testing: Apply 1-2 drops of the solvent onto a commercial Quantofix Peroxide test strip, or mix with an equal volume of acidified starch-iodide solution.

  • Validation (The Self-Check):

    • < 5 ppm: Safe for general use and reactions.

    • 5 - 20 ppm: Marginal risk. Do not distill or evaporate to dryness.

    • > 20 ppm: Critical hazard. Do not move the container abruptly. Proceed immediately to chemical neutralization (e.g., washing with acidic Iron(II) sulfate solution).

Protocol B: Safe Handling and Transfer Logistics
  • Inert Atmosphere: Always purge the primary container with Argon or Nitrogen gas after use. Displacing oxygen halts the autoxidation radical chain reaction.

  • Grounding: When transferring volumes greater than 1L, ground and bond both the receiving and dispensing containers to prevent static discharge, which can easily ignite ether vapors[6].

  • Temperature Control: Store the compound in a dark, explosion-proof refrigerator at 2-8°C. Cold, dark storage exponentially decreases the kinetics of peroxide formation.

G Start Retrieve Chemical Test Perform Peroxide Test (Quantofix/Starch-Iodide) Start->Test Decision Peroxide Level? Test->Decision Neutralize Neutralize (e.g., FeSO4) or Hazardous Waste Decision->Neutralize > 5 ppm PPE Don Advanced PPE (Nitrile/Butyl, Respirator) Decision->PPE < 5 ppm Hood Transfer to Inert Glovebox/Fume Hood PPE->Hood Execute Execute Synthesis Hood->Execute Dispose Halogen-Free Organic Waste Execute->Dispose

Operational workflow for this compound handling and peroxide validation.

Disposal and Emergency Response Plan

Spill Response:

  • Evacuate personnel and eliminate all ignition sources immediately.

  • Don a respirator with OV cartridges before re-entering the space.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Never use combustible materials like sawdust; the ether/nitrile mixture can spontaneously ignite[6].

  • Sweep using non-sparking tools and place in a sealed, labeled hazardous waste container.

Routine Disposal:

  • Categorize as "Halogen-Free Organic Solvent Waste."

  • Never mix this waste stream with strong oxidizers (e.g., nitric acid, permanganates) or strong acids. Such mixtures can trigger an exothermic reaction or liberate lethal hydrogen cyanide gas.

  • Ensure the waste container is vented or regularly burped if peroxide accumulation is suspected.

References

  • [3] Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Industrial Solution. Available at: [Link]

  • [5] Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • [2] Staying Safe: A Guide to Personal Protective Equipment. OSHA Education Center. Available at: [Link]

  • [4] Personal Protective Equipment (PPE) Assessment. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • [6] Safety Data Sheet: Tetrahydrofuran. Carl ROTH. Available at: [Link]

  • [1] Tetrahydrofuran | CID 8028. PubChem, National Center for Biotechnology Information. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.